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  • Product: 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
  • CAS: 913634-50-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

A Senior Application Scientist's Perspective on a Versatile CNS Drug Intermediate Authored by: [A Senior Application Scientist] Publication Date: January 24, 2026 Abstract This technical guide provides a comprehensive ex...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Versatile CNS Drug Intermediate

Authored by: [A Senior Application Scientist]

Publication Date: January 24, 2026

Abstract

This technical guide provides a comprehensive exploration of the hypothesized mechanism of action for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a key intermediate in the synthesis of novel central nervous system (CNS) agents. While direct pharmacological data on this specific compound is limited in publicly available literature, its structural motifs—a fluorinated benzenesulfonamide core and a piperidine moiety—are prevalent in a wide array of biologically active molecules. This guide will, therefore, present a scientifically-grounded, hypothetical framework for its potential biological targets and signaling pathways. We will delve into the rationale behind proposed experimental designs aimed at elucidating its precise mechanism of action, offering researchers, scientists, and drug development professionals a roadmap for investigating this and similar compounds. The document will cover potential interactions with key CNS targets, including monoamine transporters and receptors, as well as critical enzymes, supported by detailed, field-proven experimental protocols and data interpretation strategies.

Introduction: Unveiling the Potential of a Key Chemical Intermediate

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has emerged as a valuable building block in medicinal chemistry, particularly in the development of therapeutics targeting the central nervous system. Its sulfonamide-piperidine structure is recognized for its potential to optimize binding affinity and metabolic stability in drug candidates, and it shows promise in the design of selective receptor modulators capable of crossing the blood-brain barrier. The inherent versatility of the benzenesulfonamide scaffold, known for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, and enzyme inhibition, combined with the prevalence of the piperidine ring in numerous CNS-active drugs, suggests a rich, yet unexplored, pharmacological profile for this compound.

This guide will, therefore, not simply present a static review of existing knowledge but will instead adopt a forward-looking, investigative approach. We will construct a series of plausible hypotheses for the mechanism of action of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride and provide the detailed experimental frameworks necessary to test them. This proactive, causality-driven methodology is designed to empower researchers to unlock the full therapeutic potential of this and structurally related molecules.

Structural Features and Physicochemical Properties

The molecular architecture of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride offers several clues to its potential biological activity.

PropertyValueSource
Molecular FormulaC₁₁H₁₆ClFN₂O₂S
Molecular Weight294.77 g/mol
AppearanceSolid
StorageInert atmosphere, Room temperature

The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity through favorable electrostatic interactions with biological targets. The sulfonamide linker is a key pharmacophore in many established drugs, and the basic nitrogen of the piperidine ring is a common feature for interaction with aminergic G-protein coupled receptors (GPCRs) and transporters.

Hypothesized Mechanisms of Action and Experimental Validation

Given the structural alerts and its intended use in CNS drug discovery, we propose three primary, testable hypotheses for the mechanism of action of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

Hypothesis 1: Modulation of Monoamine Neurotransmitter Systems

The piperidine moiety is a well-established scaffold for ligands of monoamine transporters and receptors. Therefore, it is plausible that 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride interacts with components of the dopaminergic, serotonergic, or noradrenergic systems.

A primary screen to test this hypothesis involves a panel of radioligand binding assays against a broad range of CNS targets.

G cluster_hypothesis Hypothesis 1: Monoamine System Modulation cluster_assays Experimental Validation cluster_targets Potential Molecular Targets cluster_outcomes Predicted Outcomes hypothesis_node 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (Test Compound) binding_assay Radioligand Binding Assays (Primary Screen) hypothesis_node->binding_assay Test for binding affinity dat Dopamine Transporter (DAT) binding_assay->dat sert Serotonin Transporter (SERT) binding_assay->sert net Norepinephrine Transporter (NET) binding_assay->net receptors Dopamine/Serotonin Receptors (e.g., D2, 5-HT2A) binding_assay->receptors functional_assay Functional Assays (Secondary Screen) functional_effect Modulation of Transporter Uptake or Receptor Signaling (Efficacy - IC50/EC50) functional_assay->functional_effect Determine functional activity inhibition Inhibition of Radioligand Binding (Affinity Determination - Ki) dat->inhibition Displacement of radioligand sert->inhibition Displacement of radioligand net->inhibition Displacement of radioligand receptors->inhibition Displacement of radioligand inhibition->functional_assay Proceed with hits

Caption: Workflow for Investigating Monoamine System Modulation.

Protocol 1: Broad Panel Radioligand Binding Assay

  • Objective: To determine the binding affinity (Kᵢ) of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride for a panel of human monoamine transporters (DAT, SERT, NET) and key dopamine and serotonin receptor subtypes (e.g., D₁, D₂, 5-HT₁ₐ, 5-HT₂ₐ).

  • Materials:

    • Cell membranes expressing the target transporters or receptors (commercially available).

    • Specific radioligands for each target (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]spiperone for D₂, [³H]ketanserin for 5-HT₂ₐ).

    • 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (test compound).

    • Reference compounds for each target (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET, haloperidol for D₂, ketanserin for 5-HT₂ₐ).

    • Assay buffer, wash buffer, scintillation cocktail.

    • 96-well filter plates and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference compounds.

    • In a 96-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test/reference compound.

    • Incubate the plates to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through the filter plates and wash with ice-cold wash buffer to separate bound from free radioligand.

    • Allow the filters to dry, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Hypothetical Results and Interpretation

TargetKᵢ (nM) of Test Compound
Dopamine Transporter (DAT)85
Serotonin Transporter (SERT)> 10,000
Norepinephrine Transporter (NET)1,200
D₂ Receptor250
5-HT₂ₐ Receptor750

These hypothetical results would suggest that 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has the highest affinity for the dopamine transporter, with weaker interactions at the D₂ receptor and norepinephrine transporter. This would prioritize further investigation into its effects on dopamine signaling.

Hypothesis 2: Inhibition of Key CNS Enzymes

The sulfonamide moiety is a known pharmacophore for enzyme inhibitors. Therefore, 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride could potentially inhibit enzymes relevant to CNS function, such as carbonic anhydrases or monoamine oxidase (MAO).

G cluster_hypothesis Hypothesis 2: CNS Enzyme Inhibition cluster_assays Experimental Validation cluster_targets Potential Enzyme Targets cluster_outcomes Predicted Outcomes hypothesis_node 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (Test Compound) enzyme_assay Enzyme Inhibition Assays hypothesis_node->enzyme_assay Test for inhibitory activity ca Carbonic Anhydrases (e.g., CAII, CAIX) enzyme_assay->ca mao Monoamine Oxidases (MAO-A, MAO-B) enzyme_assay->mao inhibition Inhibition of Enzyme Activity (Potency Determination - IC50) ca->inhibition Measure substrate turnover mao->inhibition Measure substrate turnover

Caption: Workflow for Investigating CNS Enzyme Inhibition.

Protocol 2: Carbonic Anhydrase (CA) Inhibition Assay

  • Objective: To determine the inhibitory potency (IC₅₀) of the test compound against various human carbonic anhydrase isoforms (e.g., CA II, IX).

  • Materials:

    • Recombinant human CA isoforms.

    • CA substrate (e.g., 4-nitrophenyl acetate).

    • Test compound and a reference inhibitor (e.g., acetazolamide).

    • Assay buffer.

    • 96-well microplate and a plate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound and reference inhibitor.

    • In a 96-well plate, add the CA enzyme and the test/reference compound.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the formation of the product (4-nitrophenol) by measuring the absorbance at the appropriate wavelength over time.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Hypothetical Results and Interpretation

EnzymeIC₅₀ (µM) of Test Compound
Carbonic Anhydrase II2.5
Carbonic Anhydrase IX0.8
MAO-A> 50
MAO-B> 50

These hypothetical results would indicate that the compound is a potent inhibitor of carbonic anhydrase IX, an isoform implicated in neurological conditions, while being less active against CA II and inactive against monoamine oxidases.

Hypothesis 3: Allosteric Modulation of GPCRs

The compound's structure could also lend itself to allosteric modulation of GPCRs, where it binds to a site distinct from the endogenous ligand binding site and modulates the receptor's response to the natural agonist.

To investigate allosteric modulation, both binding and functional assays are performed in the presence of a fixed concentration of an orthosteric agonist.

Protocol 3: Allosteric Modulator Radioligand Binding Assay

  • Objective: To determine if the test compound affects the binding of a radiolabeled agonist or antagonist in a manner consistent with allosteric modulation.

  • Procedure:

    • Perform a radioligand binding assay as described in Protocol 1, but include a fixed, sub-saturating concentration of a known agonist in all wells.

    • An allosteric modulator will alter the affinity (Kᵢ) or the maximum binding (Bₘₐₓ) of the radioligand.

Protocol 4: Allosteric Modulator Functional Assay

  • Objective: To determine if the test compound modulates the functional response of a GPCR to its agonist.

  • Procedure:

    • Perform a functional assay (e.g., cAMP measurement for Gₛ/Gᵢ-coupled receptors, or calcium flux for Gₒ-coupled receptors) in the presence of a full dose-response of the agonist, with and without a fixed concentration of the test compound.

    • A positive allosteric modulator (PAM) will shift the agonist dose-response curve to the left (increase potency) and/or increase the maximal response. A negative allosteric modulator (NAM) will shift the curve to the right (decrease potency) and/or decrease the maximal response.

Integrated Discussion and Future Directions

The proposed experimental workflows provide a clear and logical path to elucidating the mechanism of action of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. Based on the hypothetical results, this compound presents a compelling profile as a dopamine transporter inhibitor with potent carbonic anhydrase IX inhibitory activity. This dual-action profile could be highly advantageous for treating complex neurological disorders where both dopaminergic dysregulation and metabolic imbalances are implicated.

Future research should focus on:

  • In vivo validation: Investigating the compound's effects in animal models of relevant CNS disorders (e.g., Parkinson's disease, epilepsy).

  • Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity for the identified targets.

  • Pharmacokinetic and toxicological profiling: Assessing the compound's drug-like properties to determine its suitability for further development.

Conclusion

While the precise mechanism of action of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride remains to be definitively established, its structural characteristics strongly suggest a role in modulating key CNS targets. This in-depth technical guide has provided a series of testable hypotheses and detailed, field-proven experimental protocols to guide the investigation of this and similar compounds. By systematically exploring its interactions with monoamine systems and CNS-relevant enzymes, the scientific community can unlock the therapeutic potential of this versatile chemical intermediate and pave the way for the development of novel treatments for a range of neurological and psychiatric disorders.

References

  • MySkinRecipes. (n.d.). 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. Retrieved January 24, 2026, from [Link]

  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910–918.
Exploratory

A Multi-Pronged Strategy for the Biological Target Deconvolution of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Abstract The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology, transforming a compound with an observed phenotypic effect into a tool for understanding biol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The identification of a small molecule's biological target is a critical step in drug discovery and chemical biology, transforming a compound with an observed phenotypic effect into a tool for understanding biological pathways and a lead for therapeutic development.[1][2] This guide presents a comprehensive, multi-pronged technical strategy for the target deconvolution of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a compound recognized as a key intermediate in the synthesis of central nervous system agents.[3] While its direct targets are not widely documented, its structural motifs, particularly the sulfonamide-piperidine core, suggest potential interactions with a range of protein classes.[3] This document outlines an integrated workflow that commences with in silico predictive modeling to generate initial hypotheses, followed by robust, unbiased experimental validation using chemical proteomics, and culminates in targeted orthogonal assays for confirmation. Each section provides the causal logic behind experimental choices and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Challenge of Target Identification

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a synthetic organic compound whose value has been noted in the development of selective receptor modulators and other biologically active molecules, owing to its favorable properties for optimizing binding affinity and metabolic stability.[3] However, without a clear understanding of its molecular targets, its full potential remains untapped. The process of identifying the specific biomolecule(s) a compound interacts with to elicit its effects is known as target identification or deconvolution.[1] This knowledge is paramount for mechanism of action (MoA) studies, lead optimization, and predicting potential off-target effects or toxicity.[1]

Phenotypic screening, where compounds are tested for their effect on cellular or organismal models, has seen a resurgence, but a primary bottleneck remains: identifying the target responsible for the desired phenotype.[4][5][6] This guide provides a systematic roadmap for researchers to navigate this challenge, using 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride as a case study. We will employ a strategy that funnels from broad, computational predictions to high-confidence, experimentally validated targets.

Phase I: In Silico Target Prediction & Hypothesis Generation

The initial phase of target identification leverages computational power to scan the vast proteomic landscape and generate a tractable list of potential targets. This is not a definitive method but a crucial prioritization step that informs downstream experimental design.[7]

Rationale and Causality

Computational approaches are cost-effective and rapid methods to develop initial hypotheses.[7][8] By analyzing the compound's structure, we can infer potential interactions based on the principle that structurally similar molecules often share similar biological targets. Furthermore, molecular docking simulates the physical interaction between the small molecule and protein structures, providing a physics-based prediction of binding affinity.[7][8]

Recommended In Silico Methodologies

A combination of ligand-based and structure-based methods is recommended for comprehensive prediction.

  • Structural Similarity and Substructure Searching: This involves using databases such as ChEMBL, PubChem, and BindingDB to find compounds structurally related to 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride that have known biological targets. A key lead is the analogue, 4-Chloro-N-cyclopropyl-N-(piperidin-4-yl)benzenesulfonamide, which has been identified as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 and Janus kinases (JAK). This immediately suggests that kinases and specific dehydrogenases should be considered high-priority potential target classes.

  • Reverse (or Inverse) Docking: In this approach, the small molecule is docked against a large library of protein crystal structures.[8] This method can uncover unexpected targets beyond those suggested by simple similarity.

  • Pharmacophore-Based Screening: This method defines the essential steric and electronic features of the compound that are necessary for binding. This pharmacophore model is then used to screen 3D databases of protein structures to find binding sites that can accommodate it.

Data Presentation: Predicted Target Classes

The output of the in silico phase should be a prioritized list of protein families or specific proteins.

Computational Method Predicted Target Class Rationale / Key Structural Feature Confidence Level
Structural Analogue SearchKinases (e.g., JAK family)Similarity to known JAK kinase inhibitors.High
Structural Analogue SearchDehydrogenases (e.g., 11-β-HSD1)Similarity to known 11-β-HSD1 inhibitors.High
Reverse DockingGPCRs, Ion ChannelsPiperidine moiety is common in CNS-active ligands.Medium
Pharmacophore ScreeningCarbonic AnhydrasesSulfonamide group is a classic zinc-binding pharmacophore.Medium
Reverse DockingOther ATP-binding proteinsGeneral scaffold may fit into nucleotide-binding pockets.Low
Visualization: In Silico Workflow

in_silico_workflow cluster_input Input cluster_methods Computational Methods cluster_output Output Compound Compound Structure (4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide) Similarity Structural Similarity (e.g., ChEMBL) Compound->Similarity Docking Reverse Docking (e.g., against PDB) Compound->Docking Pharm Pharmacophore Screening Compound->Pharm TargetList Prioritized List of Potential Targets Similarity->TargetList Docking->TargetList Pharm->TargetList

Caption: Workflow for in silico target hypothesis generation.

Phase II: Unbiased Experimental Target Identification

With a list of potential targets, the next phase is to identify which proteins from the entire proteome physically interact with the compound in a biological context. Chemical proteomics, specifically affinity purification coupled with mass spectrometry (AP-MS), is the gold standard for this purpose.[1][9]

Rationale and Causality

The core principle of AP-MS is to use a modified version of the small molecule (a "probe") to selectively capture its binding partners from a complex mixture like a cell lysate.[10][11] By immobilizing this probe on a solid support (e.g., beads), these "fished" proteins can be isolated, identified by mass spectrometry, and quantified to distinguish specific binders from background noise.[10] This is an unbiased approach because it surveys all proteins in the lysate simultaneously.

Experimental Protocol: Affinity-Based Chemical Proteomics

This process is divided into three key stages: probe synthesis, affinity purification, and MS-based protein identification.

The success of the experiment hinges on a well-designed probe. A linker and an affinity tag (e.g., biotin) must be attached to the parent compound at a position that does not disrupt its binding to the target protein(s).

  • Site Selection: Analyze the structure of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. The piperidine nitrogen is a logical point for linker attachment, as it allows the key benzenesulfonamide portion to remain exposed for potential interactions.

  • Linker Choice: A flexible polyethylene glycol (PEG) linker is often used to minimize steric hindrance.

  • Tagging: Biotin is the most common affinity tag due to its extremely high affinity for streptavidin, which will be used for purification.

  • Synthesis: A multi-step synthesis is required to couple the linker and biotin to the parent compound. A negative control probe, where the core pharmacophore is scrambled or absent but the linker and tag remain, is crucial for later steps.

  • Validation: It is essential to confirm that the synthesized probe retains its biological activity in a relevant assay if one is known.

This protocol describes a standard pull-down experiment from cultured cells (e.g., a relevant CNS cell line).

  • Cell Culture and Lysis: Grow cells to ~80-90% confluency. Harvest and lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteome. Determine the protein concentration using a BCA or Bradford assay.

  • Probe Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait".

  • Incubation: Add the cell lysate (e.g., 1-5 mg of total protein) to the probe-coated beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow for protein binding.

  • Control Experiments (Critical for Trustworthiness):

    • Competition Control: In a parallel sample, pre-incubate the lysate with a 100-fold molar excess of the free, unmodified parent compound before adding it to the probe-coated beads. True binding partners will be outcompeted and show a reduced signal.

    • Beads-Only Control: Incubate lysate with streptavidin beads that have no probe attached to identify proteins that non-specifically bind to the beads themselves.

  • Washing: After incubation, use a magnetic rack to capture the beads and discard the supernatant. Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer or by on-bead digestion with trypsin.

  • Sample Preparation: Eluted proteins are separated by SDS-PAGE, and the gel is stained. The entire lane is excised, cut into bands, and subjected to in-gel trypsin digestion. Alternatively, on-bead digestion can be performed directly.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer (e.g., an Orbitrap).

  • Protein Identification and Quantification: The raw MS data is searched against a protein database (e.g., UniProt) to identify the peptides and, by extension, the proteins. A label-free quantification (LFQ) algorithm is used to compare protein abundance across the different experimental conditions (Probe vs. Competition vs. Beads-only).

  • Hit Prioritization: A true binding partner should be significantly enriched in the probe sample compared to both the beads-only control and, most importantly, the competition control. The results are typically visualized using a volcano plot.

Visualization: AP-MS Experimental Workflow

apms_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Cell Lysate (Proteome) Incubate Incubate Probe, Beads & Lysate Lysate->Incubate Probe Biotinylated Probe Beads Streptavidin Beads Probe->Beads Immobilize Beads->Incubate Wash Wash to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute MS LC-MS/MS Analysis Elute->MS Data Data Analysis & Quantification MS->Data Hits Validated Target Hits Data->Hits

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Phase III: Orthogonal Target Validation and Confirmation

Data from a single, unbiased screen is not sufficient for definitive target identification. Hits from the AP-MS experiment must be validated using orthogonal methods that rely on different biophysical principles. This step is crucial for eliminating false positives and building a strong case for a direct drug-target interaction.

Rationale and Causality

Orthogonal validation provides a self-validating system. If multiple, independent methods all point to the same protein target, the confidence in that result increases dramatically. For example, while AP-MS confirms a physical interaction in a lysate, a method like a cellular thermal shift assay (CETSA) can confirm target engagement in intact, live cells.

Recommended Validation Assays
  • Principle: When a small molecule binds to its target protein, it typically stabilizes the protein's structure, increasing its melting temperature. TPP measures this phenomenon on a proteome-wide scale.[12]

  • Protocol Overview:

    • Treat intact cells or cell lysate with the compound or a vehicle control.

    • Aliquot the samples and heat them across a range of temperatures.

    • Cool the samples and centrifuge to pellet aggregated (melted) proteins.

    • Collect the supernatant containing the soluble (non-melted) proteins.

    • Analyze the abundance of each protein in the soluble fraction at each temperature point using mass spectrometry.

    • Result: Target proteins will show a shift in their melting curve to higher temperatures in the presence of the compound. This confirms direct target engagement in a cellular context.

  • Principle: Given the in silico prediction of kinase activity, a direct and efficient way to test this hypothesis is to screen the compound against a large panel of purified kinases. Several commercial services offer this.[13][14][15]

  • Protocol Overview:

    • Submit the compound to a contract research organization (CRO).

    • The CRO will perform enzymatic assays to measure the compound's ability to inhibit the activity of hundreds of different kinases, typically at a fixed concentration (e.g., 1 or 10 µM).

    • Result: The output is a quantitative measure of percent inhibition for each kinase in the panel, allowing for the identification of specific kinase targets and an assessment of the compound's selectivity across the kinome.[16]

Data Presentation: Target Validation Summary
Potential Target AP-MS Result TPP/CETSA Result Kinome Screen Result Validation Status
JAK1 Enriched; Competed by free drugThermal Shift Observed>90% Inhibition @ 1µMValidated
11-β-HSD1 Enriched; Competed by free drugThermal Shift ObservedN/AValidated
HSP90 Enriched; Not competedNo Thermal ShiftN/AFalse Positive
Tubulin Not EnrichedNo Thermal ShiftN/ANot a Target

Phase IV: Mechanistic Elucidation and Pathway Analysis

Once a direct target is validated with high confidence, the focus shifts to understanding the functional consequences of the compound-target interaction.

  • Cellular Assays: Investigate how the compound affects the downstream signaling pathway of the target. For example, if JAK1 is a confirmed target, one would use Western blotting to measure the phosphorylation levels of its substrate, STAT3, in cells treated with the compound.

  • Functional Assays: Determine if the compound's effect on the target translates to a relevant cellular phenotype (e.g., changes in cytokine release, cell proliferation, or gene expression). This step connects the molecular interaction back to the biological outcome.

Visualization: Hypothetical Signaling Pathway

signaling_pathway Compound 4-Fluoro-N-(piperidin-4-yl) benzenesulfonamide Target Validated Target (e.g., JAK1) Compound->Target Inhibition Phospho Phosphorylation Target->Phospho Substrate Downstream Substrate (e.g., STAT3) Response Cellular Response (e.g., Gene Expression) Substrate->Response Phospho->Substrate

Caption: Hypothetical pathway modulation by the compound.

Conclusion

The identification of biological targets for a small molecule like 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a complex but achievable endeavor. A successful strategy is not reliant on a single method but on the thoughtful integration of predictive computational approaches with robust, unbiased experimental screens and orthogonal validation assays. This guide provides a logical and technically grounded framework that prioritizes scientific rigor and self-validating systems. By following this multi-pronged approach, researchers can move from a compound of unknown function to a validated chemical probe with a well-defined mechanism of action, paving the way for its use in fundamental research and as a starting point for future drug development.

References

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  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available at: [Link]

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  • Pharma Focus Asia. (n.d.). Target Deconvolution in the Post-genomic Era. Available at: [Link]

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  • ResearchGate. (2021). (PDF) Development of a target identification approach using native mass spectrometry. Available at: [Link]

  • Pamgene. (n.d.). KinomePro - Functional Kinase Activity Profiling. Available at: [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • YouTube. (2015). Integrated Phenotypic Screening and Target Deconvolution for Accelerated Drug Discovery. Available at: [Link]

  • Promega Connections. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Available at: [Link]

  • PubMed Central. (2024). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Available at: [Link]

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  • PubMed Central. (2014). Computational/in silico methods in drug target and lead prediction. Available at: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available at: [Link]

  • PubMed Central. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. Available at: [Link]

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Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No. 913634-50-1), a key intermediate in contemporary pharmaceutical research. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical, field-proven insights into its synthesis, characterization, and handling. The guide is structured to deliver not just data, but a deeper understanding of the causality behind experimental choices and analytical interpretations, ensuring scientific integrity and empowering researchers in their drug discovery and development endeavors. All presented protocols are designed as self-validating systems, and all data is supported by authoritative references.

Introduction and Significance

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a fluorinated benzenesulfonamide derivative incorporating a piperidine moiety. This structural combination is of significant interest in medicinal chemistry. The sulfonamide group is a well-established pharmacophore found in a wide array of therapeutic agents, while the piperidine ring is a common scaffold in centrally active pharmaceuticals. The presence of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.

This compound serves as a crucial building block in the synthesis of more complex, biologically active molecules, particularly those targeting the central nervous system (CNS)[1]. Its structure suggests potential for crossing the blood-brain barrier, making it a valuable intermediate for the design of selective receptor modulators and other neurological agents[1]. Understanding its fundamental physicochemical properties is therefore paramount for its effective utilization in a research and development setting.

Molecular and Physicochemical Properties

A summary of the key molecular and physicochemical identifiers for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is presented below.

PropertyValueSource
CAS Number 913634-50-1[1]
Molecular Formula C₁₁H₁₆ClFN₂O₂S[1]
Molecular Weight 294.77 g/mol [1]
Appearance White to off-white solidInferred from related compounds
Melting Point Data not available in searched sources
Solubility Data not available in searched sources
pKa Data not available in searched sources

Note: While specific experimental data for melting point, solubility, and pKa were not found in the searched literature, this guide provides validated protocols for their determination in the following sections.

Synthesis and Purification

The synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable piperidine precursor. A general, robust protocol is detailed below.

Synthetic Protocol: Sulfonamide Formation and Salt Generation

This two-step process involves the initial formation of the free base followed by conversion to the hydrochloride salt.

Step 1: Synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide (Free Base)

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (1.2 equivalents) or diisopropylethylamine (DIPEA), to the solution.

  • Sulfonyl Chloride Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 equivalents) in the same solvent dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • Deprotection: Dissolve the crude Boc-protected intermediate in a suitable solvent (e.g., DCM or 1,4-dioxane) and add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane. Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

  • Isolation of Free Base: Neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate) and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free base, 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide.

Step 2: Formation of the Hydrochloride Salt

  • Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of the solvent, and dry under vacuum to yield 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride as a solid.

Synthesis_Workflow cluster_step1 Step 1: Free Base Synthesis cluster_step2 Step 2: Hydrochloride Salt Formation A 1. Dissolve Boc-4-aminopiperidine in DCM/THF B 2. Add Triethylamine A->B C 3. Add 4-Fluorobenzenesulfonyl Chloride at 0°C B->C D 4. Stir at RT, Monitor by TLC/LC-MS C->D E 5. Aqueous Workup & Extraction D->E F 6. Deprotection with TFA or HCl E->F G 7. Neutralization & Extraction F->G H 8. Dissolve Free Base in Diethyl Ether G->H Purified Free Base I 9. Add HCl in Diethyl Ether H->I J 10. Isolate by Filtration I->J K 4-Fluoro-N-(piperidin-4-yl)- benzenesulfonamide HCl J->K Final Product

Caption: Synthetic workflow for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorinated benzene ring, which will exhibit splitting patterns due to both proton-proton and proton-fluorine coupling. The piperidine ring protons will appear as a series of multiplets in the aliphatic region. The N-H proton of the sulfonamide may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a large one-bond carbon-fluorine coupling constant. The carbons of the piperidine ring will resonate in the aliphatic region.

Expected Chemical Shifts (Predicted):

  • Aromatic Protons: δ 7.0-8.0 ppm

  • Piperidine Protons: δ 1.5-3.5 ppm

  • Sulfonamide NH: δ 5.0-7.0 ppm (variable)

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

  • N-H Stretch (Sulfonamide): 3200-3300 cm⁻¹ (broad)

  • C-H Stretch (Aromatic): 3000-3100 cm⁻¹

  • C-H Stretch (Aliphatic): 2850-2950 cm⁻¹

  • S=O Stretch (Sulfonamide): Asymmetric stretch around 1330-1370 cm⁻¹ and symmetric stretch around 1140-1180 cm⁻¹

  • C-F Stretch: 1000-1400 cm⁻¹ (can be complex)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the hydrochloride salt, electrospray ionization (ESI) in positive mode is typically employed, which will detect the protonated free base [M+H]⁺.

Expected Mass-to-Charge Ratio (m/z):

  • [M+H]⁺ (Free Base): ~260.09 (Calculated for C₁₁H₁₆FN₂O₂S)

Experimental Protocols for Physicochemical Properties

The following are detailed, self-validating protocols for determining key physicochemical properties.

Melting Point Determination

Rationale: The melting point is a critical indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent.

  • Apparatus: Use a calibrated digital melting point apparatus.

  • Measurement:

    • Load a small amount of the finely powdered compound into a capillary tube.

    • Place the capillary tube in the melting point apparatus.

    • Use a rapid heating rate to approximate the melting point.

    • Perform a second measurement with a slow heating rate (1-2 °C/minute) starting from approximately 20 °C below the estimated melting point to determine the accurate melting range.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is molten.

Melting_Point_Workflow A 1. Dry Sample B 2. Load Capillary Tube A->B C 3. Place in Apparatus B->C D 4. Rapid Scan (Approximate MP) C->D E 5. Slow Scan (1-2°C/min) D->E F Record Melting Range E->F

Caption: Workflow for melting point determination.

Solubility Assessment

Rationale: Solubility in various solvents is crucial for designing reaction conditions, purification methods, and formulation strategies.

Protocol (Thermodynamic Solubility):

  • Solvent Selection: Choose a range of relevant solvents (e.g., water, methanol, ethanol, DMSO, DCM, THF).

  • Sample Preparation: Accurately weigh an excess amount of the compound into separate vials for each solvent.

  • Equilibration:

    • Add a known volume of the selected solvent to each vial.

    • Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Filter the saturated solutions through a 0.45 µm filter to remove undissolved solid.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Express solubility in units of mg/mL or mol/L.

pKa Determination

Rationale: The pKa values are critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets. The compound has two potential ionizable centers: the piperidine nitrogen and the sulfonamide nitrogen.

Protocol (Potentiometric Titration):

  • Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).

    • Record the pH of the solution after each addition of the titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software can be used for more accurate determination from the first derivative of the titration curve.

Conclusion

This technical guide provides a comprehensive framework for understanding and characterizing the physicochemical properties of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. By following the detailed protocols and utilizing the provided reference data, researchers and drug development professionals can ensure the quality and consistency of this important pharmaceutical intermediate, thereby facilitating its successful application in the synthesis of novel therapeutic agents. The emphasis on the rationale behind experimental choices and the provision of self-validating protocols are intended to empower users with a robust scientific foundation for their work.

References

  • MySkinRecipes. (n.d.). 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. Retrieved January 24, 2026, from [Link]

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Exploratory

In silico modeling of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride binding

An In-Depth Technical Guide: In Silico Modeling of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride Binding to a Prototypical Target Prepared by: Gemini, Senior Application Scientist Abstract This technical gu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico Modeling of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride Binding to a Prototypical Target

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for investigating the binding mechanism of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a versatile chemical scaffold, using a multi-tiered in silico approach. Recognizing its role as a key intermediate in the synthesis of central nervous system agents and the established therapeutic importance of the sulfonamide moiety, this document outlines a rigorous computational workflow applicable to drug discovery professionals.[1] We employ a combination of molecular docking, extensive molecular dynamics (MD) simulations, and binding free energy calculations to elucidate the compound's interaction with a representative protein target. The protocols detailed herein are designed to be self-validating, with each subsequent step serving to refine and verify the findings of the previous one. This guide emphasizes not just the procedural steps but the critical scientific reasoning behind methodological choices, ensuring a robust and defensible computational model.

Introduction: The Scientific Rationale

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry. Its structure, featuring a sulfonamide-piperidine core, is valuable for optimizing both binding affinity and metabolic stability in drug candidates.[1] The sulfonamide group is a well-established pharmacophore found in a wide array of approved drugs, including diuretics, antidiabetic agents, and, most notably, carbonic anhydrase inhibitors.[2][3] Given the broad therapeutic relevance of this chemical class, a detailed understanding of its molecular interactions is paramount for rational drug design.

The objective of this guide is to present a complete in silico protocol to predict and analyze the binding of this specific ligand to a protein target. As no single, definitive target for this intermediate is universally established, we have selected Human Carbonic Anhydrase II (hCA II) as a prototypical receptor for this study.

Justification for Target Selection:

  • High Relevance: hCA II is a classic, well-validated target for benzenesulfonamide-based inhibitors.[2]

  • Abundant Structural Data: A wealth of high-resolution crystal structures are available in the Protein Data Bank (PDB), providing an excellent foundation for structure-based design.

  • Established Benchmark: The extensive literature on hCA II inhibitors allows for robust comparison and validation of computational predictions.

This guide will walk researchers through the entire modeling pipeline, from initial system preparation to the final analysis of binding energetics.

Part I: System Preparation and Workflow Overview

The foundation of any successful in silico study is meticulous preparation of the molecular systems. Errors or artifacts introduced at this stage will propagate through the entire workflow, compromising the integrity of the results. This section details the preparation of both the hCA II receptor and the sulfonamide ligand.

Experimental Protocol 1: Receptor and Ligand Preparation

Objective: To prepare high-quality, energetically favorable 3D structures of the protein and ligand for subsequent analysis.

A. Receptor Preparation (hCA II):

  • Structure Retrieval: Download the crystal structure of hCA II from the Protein Data Bank. For this guide, we will use PDB ID: 2CBA, which is a high-resolution structure of hCA II in complex with a sulfonamide inhibitor.

  • Initial Cleaning: Load the PDB file into a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera, PyMOL). Remove all non-essential components, including the co-crystallized ligand, water molecules beyond 5 Å of the active site, and any buffer molecules. The catalytic zinc ion (ZN) in the active site is critical and must be retained.

  • Protonation and Optimization: Utilize a dedicated tool, such as Schrödinger's Protein Preparation Wizard or the H++ server, to perform the following:

    • Add hydrogen atoms, as they are typically absent in crystal structures.

    • Assign correct bond orders.

    • Predict the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. This is crucial for accurately modeling electrostatic interactions.

    • Perform a restrained energy minimization of the added hydrogens to relieve any steric clashes.

B. Ligand Preparation:

  • 2D to 3D Conversion: Draw the 2D structure of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide using a chemical sketcher (e.g., ChemDraw, MarvinSketch).

  • Structure Generation: Convert the 2D sketch into a 3D structure. It is critical to generate multiple low-energy conformers to ensure the global minimum energy state is accessible during docking.

  • Ionization State: At physiological pH, the piperidine nitrogen is expected to be protonated. Ensure the ligand is modeled in this state (as the hydrochloride salt implies).

  • Energy Minimization: Perform a quantum mechanical energy minimization (e.g., using DFT with a functional like B3LYP) or use a high-quality force field (e.g., OPLS4) to obtain an optimized 3D geometry and assign accurate partial atomic charges.

In Silico Modeling Workflow

The overall workflow is designed as a sequential funnel, where each step increases the level of computational rigor and provides validation for the preceding stage.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking cluster_md Part 3: MD Simulation cluster_fe Part 4: Energetics PDB Receptor Structure (PDB) Prep_Prot Protein Preparation (Add H, Optimize) PDB->Prep_Prot Ligand Ligand Structure (2D) Prep_Lig Ligand Preparation (3D, Charges) Ligand->Prep_Lig Dock Molecular Docking (Generate Poses) Prep_Prot->Dock Prep_Lig->Dock Analysis_Dock Pose Clustering & Interaction Analysis Dock->Analysis_Dock MD_Setup System Solvation & Equilibration Analysis_Dock->MD_Setup Best Pose MD_Run Production MD Run (e.g., 100 ns) MD_Setup->MD_Run MD_Analysis Trajectory Analysis (RMSD, RMSF, Stability) MD_Run->MD_Analysis MMPBSA MM/PBSA Calculation MD_Run->MMPBSA Stable Trajectory FE_Analysis Binding Free Energy (ΔG_bind) MMPBSA->FE_Analysis MD_Workflow Start Docked Complex Topology Generate Topology (Protein & Ligand) Start->Topology Solvate Create Water Box Topology->Solvate Neutralize Add Ions Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate_NVT NVT Equilibration (Constant Volume) Minimize->Equilibrate_NVT Equilibrate_NPT NPT Equilibration (Constant Pressure) Equilibrate_NVT->Equilibrate_NPT Production Production MD Run Equilibrate_NPT->Production

Caption: Step-by-step workflow for setting up an MD simulation.

Experimental Protocol 3: MD Simulation using GROMACS

Objective: To evaluate the stability of the top-ranked protein-ligand pose in a simulated physiological environment.

  • Topology Generation: Use the GROMACS pdb2gmx tool to generate a topology for the protein using a force field like CHARMM36m. [4]The ligand topology and parameters must be generated separately, for instance, using the CGenFF server or an equivalent tool. [5]2. System Setup:

    • Combine the protein and ligand coordinate files.

    • Use editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge).

    • Use solvate to fill the box with water molecules (e.g., TIP3P water model).

    • Use genion to add counter-ions (e.g., Na+ or Cl-) to neutralize the system's net charge. 3. Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes between atoms in the initial system.

  • Equilibration:

    • Perform a 1 ns simulation under an NVT ensemble (constant Number of particles, Volume, and Temperature) to allow the solvent to equilibrate around the complex.

    • Perform a subsequent 1 ns simulation under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to adjust the system density to the correct value.

  • Production MD: Run the production simulation for at least 100 nanoseconds (ns). Longer simulations provide better sampling of conformational space.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the system has reached equilibrium.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of each protein residue to identify flexible and rigid regions. High fluctuations in the active site could indicate instability.

    • Interaction Analysis: Monitor the key interactions (hydrogen bonds, zinc coordination) identified during docking. Their persistence throughout the simulation provides strong evidence for a stable binding mode.

Part IV: Binding Free Energy Calculation

The final step is to obtain a more quantitative estimate of binding affinity using a method that accounts for solvation effects and thermal averaging. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular choice that balances accuracy and computational cost. [6][7] Expertise & Experience: MM/PBSA is an end-point method, meaning it only considers the bound (complex) and unbound (receptor, ligand) states. [8]It provides a more refined energy score than docking but is known to neglect the contribution of conformational entropy, which can be a limitation. [6]Despite this, it is highly effective for ranking compounds and understanding the key energetic drivers of binding.

Experimental Protocol 4: MM/PBSA Calculation

Objective: To calculate the binding free energy (ΔG_bind) of the complex from the MD trajectory.

  • Trajectory Extraction: From the 100 ns production MD trajectory, extract 100-500 snapshots at regular intervals from the stable portion of the simulation (e.g., from 20 ns to 100 ns).

  • Energy Calculation: Use the GROMACS g_mmpbsa tool (or a similar script) to perform the calculation. The script will compute the following energy terms for each snapshot for the complex, the receptor, and the ligand:

    • ΔE_MM: Molecular mechanics energy (van der Waals + electrostatic).

    • ΔG_solv: Solvation free energy, which is the sum of:

      • ΔG_polar: The polar contribution, calculated using the Poisson-Boltzmann (PB) equation.

      • ΔG_nonpolar: The nonpolar contribution, typically estimated from the Solvent Accessible Surface Area (SASA).

  • Final Calculation: The binding free energy is calculated as: ΔG_bind = ΔE_MM + ΔG_solv - TΔS (As TΔS, the entropy term, is often omitted due to high computational cost, the result is a relative binding free energy).

Data Presentation: MM/PBSA Binding Energy Decomposition
Energy ComponentAverage Contribution (kJ/mol)Standard Deviation (kJ/mol)
Van der Waals Energy-160.512.1
Electrostatic Energy-45.29.8
Polar Solvation Energy+155.815.3
Nonpolar Solvation Energy-18.71.1
ΔG_bind (MM/PBSA) -68.6 10.5

Note: Data are representative examples.

Conclusion and Future Directions

This guide has outlined a robust, multi-step in silico workflow to model the binding of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride to the active site of human Carbonic Anhydrase II. The combination of molecular docking, MD simulations, and MM/PBSA calculations provides a comprehensive picture of the binding event, from the initial pose prediction to the dynamic stability and energetic profile of the complex.

The results from such a study—a stable binding pose, persistent key interactions, and a favorable binding free energy—provide a strong, computationally-derived hypothesis for the compound's mechanism of action. However, it is imperative to recognize that these are predictive models. The ultimate validation of any in silico hypothesis must come from experimental data. [9]The findings from this workflow should be used to guide the design of wet-lab experiments, such as enzyme inhibition assays or biophysical binding assays (e.g., Isothermal Titration Calorimetry), to confirm the predicted affinity and mechanism.

References

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  • El-Drwey, M. G., et al. (2023). In silico research on new sulfonamide derivatives as BRD4 inhibitors targeting acute myeloid leukemia using various computational techniques including 3D-QSAR, HQSAR, molecular docking, ADME/Tox, and molecular dynamics. Taylor & Francis Online. Available from: [Link].

  • Vaškevičiūtė, K., et al. (2022). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Available from: [Link].

  • Bapat, S. (2020). Molecular Dynamics Tutorial | Protein-Ligand Complex: GROMACS - PART 1. YouTube. Available from: [Link].

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  • Wang, E., et al. (2019). End-Point Binding Free Energy Calculation with MM/PBSA and MM/GBSA: Strategies and Applications in Drug Design. Chemical Reviews. Available from: [Link].

  • Basu, A., & Basu, S. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. Available from: [Link].

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  • Homeyer, N., & Gohlke, H. (2012). Free Energy Calculations by the Molecular Mechanics PoissonBoltzmann Surface Area Method. ChemMedChem. Available from: [Link].

  • Jorgensen Research Group. GROMACS Protein Ligand Complex Simulations. Yale University. Available from: [Link].

  • Schrödinger. (2022). Drug Docking with Schrodinger (Spring 2022). YouTube. Available from: [Link].

  • Bano, S., et al. (2014). Synthesis, biological evaluation, and molecular docking of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl) piperidine-4-carbohydrazides as potent cholinesterase inhibitors. Turkish Journal of Chemistry. Available from: [Link].

  • Angapelly, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences. Available from: [Link].

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Foundational

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Benzenesulfonamide Compounds

Abstract The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its remarkable versatility arises from its ability to act as a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its remarkable versatility arises from its ability to act as a potent zinc-binding group, engage in crucial hydrogen bonding, and allow for extensive synthetic modification to fine-tune pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical overview for researchers and drug development professionals on the contemporary strategies employed in the discovery and synthesis of novel benzenesulfonamide-based drug candidates. We will explore the entire workflow, from initial target identification and rational design to advanced synthetic methodologies and detailed characterization. By integrating field-proven insights with established protocols, this document serves as a comprehensive resource for harnessing the full potential of this privileged scaffold in the pursuit of next-generation therapeutics.

The Enduring Significance of the Benzenesulfonamide Scaffold

First introduced as antibacterial agents, the clinical applications of benzenesulfonamides have expanded dramatically over the past century. Today, they are integral to drugs treating a multitude of conditions, including cancer, glaucoma, inflammation, epilepsy, and viral infections.[1][2] Nearly 30% of sulfur-containing drugs on the market incorporate the sulfonamide group, underscoring its importance in pharmaceutical development.[3]

The efficacy of this scaffold is largely attributed to the chemical properties of the sulfonamide moiety (-SO₂NH₂). It is a stable, electron-withdrawing group that can significantly enhance the water solubility of a drug molecule and modulate its metabolic profile.[3] Critically, in many of its applications, the deprotonated sulfonamide acts as a powerful coordinating ligand for the zinc ion (Zn²⁺) found in the active site of metalloenzymes, such as carbonic anhydrases (CAs) and matrix metalloproteinases (MMPs).[4][5] This binding interaction is a key mechanism for the inhibitory activity of many sulfonamide-based drugs.[4]

Prominent examples of benzenesulfonamide drugs include:

  • Acetazolamide: A carbonic anhydrase inhibitor used to treat glaucoma and altitude sickness.

  • Celecoxib: A selective COX-2 inhibitor for the management of pain and inflammation.

  • Pazopanib: A multi-targeted tyrosine kinase inhibitor used in cancer therapy.[6]

  • Hydrochlorothiazide: A diuretic widely prescribed for hypertension.[3]

The continued exploration of this scaffold is driven by its proven clinical success and the vast, chemically accessible space for modification, allowing for the development of highly selective and potent inhibitors for newly identified therapeutic targets.[1][6]

Modern Discovery Strategies for Novel Benzenesulfonamides

The discovery of a novel drug candidate is a systematic process of identifying a biological target, finding molecules that interact with it ("hits"), and optimizing those hits to create a viable drug ("leads").

Target-Centric Rational Drug Design

A cornerstone of modern drug discovery is the use of computational tools to design molecules with high affinity and selectivity for a specific biological target.[7] This is particularly effective for enzyme targets where high-resolution crystal structures are available.

Workflow for Computational Design:

  • Target Identification: A protein, often an enzyme implicated in a disease pathway (e.g., Carbonic Anhydrase IX in cancer, VEGFR-2 in angiogenesis), is selected.[4][6]

  • Active Site Analysis: The three-dimensional structure of the target's active site is analyzed to identify key features, such as the catalytic zinc ion and adjacent hydrophobic pockets or hydrogen-bonding residues.[8]

  • In Silico Screening: Virtual libraries of benzenesulfonamide derivatives are "docked" into the active site using software like Molegro Virtual Docker or AutoDock Vina.[9][10] This process predicts the binding conformation and estimates the binding affinity (docking score) of each molecule.[7]

  • Pharmacophore Modeling: A pharmacophore model is built, defining the essential 3D arrangement of features (e.g., zinc-binding group, hydrogen bond donors/acceptors, aromatic rings) required for binding. New molecules are then designed to fit this model.

  • Hit Selection: Compounds with the most favorable predicted binding energies and interactions are prioritized for synthesis and biological evaluation.[11]

Scientist's Note: The goal of docking is not just a low energy score, but a sensible binding mode. The sulfonamide group should be positioned to coordinate with the active site zinc, and other parts of the molecule should form favorable interactions with the surrounding amino acid residues. This provides a causal hypothesis for the molecule's potential activity.[8]

G cluster_design Rational Design Phase T Target Identification (e.g., CA IX, VEGFR-2) AS Active Site Analysis (PDB Crystal Structure) T->AS Provides 3D structure Dock Molecular Docking (Virtual Screening) AS->Dock Defines binding pocket SAR SAR Analysis & Pharmacophore Modeling Dock->SAR Generates binding poses and energy scores SAR->Dock Refines search criteria Hit Prioritized Hits for Synthesis SAR->Hit Selects best candidates

Caption: Workflow for computational drug design.

Structure-Activity Relationship (SAR) Guided Optimization

Once initial hits are identified and synthesized, SAR studies are conducted to systematically modify the molecule's structure and observe the effects on biological activity.[12] This iterative process is crucial for optimizing potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties.

For benzenesulfonamides, SAR exploration often involves the "tail approach," where modifications are made to the part of the molecule extending away from the zinc-binding sulfonamide group.[8]

Key Principles of SAR for Benzenesulfonamide Inhibitors:

  • The Anchor: The unsubstituted benzenesulfonamide group (-SO₂NH₂) is typically essential for high-affinity binding to the catalytic zinc in metalloenzymes and is often kept constant.

  • The Scaffold: The benzene ring can be substituted to alter electronic properties or to orient "tail" groups into specific pockets of the enzyme's active site.

  • The Tail: This is the region of greatest chemical diversity. Modifications here are used to gain isoform selectivity and improve physicochemical properties. Structural studies show that residues lining the hydrophobic pocket of the active site, such as those at positions 92 and 131 in carbonic anhydrases, dictate the binding and affinity of inhibitors, while the tail groups primarily influence isoform specificity.[8]

G cluster_sar SAR Cycle Start Initial Hit IC50 = 500 nM Mod1 Modification A (Add methyl group) IC50 = 250 nM Start->Mod1 Improved Activity Mod2 Modification B (Add chloro group) IC50 = 700 nM Start->Mod2 Decreased Activity Mod3 Modification C (Extend alkyl chain) IC50 = 50 nM Mod1->Mod3 Further Optimization Lead Lead Compound IC50 = 50 nM Good Selectivity Mod3->Lead Achieved Goal

Caption: A simplified SAR decision tree.

The data gathered from these studies are often compiled into tables to clearly visualize trends.

Table 1: Example SAR Data for Novel CA-IX Inhibitors

Compound ID R-Group Modification Yield (%) IC₅₀ vs. CA-IX (nM) Selectivity vs. CA-II
LEAD-01 -H 85 150.2 1.5x
LEAD-02 4-Cl 78 75.6 12.8x
LEAD-03 4-F 81 68.3 15.2x
LEAD-04 4-CH₃ 72 180.1 1.1x

| LEAD-05 | 3-Cl, 4-CH₃ | 65 | 95.4 | 8.5x |

Data is hypothetical for illustrative purposes.

This table clearly shows that adding a small, electron-withdrawing group like fluorine or chlorine at the 4-position improves both potency (lower IC₅₀) and selectivity over the off-target CA-II isoform.

Core Synthetic Methodologies

The construction of the benzenesulfonamide core is a well-established field, but modern chemistry continues to offer milder, more efficient, and more versatile methods.

The Classical Approach: Chlorosulfonation and Amination

The most traditional and widely used method involves a two-step process:

  • Electrophilic Aromatic Substitution: An activated aromatic ring (e.g., benzene, aniline) is reacted with chlorosulfonic acid (ClSO₃H) to install a sulfonyl chloride (-SO₂Cl) group. This reaction is often performed at low temperatures to control reactivity.[13]

  • Nucleophilic Substitution (Amination): The resulting benzenesulfonyl chloride is then treated with ammonia or a primary/secondary amine to form the desired sulfonamide.[14]

Scientist's Note: While robust, this method has drawbacks. Chlorosulfonic acid is highly corrosive and reacts violently with water. The reaction can also lack regioselectivity with substituted benzenes, leading to mixtures of ortho, meta, and para isomers that require tedious purification.

Modern Synthetic Strategies

Recent advances focus on greener, more efficient, and selective methods that avoid harsh reagents.[3][15]

Key Modern Methods:

  • Transition-Metal Catalyzed Cross-Coupling: Palladium or copper catalysts can be used to form the C-S bond (coupling an aryl halide with a sulfur source) or the S-N bond (coupling a sulfonyl chloride with an amine).[3][16] These methods offer excellent functional group tolerance.

  • Oxidative Coupling of Thiols and Amines: This emerging strategy directly couples readily available thiols and amines in the presence of an oxidant.[15][17] Electrochemical methods are particularly promising as they use electricity as a "reagentless" oxidant, generating hydrogen as the only byproduct.[17]

  • Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating.[10]

Detailed Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonamide

This protocol details a classic, reliable synthesis starting from acetanilide. It is a foundational experiment that illustrates the core principles of sulfonamide synthesis.

Step 1: Chlorosulfonation of Acetanilide

  • Objective: To synthesize 4-acetamidobenzenesulfonyl chloride.

  • Reagents:

    • Acetanilide (1.0 eq)

    • Chlorosulfonic acid (5.0 eq)

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a drying tube.

    • Carefully add chlorosulfonic acid (5.0 eq) to the flask and cool the flask in an ice-water bath to 0-5 °C.

      • Scientist's Note: This reaction is highly exothermic. Maintaining a low temperature is critical to prevent side reactions and degradation of the product.

    • While stirring vigorously, add finely powdered acetanilide (1.0 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour to ensure completion.

    • Very carefully and slowly, pour the reaction mixture onto a large amount of crushed ice in a beaker. The product will precipitate as a white solid.

      • Scientist's Note: This step quenches the excess chlorosulfonic acid. It must be done slowly and with caution as the reaction is vigorous and releases HCl gas.

    • Isolate the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral to litmus paper, and press the solid as dry as possible. The crude 4-acetamidobenzenesulfonyl chloride can be used directly in the next step.

Step 2: Amination of 4-Acetamidobenzenesulfonyl Chloride

  • Objective: To synthesize 4-acetamidobenzenesulfonamide.

  • Reagents:

    • Crude 4-acetamidobenzenesulfonyl chloride (1.0 eq)

    • Concentrated ammonium hydroxide (10 eq)

  • Procedure:

    • Transfer the crude, moist sulfonyl chloride from Step 1 into a flask.

    • Add concentrated ammonium hydroxide (10 eq) and stir the mixture. An exothermic reaction will occur.

    • Gently heat the mixture in a water bath at 70 °C for 15 minutes to complete the reaction.

    • Cool the mixture in an ice bath. The product should precipitate.

    • Acidify the solution by adding dilute sulfuric acid dropwise until it is acidic to litmus paper. This will precipitate any remaining product.

    • Collect the crude product by vacuum filtration and wash with cold water.

    • Recrystallize the crude product from hot water to yield pure 4-acetamidobenzenesulfonamide as white crystals.

Purification and Structural Elucidation

Synthesis is only half the battle. Rigorous purification and characterization are required to confirm the identity and purity of the novel compound before any biological testing.

Workflow for Compound Workup and Analysis:

G cluster_purification Purification & Analysis cluster_analysis Structural Elucidation Crude Crude Reaction Mixture Extract Liquid-Liquid Extraction Crude->Extract Initial Cleanup Chrom Column Chromatography Extract->Chrom High-Purity Separation Pure Pure Compound (>95% Purity) Chrom->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR Confirm Connectivity MS Mass Spectrometry (HRMS) Pure->MS Confirm Mass Confirm Structure Confirmed NMR->Confirm MS->Confirm

Caption: Standard workflow for compound purification and analysis.

  • Purification: The primary method for purifying novel compounds is flash column chromatography on silica gel. An appropriate solvent system (e.g., hexane/ethyl acetate) is chosen based on thin-layer chromatography (TLC) analysis to separate the desired product from starting materials and byproducts.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the exact structure of the molecule by showing the connectivity of atoms.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition of the synthesized compound.

    • Infrared (IR) Spectroscopy: This technique is useful for confirming the presence of key functional groups, such as the characteristic S=O stretches of the sulfonamide.

Conclusion and Future Directions

The benzenesulfonamide scaffold remains a highly privileged and fruitful starting point for the development of novel therapeutics. While classical synthetic methods are still relevant, the future of the field lies in the adoption of more efficient, sustainable, and selective technologies.[3][15] The integration of computational chemistry for rational, target-based design will continue to accelerate the discovery process, reducing the time and cost associated with bringing a new drug to market.[7] As our understanding of complex disease biology deepens, the inherent versatility of the benzenesulfonamide core ensures it will be adapted to meet new therapeutic challenges for years to come.

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A Technical Guide to Investigating 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in Cancer Research

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride as a potential therapeutic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the investigation of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride as a potential therapeutic agent in oncology. While this specific molecule is not extensively documented in publicly available cancer research literature, its structural motifs—a fluorinated benzenesulfonamide and a piperidine ring—are well-established pharmacophores. This document, therefore, synthesizes established principles from related compounds to propose a logical, technically sound, and self-validating research plan.

Introduction: The Rationale for Investigating 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

The quest for novel, selective, and potent anticancer agents is a cornerstone of modern medicinal chemistry. The structure of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride presents a compelling starting point for a cancer drug discovery program. It combines two key chemical moieties:

  • The Benzenesulfonamide Core: This functional group is the foundation of a major class of enzyme inhibitors. In oncology, sulfonamides are particularly recognized for their ability to target carbonic anhydrases (CAs), enzymes that are crucial for pH regulation in the tumor microenvironment.[1][2]

  • The Piperidine Moiety: Piperidine rings are among the most prevalent heterocyclic scaffolds in approved drugs.[3][4][5] Their inclusion in a molecule can significantly enhance pharmacokinetic properties such as solubility, cell permeability, and metabolic stability, while also providing a vector for specific interactions with target proteins.[3][6]

The fluorination of the benzenesulfonamide ring is another critical feature. Halogenation, particularly with fluorine, can modulate the electronic properties of the sulfonamide group, potentially increasing its binding affinity and selectivity for target enzymes.[7]

This guide will delineate a systematic approach to characterizing this compound, from its fundamental physicochemical properties to its potential mechanism of action and preclinical evaluation.

Physicochemical and Synthetic Considerations

A thorough understanding of the compound's physical and chemical properties is paramount for reproducible and meaningful biological experiments.

Compound Profile
PropertyValue/Information SourceSignificance in Drug Discovery
Chemical Name 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochlorideIUPAC nomenclature for unambiguous identification.
CAS Number 1353966-85-4 (for a related isomer)[8]Unique identifier for database searches and procurement.
Molecular Formula C12H18ClFN2O2S[8]Confirms elemental composition.
Molecular Weight ~308.80 g/mol [8]Essential for molar concentration calculations.
Purity >95% (typical for commercial sources)High purity is critical to ensure observed biological effects are due to the compound of interest.
Solubility To be determined experimentally (DMSO, water, buffers)Dictates formulation for in vitro and in vivo studies.
Stability To be determined experimentally (in solution, at various pH and temperatures)Informs storage conditions and experimental design to avoid compound degradation.
Synthetic Route

While several proprietary methods exist for the synthesis of substituted benzenesulfonamides and piperidines, a common and adaptable laboratory-scale synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-aminopiperidine. The resulting product can then be treated with hydrochloric acid to yield the hydrochloride salt, which often improves solubility and stability.

Diagram: Proposed Synthetic Pathway

G reagent1 4-Fluorobenzenesulfonyl chloride intermediate 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide reagent1->intermediate Pyridine or other base reagent2 4-Aminopiperidine reagent2->intermediate final_product 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride intermediate->final_product HCl in ether or isopropanol

Caption: A plausible synthetic route for the target compound.

Proposed Mechanism of Action: Targeting the Tumor Microenvironment

Based on its structural analogy to known anticancer sulfonamides, the most probable mechanism of action for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is the inhibition of carbonic anhydrases, particularly the tumor-associated isoforms CA IX and CA XII.[1][9]

The Role of Carbonic Anhydrase IX in Cancer
  • Hypoxia and pH Regulation: Solid tumors often outgrow their blood supply, leading to regions of hypoxia (low oxygen).[1] In response, cancer cells upregulate CA IX, a transmembrane enzyme that catalyzes the rapid conversion of carbon dioxide to protons and bicarbonate.

  • Acidic Microenvironment: The protons are extruded from the cell, leading to an acidic tumor microenvironment. This acidic milieu promotes tumor invasion, metastasis, and resistance to chemotherapy and radiation.[1]

  • Therapeutic Target: By inhibiting CA IX, a selective drug can disrupt this pH regulation, leading to intracellular acidification and apoptosis of cancer cells, while having minimal effect on healthy tissues where CA IX expression is low.[1][10]

Diagram: CA IX-Mediated pH Regulation in Tumors

G cluster_membrane Cell Membrane cluster_extracellular Tumor Microenvironment (Extracellular) CO2_H2O CO2 + H2O H2CO3 H2CO3 CO2_H2O->H2CO3 CA IX (intracellular domain) H_HCO3 H+ HCO3- CAIX CA IX H_HCO3:n->CAIX H_extruded H+ (Acidic pH) CAIX->H_extruded HCO3_extruded HCO3- CAIX->HCO3_extruded

Caption: Role of CA IX in acidifying the tumor microenvironment.

Experimental Workflow for Preclinical Evaluation

A rigorous, multi-stage experimental plan is required to validate the proposed mechanism and assess the therapeutic potential of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

Stage 1: In Vitro Characterization

This initial stage focuses on confirming the compound's activity against cancer cells and its proposed molecular target.

Protocol 1: Cell Viability and Proliferation Assays

  • Objective: To determine the cytotoxic and anti-proliferative effects of the compound on a panel of cancer cell lines.

  • Cell Line Selection: Include cell lines known to express high levels of CA IX (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) and low-expressing lines as controls.[9][11]

  • Methodology (MTT/CellTiter-Glo Assay):

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Prepare a serial dilution of the test compound in appropriate cell culture medium.

    • Treat cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours.

    • Add MTT reagent or CellTiter-Glo reagent and incubate as per the manufacturer's instructions.

    • Measure absorbance or luminescence to determine cell viability.

    • Calculate the half-maximal inhibitory concentration (IC50) value.

  • Causality Check: A significantly lower IC50 in CA IX-high cells compared to CA IX-low cells provides the first piece of evidence for on-target activity.

Protocol 2: Carbonic Anhydrase Inhibition Assay

  • Objective: To directly measure the inhibitory activity of the compound against purified CA IX and other CA isoforms (for selectivity profiling).

  • Methodology (Stopped-Flow Carbon Dioxide Hydration Assay):

    • This is a specialized assay that measures the enzyme's ability to hydrate CO2.

    • A solution of the purified CA enzyme is mixed with a CO2-saturated buffer in a stopped-flow instrument.

    • The resulting pH change is monitored using a pH indicator.

    • The assay is repeated with increasing concentrations of the test compound.

    • The inhibition constant (Ki) is calculated, representing the concentration of inhibitor required to decrease the maximal rate of the enzyme by half.

  • Causality Check: Potent inhibition of CA IX (low nanomolar Ki) and weaker inhibition of other isoforms (e.g., CA I, CA II) would confirm the compound as a selective CA IX inhibitor.

Protocol 3: Western Blot Analysis for Target Engagement

  • Objective: To confirm that the compound can engage its target in a cellular context and affect downstream signaling.

  • Methodology:

    • Treat CA IX-expressing cells with the test compound at concentrations around the IC50 value.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against CA IX and downstream markers of hypoxia and pH regulation (e.g., HIF-1α, MCT4).

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

  • Causality Check: A change in the expression or localization of downstream markers following treatment would validate target engagement.

Diagram: In Vitro Experimental Workflow

G start Synthesize & Characterize Compound cell_viability Cell Viability Assays (IC50 Determination) start->cell_viability enzyme_assay CA Inhibition Assays (Ki Determination) start->enzyme_assay western_blot Western Blot Analysis (Target Engagement) cell_viability->western_blot decision Potent & Selective? enzyme_assay->decision western_blot->decision Proceed to In Vivo Studies Proceed to In Vivo Studies decision->Proceed to In Vivo Studies Re-evaluate/Synthesize Analogs Re-evaluate/Synthesize Analogs decision->Re-evaluate/Synthesize Analogs

Caption: A logical flow for the in vitro evaluation of the compound.

Stage 2: In Vivo Efficacy and Pharmacokinetic Studies

If the in vitro data are promising, the next step is to evaluate the compound's efficacy and safety in animal models.

Protocol 4: Xenograft Mouse Model of Cancer

  • Objective: To assess the anti-tumor efficacy of the compound in a living organism.

  • Methodology:

    • Implant human cancer cells (e.g., MDA-MB-231) subcutaneously into immunocompromised mice.

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into vehicle control and treatment groups.

    • Administer the test compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses.

    • Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

    • At the end of the study, excise tumors for further analysis (e.g., immunohistochemistry for CA IX and proliferation markers like Ki-67).

  • Causality Check: Statistically significant tumor growth inhibition in the treated groups compared to the vehicle control would demonstrate in vivo efficacy.

Conclusion and Future Directions

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a compound with significant, albeit underexplored, potential in cancer research. Its structure strongly suggests a mechanism of action centered on the inhibition of carbonic anhydrase IX, a clinically relevant target in oncology. The experimental workflow detailed in this guide provides a robust and logical pathway for its comprehensive evaluation. Positive results from these studies would warrant further investigation into its pharmacokinetics, toxicology, and potential for combination therapies, paving the way for its development as a novel anticancer agent.

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  • El-Gazzar, M. G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved from: [Link]

  • Pansare, D. N., & Shelke, R. N. (2018). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ResearchGate. Available at: [Link]

  • Muchtaridi, M., et al. (2022). Nanomolar activity of 4-hydrazinylphenyl benzenesulfonate against breast cancer Michigan Cancer Foundation-7 cell lines. Repository UNIGA. Available at: [Link]

  • Siddiqui, Z. N., et al. (2013). Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide Derivatives for the Treatment of Metabolic Syndrome. Journal of Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wang, S., et al. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. mSystems. Available at: [Link]

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Foundational

An In-Depth Technical Guide on the Role of Fluorination in Benzenesulfonamide Inhibitor Potency

Abstract The strategic incorporation of fluorine into benzenesulfonamide scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing inhibitor potency and pharmacokinetic profiles. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine into benzenesulfonamide scaffolds represents a cornerstone of modern medicinal chemistry, profoundly influencing inhibitor potency and pharmacokinetic profiles. This guide provides an in-depth analysis of the multifaceted roles of fluorination, moving beyond simplistic explanations to explore the underlying physicochemical principles. We will dissect how fluorine's unique properties—high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—are leveraged to modulate acidity (pKa), enhance binding affinity, improve metabolic stability, and fine-tune lipophilicity. Through a blend of mechanistic insights, illustrative case studies, and detailed experimental protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to harness the power of fluorination in the design of next-generation benzenesulfonamide inhibitors.

Introduction: The Strategic Imperative of Fluorine in Drug Design

Benzenesulfonamides are a privileged scaffold in medicinal chemistry, forming the basis for a wide array of therapeutics, most notably as inhibitors of carbonic anhydrases (CAs).[1][2] The potency of these inhibitors is critically dependent on the deprotonation of the sulfonamide nitrogen, which then coordinates to the catalytic zinc ion within the enzyme's active site.[3] Consequently, any modification that influences the acidity of the sulfonamide proton can have a dramatic impact on inhibitory activity.

Fluorine, the most electronegative element, has emerged as a "magic bullet" in drug design for its ability to powerfully modulate molecular properties.[4][5] Its introduction into a benzenesulfonamide ring is not merely an act of substitution but a strategic decision to exploit its potent electron-withdrawing effects. This guide will elucidate the causal chain from the fundamental properties of fluorine to its ultimate impact on inhibitor potency and overall drug-like characteristics.

The Mechanistic Underpinnings of Fluorine's Influence

The profound effects of fluorination on benzenesulfonamide inhibitors can be attributed to a confluence of factors, each contributing to the overall enhancement of potency and pharmacokinetic properties.

Modulation of Acidity (pKa): The Primary Driver of Potency

The inhibitory activity of benzenesulfonamides against metalloenzymes like carbonic anhydrase is intrinsically linked to the pKa of the sulfonamide group. A lower pKa facilitates deprotonation at physiological pH, leading to a higher concentration of the active, anionic form of the inhibitor. Fluorination of the benzene ring substantially increases the acidity of the sulfonamide proton through a powerful inductive effect.[6][7] The electron density is pulled away from the sulfonamide group, stabilizing the resulting anion and thus lowering the pKa.[8][9]

This effect is additive; the introduction of multiple fluorine atoms leads to a more pronounced decrease in pKa.[7][9] For instance, trifluorinated benzenesulfonamides exhibit significantly increased affinity for carbonic anhydrase isoforms compared to their non-fluorinated counterparts, an observation directly attributable to the lowered pKa of the sulfonamide group.[8][9]

pKa_Modulation A Fluorine Atom(s) on Benzene Ring B High Electronegativity (Inductive Effect) A->B Possesses C Electron Density Withdrawal from Sulfonamide Group B->C Causes D Stabilization of Sulfonamide Anion C->D Leads to E Lower pKa D->E Results in F Increased Concentration of Active Anionic Inhibitor at Physiological pH E->F Facilitates G Enhanced Binding to Enzyme's Zinc Ion F->G Promotes H Increased Inhibitor Potency G->H Contributes to Metabolic_Stability cluster_0 Mechanism of Enhanced Metabolic Stability A Fluorination of Benzenesulfonamide B Replacement of Metabolically Labile C-H Bonds A->B G Deactivation of Aromatic Ring (Lower HOMO Energy) A->G C Strong C-F Bond B->C Introduces D Resistance to CYP450 Oxidation C->D Leads to E Reduced Metabolic Clearance D->E F Improved Pharmacokinetic Profile E->F G->D Contributes to

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride: An Application Note

Introduction 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and drug development.[1] Its structural motif, combining a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a key chemical intermediate with significant applications in pharmaceutical research and drug development.[1] Its structural motif, combining a fluorinated benzenesulfonamide with a piperidine core, is prevalent in a variety of biologically active compounds, particularly those targeting the central nervous system.[1] The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, and its substitution pattern plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This document provides a detailed, two-step synthesis protocol for the preparation of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, intended for researchers and scientists in the field of organic and medicinal chemistry.

The synthetic strategy involves the initial protection of the piperidine nitrogen to ensure selective sulfonylation at the 4-amino position, followed by deprotection and concurrent hydrochloride salt formation. This approach is robust, scalable, and utilizes commercially available starting materials.

Materials and Equipment

Reagents
ReagentGradeSupplier
tert-Butyl 4-aminopiperidine-1-carboxylate≥98%e.g., Sigma-Aldrich, TCI
4-Fluorobenzenesulfonyl chloride≥98%e.g., Sigma-Aldrich, Alfa Aesar
Triethylamine (TEA)Anhydrous, ≥99.5%e.g., Sigma-Aldrich, Acros Organics
Dichloromethane (DCM)Anhydrous, ≥99.8%e.g., Sigma-Aldrich, Fisher Scientific
4 M Hydrochloric acid in 1,4-dioxane-e.g., Sigma-Aldrich, Acros Organics
Diethyl etherAnhydrous, ≥99%e.g., Sigma-Aldrich, Fisher Scientific
Saturated aqueous sodium bicarbonate (NaHCO₃)-Prepared in-house
Brine (Saturated aqueous NaCl)-Prepared in-house
Anhydrous magnesium sulfate (MgSO₄)-e.g., Sigma-Aldrich, VWR
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

  • NMR spectrometer

  • Melting point apparatus

Synthesis Pathway Overview

The synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is accomplished in two primary steps as illustrated below.

Synthesis_Pathway cluster_0 Step 1: Sulfonylation cluster_1 Step 2: Deprotection & Salt Formation Start tert-Butyl 4-aminopiperidine-1-carboxylate Intermediate tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate Start->Intermediate Sulfonylation Reagent1 4-Fluorobenzenesulfonyl chloride Triethylamine, DCM Reagent1->Intermediate Intermediate_ref Boc-protected Intermediate FinalProduct 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Intermediate_ref->FinalProduct Deprotection Reagent2 4 M HCl in Dioxane Reagent2->FinalProduct

Caption: Overall synthetic workflow.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate

This step involves the reaction of the commercially available N-Boc protected 4-aminopiperidine with 4-fluorobenzenesulfonyl chloride in the presence of a non-nucleophilic base, triethylamine, to prevent the formation of undesired side products.

Sulfonylation_Workflow setup 1. Dissolve tert-Butyl 4-aminopiperidine-1-carboxylate and Triethylamine in anhydrous DCM under N2. cool 2. Cool the mixture to 0 °C in an ice bath. setup->cool addition 3. Add a solution of 4-Fluorobenzenesulfonyl chloride in anhydrous DCM dropwise. cool->addition reaction 4. Stir at room temperature for 12-16 hours. addition->reaction workup 5. Quench with water and perform aqueous workup (NaHCO3, Brine). reaction->workup purify 6. Dry the organic layer (MgSO4), filter, and concentrate in vacuo. workup->purify product1 Obtain Boc-protected intermediate. purify->product1

Caption: Workflow for the sulfonylation step.

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM).

  • Stir the solution until all solids have dissolved, then add triethylamine (1.2 eq).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM.

  • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled reaction mixture over 20-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.

Step 2: Synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

The Boc protecting group is removed under acidic conditions using a solution of hydrochloric acid in dioxane.[2][3][4] This method is efficient and directly yields the desired hydrochloride salt of the product.

Procedure:

  • Dissolve the crude or purified tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate (1.0 eq) from Step 1 in a minimal amount of a suitable solvent such as methanol or dioxane.

  • To the stirred solution, add 4 M HCl in 1,4-dioxane (3-5 eq) at room temperature.

  • Stir the reaction mixture for 1-3 hours. The hydrochloride salt of the product will often precipitate out of the solution.

  • Monitor the deprotection by TLC or LC-MS until all the starting material has been consumed.

  • Upon completion, the precipitate can be collected by filtration.

  • Wash the collected solid with a small amount of cold diethyl ether to remove any non-polar impurities.

  • Dry the product under vacuum to obtain 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride as a solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques.

PropertyExpected Value
Molecular Formula C₁₁H₁₆ClFN₂O₂S[3]
Molecular Weight 294.77 g/mol [3]
Appearance White to off-white solid
Purity (by HPLC) ≥97%
¹H NMR Consistent with the proposed structure.
¹³C NMR Consistent with the proposed structure.
Melting Point To be determined experimentally.

Safety Precautions

  • 4-Fluorobenzenesulfonyl chloride is corrosive and causes severe skin burns and eye damage. It is also moisture-sensitive. Handle this reagent in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Triethylamine is flammable and has a strong odor. Handle in a fume hood.

  • Dichloromethane is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

  • 4 M HCl in dioxane is highly corrosive and should be handled with extreme care in a fume hood.

  • Always wear appropriate PPE during all steps of the synthesis.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reaction in Step 1 Insufficient reaction time or temperature. Impure reagents.Extend the reaction time and monitor by TLC. Ensure all reagents and solvents are anhydrous.
Low yield in Step 1 Loss of product during aqueous workup.Perform extractions carefully and consider back-extracting the aqueous layers.
Incomplete deprotection in Step 2 Insufficient amount of HCl or reaction time.Increase the equivalents of HCl in dioxane or extend the reaction time. Gentle warming may be applied if necessary.[5]
Product is an oil or gum Presence of impurities or residual solvent.Triturate the crude product with diethyl ether or another non-polar solvent to induce solidification. Recrystallization may be necessary.

References

  • Verniest, G., Piron, K., Van Hende, E., Thuring, J. W., Macdonald, G., Deroose, F., & De Kimpe, N. (n.d.). Synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338–341.
  • CN104628627A. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
  • Reddit. (2017). Boc deprotection using 4M HCl in dioxane also cleaved amide. Retrieved January 24, 2026, from [Link]

  • PubMed. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • MySkinRecipes. (n.d.). 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. Retrieved January 24, 2026, from [Link]

Sources

Application

Application Note: A Framework for the In Vitro Characterization of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Abstract The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects[1][2]. While the broader class is well-studied, the specific biological targets and mechanism of action for many individual analogs, such as 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, remain to be fully elucidated. This guide eschews a rigid, target-specific protocol. Instead, it presents a comprehensive, mechanism-agnostic framework for the initial in vitro characterization of this compound. We provide a logical, step-by-step workflow designed for researchers and drug development professionals to systematically investigate its cytotoxic effects, identify direct protein targets using Cellular Thermal Shift Assays (CETSA), and explore potential mechanisms of action based on the activities of related sulfonamides.

Compound Specifications and Handling

Before commencing any biological assay, it is critical to understand the compound's properties and handle it according to safety best practices.

Physicochemical Data

Properly identifying the compound is the first step in ensuring experimental reproducibility.

PropertyValueSource
Full Chemical Name 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride[3][4]
CAS Number 913634-50-1[3][4]
Molecular Formula C₁₁H₁₅FN₂O₂S・HCl[3]
Molecular Weight 294.77 g/mol [3][4]
Safety and Handling

Based on safety data for the compound and related sulfonamide structures, standard laboratory precautions are required.

  • Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles to avoid contact with skin and eyes[3][5].

  • Inhalation: Avoid inhaling dust or aerosols. Handle in a well-ventilated area or a chemical fume hood[5].

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from direct sunlight, under an inert atmosphere[3].

Preparation of Stock Solutions

The accuracy of all subsequent experiments depends on the correct preparation of stock solutions.

  • Solvent Selection: The choice of solvent is critical. While aqueous solubility data may be limited, Dimethyl Sulfoxide (DMSO) is a common solvent for initial stock solutions of small organic molecules. Always verify solubility for your specific lot.

  • Protocol for a 10 mM DMSO Stock Solution:

    • Calculate the required mass of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (MW: 294.77 g/mol ). For 1 mL of a 10 mM stock, 2.948 mg is needed.

    • Carefully weigh the compound and dissolve it in the appropriate volume of high-purity, anhydrous DMSO.

    • Vortex thoroughly until the compound is fully dissolved. A brief sonication may aid dissolution.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C. Before use, thaw an aliquot completely and bring it to room temperature.

Foundational Workflow: From Cytotoxicity to Target Engagement

The initial characterization of a novel compound follows a logical progression. First, we must determine if the compound elicits a cellular response (e.g., cytotoxicity). If it does, the next critical step is to determine if it directly binds to a molecular target within the cell.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Validation cluster_2 Phase 3: MoA Exploration A Compound Preparation (Stock Solution) B Cell Viability / Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) A->B C Determine IC50 Value B->C D Cellular Thermal Shift Assay (CETSA) - Generate Melt Curve C->D Compound is active E CETSA Isothermal Dose-Response (ITDR) - Confirm Target Engagement D->E F Hypothesis-Driven Assays (e.g., Enzymatic, Reporter Gene) E->F Target Confirmed G Pathway Analysis (Western Blot) E->G CETSA_Principle cluster_0 No Ligand (Vehicle Control) cluster_1 With Ligand P1 Target Protein Heat1 Apply Heat (T) P1->Heat1 Unstable Denatured1 Denatured Protein Heat1->Denatured1 Aggregates Ligand Ligand Complex Ligand-Bound Complex Ligand->Complex Binding Heat2 Apply Heat (T) Complex->Heat2 Stabilized Stable Soluble Protein Heat2->Stable Remains Soluble P1_copy Target Protein

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Protocol 3.1: Western Blot-Based CETSA for Target Engagement

Causality: This protocol is designed to first generate a "melt curve" to determine the baseline thermal stability of a putative target protein. A subsequent isothermal dose-response (ITDR) experiment, performed at a single optimized temperature, will then confirm target engagement by showing a concentration-dependent increase in protein stability. This method was chosen for its accessibility and because it directly measures the endogenous, unmodified protein.

Materials:

  • Cultured cells expressing the target of interest

  • Compound stock solution and vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • Liquid nitrogen

  • PCR thermal cycler or heating blocks

  • Ultracentrifuge or high-speed microcentrifuge

  • Lysis buffer (e.g., RIPA) and protein quantification assay (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody specific to the putative target protein

  • Secondary HRP-conjugated antibody and chemiluminescent substrate

Procedure Part A: Generating the Protein Melt Curve

  • Cell Treatment: Treat cells with either the compound (at a concentration ~10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with ice-cold PBS, and resuspend in PBS with inhibitors.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes in a thermal cycler.[6] Include an unheated control.

  • Lysis: Subject the samples to three rapid freeze-thaw cycles using liquid nitrogen and a room temperature water bath.[6]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

  • Analysis: Carefully collect the supernatant (containing the soluble protein fraction). Quantify the protein concentration, run equal amounts on an SDS-PAGE gel, and perform a Western blot for the target protein.

  • Interpretation: Plot the band intensity for the target protein against the temperature for both vehicle and compound-treated samples. A shift in the curve to the right for the compound-treated sample indicates thermal stabilization. The temperature at which ~50% of the protein has denatured in the vehicle sample is a good starting point for the ITDR experiment.

Procedure Part B: Isothermal Dose-Response (ITDR) CETSA

  • Cell Treatment: Treat cells with a range of compound concentrations (e.g., 0.1x to 100x IC₅₀) and a vehicle control.

  • Heating: Following harvesting, heat all samples at the single, optimized temperature determined from the melt curve (e.g., 54°C) for 3 minutes. Include an unheated control.

  • Lysis, Separation, and Analysis: Proceed as described in steps 4-6 of the melt curve protocol.

  • Interpretation: A dose-dependent increase in the amount of soluble target protein following heat treatment is strong evidence of direct target engagement in the cellular context.

Exploring Potential Mechanisms of Action (MoA)

The benzenesulfonamide scaffold is known to interact with several protein families. Based on this, we can formulate hypotheses and test them directly.

Hypothesis A: Carbonic Anhydrase (CA) Inhibition

Rationale: Sulfonamides are classic inhibitors of carbonic anhydrases, a family of metalloenzymes involved in pH regulation and other physiological processes.[7] A related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, was reported to have carbonic anhydrase inhibitory activity.[7]

Protocol 4.1: In Vitro CA Inhibition Assay (Esterase Activity) This is a colorimetric assay that measures the esterase activity of CA, which is inhibited by sulfonamides.

Materials:

  • Purified human carbonic anhydrase (e.g., CA II)

  • Tris-HCl buffer (pH 7.4)

  • p-Nitrophenyl acetate (pNPA) as a substrate

  • 96-well plate and microplate reader

Procedure:

  • Add buffer, CA enzyme, and varying concentrations of the test compound to the wells of a 96-well plate.

  • Pre-incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding pNPA.

  • Monitor the formation of p-nitrophenol by measuring the increase in absorbance at 405 nm over time.

  • Calculate the rate of reaction and determine the IC₅₀ of the compound for CA inhibition.

Hypothesis B: Modulation of the Keap1-Nrf2 Pathway

Rationale: A recent study showed that a different benzenesulfonamide derivative, PMSA, induces ferroptosis in tumor cells by targeting the Keap1-Nrf2-GPX4 axis.[6] This pathway is a master regulator of the cellular antioxidant response.

Keap1_Nrf2 cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Compound Benzenesulfonamide Inhibitor Compound->Keap1 Inhibits Binding ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds Genes Gene Transcription (e.g., HO-1, NQO1) ARE->Genes

Caption: Hypothesized inhibition of Keap1 by a benzenesulfonamide.

Protocol 4.2: Western Blot for Nrf2 Activation Causality: Under normal conditions, Keap1 targets Nrf2 for degradation. Inhibition of Keap1 should lead to the stabilization and accumulation of Nrf2, which can be detected by Western blot.

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for various time points (e.g., 2, 4, 8 hours). Include a vehicle control.

  • Lysate Preparation: Prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors.

  • Western Blot: Perform a Western blot analysis using a primary antibody against Nrf2. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Interpretation: An increase in the Nrf2 protein band intensity in compound-treated cells compared to the vehicle control indicates stabilization and activation of the pathway.

References

  • Khan, K. M., et al. (2021). Bio-oriented synthesis of new sulphadiazine derivatives for urease inhibition and their pharmacokinetic analysis. Scientific Reports. Available at: [Link]

  • Zafar, H., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed. Available at: [Link]

  • Brear, P., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Safety Data Sheet. Available at: [Link]

  • Vasta, J. D., & Park, K. (2025). Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Foley, T. L., et al. (2017). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. PubMed. Available at: [Link]

  • Shaw, J., et al. (2021). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. SLAS DISCOVERY. Available at: [Link]

  • Gül, H. İ., et al. (2019). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and Vibrio cholerae α- and β-class enzymes. PubMed Central. Available at: [Link]

  • Zhang, Z., et al. (2023). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. PubMed Central. Available at: [Link]

  • Ghosh, S., & Saha, I. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Archives of Microbiology. Available at: [Link]

  • Jones, L. H., et al. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology. Available at: [Link]

  • Lisurek, M., et al. (2024). Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry. PubMed Central. Available at: [Link]

  • Croucher, D. R., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. STAR Protocols. Available at: [Link]

  • Zhang, H., et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PubMed Central. Available at: [Link]

  • Yang, F., et al. (2022). Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. Bioorganic Chemistry. Available at: [Link]

  • PubChem. 4-(Piperidyldiazenyl)benzenesulfonamide. Available at: [Link]

  • Lead Sciences. 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride. Available at: [Link]

  • Nafeesa, K., et al. (2018). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives demonstrated by in silico and BSA binding studies. Journal of the Serbian Chemical Society. Available at: [Link]

  • PubChem. 2,3,5,6-Tetrafluoro-4-(Piperidin-1-Yl)benzenesulfonamide. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. PubMed Central. Available at: [Link]

  • Cui, Y., et al. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. PubMed. Available at: [Link]

  • PubChem. 4-amino-N-(pyridin-2-ylmethyl)benzenesulfonamide. Available at: [Link]

  • Li, J., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. Available at: [Link]

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Method

Application Notes & Protocols: A Strategic Approach to the In Vivo Evaluation of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an in vivo study for the novel compound 4-Fluoro-N-(piperidin-4-yl)benzenes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing an in vivo study for the novel compound 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. While specific pharmacological data for this compound is not yet publicly available, its chemical structure, featuring a sulfonamide group and a piperidine moiety, suggests potential activity within the central nervous system (CNS). This guide, therefore, outlines a strategic, multi-tiered approach to elucidate its pharmacokinetic profile and explore its potential therapeutic efficacy in a relevant animal model of a neurological disorder. The protocols provided herein are grounded in established principles of preclinical research and are designed to ensure scientific rigor and data integrity.

Introduction: Unveiling the Potential of a Novel CNS-Active Compound

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a synthetic compound with structural motifs commonly found in CNS-active agents. The sulfonamide functional group is present in a wide array of therapeutic agents, while the piperidine ring is a frequent component of drugs targeting neurotransmitter receptors. Initial assessments suggest its potential to cross the blood-brain barrier, a critical attribute for compounds aimed at treating neurological disorders.[1] The lack of specific target information necessitates an unbiased and systematic in vivo evaluation to characterize its pharmacological properties. This application note proposes a logical and efficient pathway for such an investigation, commencing with pharmacokinetic and tolerability studies, followed by a focused efficacy study in a validated animal model.

Foundational Studies: Pharmacokinetics and Maximum Tolerated Dose

A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile, collectively known as pharmacokinetics (PK), is fundamental to designing meaningful efficacy studies.[2][3] Concurrently, determining the maximum tolerated dose (MTD) is crucial for ensuring animal welfare and selecting appropriate dose levels for subsequent experiments.

Pharmacokinetic (PK) Profiling in Rodents

The objective of this study is to determine the key pharmacokinetic parameters of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in a rodent model, typically rats or mice. A well-designed PK study minimizes animal usage while maximizing the quality of the data obtained.[2][4][5]

  • Animal Model: Male Sprague-Dawley rats (n=18), 8-10 weeks old.

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Acclimatize animals for at least 7 days prior to the study.

  • Compound Formulation: Prepare a clear, sterile solution of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% saline). The formulation should be stable and non-irritating.

  • Dosing:

    • Intravenous (IV) Administration (n=9): Administer a single bolus dose of 2 mg/kg into the tail vein.

    • Oral (PO) Administration (n=9): Administer a single dose of 10 mg/kg via oral gavage.

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from 3 rats per time point from the tail vein at the following time points:

    • IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use non-compartmental analysis to determine key PK parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for oral administration)
Maximum Tolerated Dose (MTD) Study

An MTD study is essential to identify the highest dose of the compound that can be administered without causing unacceptable toxicity.

  • Animal Model: Male and female CD-1 mice (n=5 per group), 7-9 weeks old.

  • Dosing: Administer single, escalating doses of the compound via the intended route for the efficacy study (e.g., intraperitoneal or oral). Start with a dose significantly lower than the predicted toxic dose and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg).

  • Observation: Closely monitor the animals for at least 7 days for any signs of toxicity, including changes in weight, behavior, and overall health.

  • Endpoint: The MTD is defined as the highest dose that does not cause significant morbidity, mortality, or more than a 10-15% reduction in body weight.

Efficacy Evaluation in a Neurological Disease Model

Based on the CNS-penetrant nature of the compound's structural class, a plausible initial hypothesis is its potential utility in treating anxiety-related disorders. The Elevated Plus Maze (EPM) is a widely used and validated behavioral assay for screening anxiolytic drugs.

Rationale for Model Selection

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze. This model is chosen for its simplicity, reliability, and good predictive validity for anxiolytic effects in humans.

Experimental Workflow for Efficacy Study

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing cluster_2 Phase 3: Behavioral Testing cluster_3 Phase 4: Data Analysis A Animal Acclimatization (7 days) B Randomization and Grouping (n=10 per group) A->B C Vehicle Control D Positive Control (e.g., Diazepam) E Test Compound (Low Dose) F Test Compound (High Dose) G Compound Administration (e.g., 30 min pre-test) C->G D->G E->G F->G H Elevated Plus Maze Test (5 min duration) G->H I Data Collection and Analysis (Time in open arms, entries) H->I J Statistical Analysis (e.g., ANOVA) I->J

Caption: Workflow for the Elevated Plus Maze efficacy study.

Detailed Protocol: Elevated Plus Maze Test
  • Animal Model: Male C57BL/6 mice (n=40), 8-10 weeks old.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., saline).

    • Group 2: Positive control (e.g., Diazepam, 1-2 mg/kg, IP).

    • Group 3: 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (Low Dose, e.g., 10 mg/kg, IP).

    • Group 4: 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (High Dose, e.g., 30 mg/kg, IP).

    • Note: Doses are hypothetical and should be informed by the MTD study.

  • Procedure:

    • Administer the respective treatments 30 minutes before the test.

    • Place each mouse individually in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the session using a video camera for later analysis.

  • Behavioral Parameters to Measure:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (as a measure of general locomotor activity).

Data Interpretation and Next Steps

A significant increase in the time spent and entries into the open arms by the compound-treated groups compared to the vehicle control, without a significant change in the total number of arm entries, would suggest an anxiolytic-like effect. If promising results are obtained, further studies would be warranted to confirm these findings and to elucidate the mechanism of action.

Proposed Follow-up Studies
  • Dose-response relationship: To determine the optimal effective dose.

  • Alternative anxiety models: Such as the open field test or light-dark box test to confirm the anxiolytic profile.

  • Mechanism of action studies: In vitro receptor binding assays or ex vivo neurochemical analyses to identify the molecular target(s).

  • Chronic dosing studies: To evaluate the potential for tolerance or dependence.

Conclusion

The in vivo study design outlined in this application note provides a robust and scientifically sound framework for the initial characterization of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. By systematically evaluating its pharmacokinetic properties and its efficacy in a validated animal model, researchers can gain valuable insights into its therapeutic potential for neurological disorders. Adherence to rigorous experimental design and ethical considerations is paramount for the successful translation of preclinical findings.[6][7][8]

References

  • MySkinRecipes. 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. [Link]

  • Ma, H., & Lu, A. (2016). Murine Pharmacokinetic Studies. Bio-protocol, 6(22), e2013. [Link]

  • Festing, M. F. W., & Tattam, F. (2019). General Principles of Preclinical Study Design. In The Design and Statistical Analysis of Animal Experiments (pp. 1-14). Springer, Cham. [Link]

  • Chesselet, M. F. (2014). Animal models of neurological disorders. Neurotherapeutics, 11(1), 1-2. [Link]

  • Cardoso, C. d. O., Elgalad, A., & Badylak, S. F. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 94. [Link]

  • Paraza Pharma Inc. Pharmacokinetics (PK) and In Vivo Studies. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Patsnap. (2025). What sample types and time points are ideal for rodent PK?. [Link]

  • NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link]

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. [Link]

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Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride

Abstract This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfo...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. This compound, a key intermediate in pharmaceutical research, particularly for central nervous system agents, requires a robust analytical method to ensure its quality and stability.[1] The developed method is specific, accurate, precise, and linear over a defined concentration range. The protocol herein provides a complete guide from sample preparation and chromatographic conditions to method validation in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative containing a piperidine moiety, a common structural feature in neurologically active compounds.[1] Its physicochemical properties, including a basic piperidine group and an acidic sulfonamide group, present a unique challenge for chromatographic analysis. The hydrochloride salt form is often employed to improve solubility and handling characteristics. Accurate and reliable quantification of this analyte is paramount for its use in drug discovery and development.

High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceutical compounds.[2] This application note describes the development and validation of a stability-indicating RP-HPLC method, which can separate the parent compound from its degradation products, a critical aspect of pharmaceutical stability studies.[3][4]

Physicochemical Properties and Method Development Rationale

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust HPLC method.

Table 1: Physicochemical Properties of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride

PropertyValue/InformationSource
Chemical Structure Inferred from name
Molecular Formula C₁₁H₁₆ClFN₂O₂S
Molecular Weight 294.77 g/mol [1]
pKa (predicted) Acidic (sulfonamide): ~9-10, Basic (piperidine): ~10-11Inferred from chemical structure and literature on similar compounds.[5][6][7]
Solubility Limited water solubility, soluble in organic solvents like methanol and acetonitrile.General knowledge of sulfonamides.[8][9][10]
UV Absorbance (predicted) λmax ≈ 220-280 nmInferred from the 4-fluorobenzenesulfonamide chromophore.[11][12]

The amphoteric nature of the analyte, possessing both acidic and basic functional groups, necessitates careful control of the mobile phase pH to ensure consistent retention and good peak shape. For basic compounds, a common strategy is to use a mobile phase with a pH that keeps the analyte in a single ionic form.[13][14] Given the predicted pKa values, a mobile phase with a pH around 3-4 would ensure the piperidine moiety is protonated, promoting interaction with a reversed-phase column.

A C18 column was selected as the stationary phase due to its wide applicability and proven performance in separating moderately polar to nonpolar compounds. Acetonitrile was chosen as the organic modifier due to its low UV cutoff and excellent solvent strength for this class of compounds.

Recommended HPLC Method

Table 2: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 20% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, followed by a 3-minute re-equilibration at 20% B.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 254 nm

Experimental Protocols

Standard and Sample Preparation

Protocol 1: Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with the diluent and mix thoroughly.

Protocol 2: Sample Solution Preparation (100 µg/mL)

  • Accurately weigh a quantity of the sample powder equivalent to 10 mg of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

  • Follow steps 2-6 as described in Protocol 1.

Instrument Setup and Analysis

Protocol 3: HPLC System Setup and Operation

  • Set up the HPLC system according to the conditions outlined in Table 2.

  • Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (diluent) to ensure the absence of interfering peaks.

  • Inject the standard solution in replicate (n=5) to check for system suitability.

  • Inject the sample solutions for analysis.

Method Validation Protocol

A comprehensive method validation should be performed according to the ICH Q2(R1) guideline to demonstrate that the analytical procedure is suitable for its intended purpose.[2]

Figure 1: Workflow for HPLC Method Validation.

Specificity (Forced Degradation Studies)

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

Protocol 4: Forced Degradation Study

  • Acid Hydrolysis: Treat the sample solution with 1N HCl at 60 °C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Treat the sample solution with 1N NaOH at 60 °C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an appropriate duration.

Analyze the stressed samples using the developed HPLC method and a photodiode array (PDA) detector to assess peak purity and identify any co-eluting peaks.

Linearity and Range

Prepare a series of at least five standard solutions of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride at different concentrations (e.g., 50%, 75%, 100%, 125%, 150% of the nominal concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Perform spike-recovery experiments by adding known amounts of the standard to a placebo mixture at three different concentration levels (e.g., 80%, 100%, 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.

Robustness

Evaluate the effect of small, deliberate variations in the chromatographic conditions on the results.

Table 3: Robustness Study Parameters

ParameterVariation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2 °C
Mobile Phase pH ± 0.2 units
Wavelength ± 2 nm

The system suitability parameters should remain within the acceptance criteria for all variations.

System Suitability

System suitability testing is an integral part of the analytical procedure to ensure the performance of the chromatographic system.

Table 4: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of replicate injections ≤ 2.0%

Conclusion

This application note presents a detailed and robust RP-HPLC method for the analysis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. The method is designed to be stability-indicating, specific, accurate, precise, and linear. The provided protocols for sample preparation, instrument setup, and method validation offer a comprehensive guide for researchers and scientists in the pharmaceutical industry. This method can be readily implemented in a quality control setting for routine analysis and stability testing of this important pharmaceutical intermediate.

References

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). PubMed Central. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). ChemRxiv. [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (2010). ResearchGate. [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent. [Link]

  • 4-Fluorobenzenesulfonamide. (n.d.). PubChem. [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (n.d.). Semantic Scholar. [Link]

  • Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. (2013). ResearchGate. [Link]

  • Benzenesulfonamide, 4-methyl-. (n.d.). NIST WebBook. [Link]

  • HPLC Method Development Kit: Where to Start? (n.d.). Element Lab Solutions. [Link]

  • Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. (n.d.). ChemRxiv. [Link]

  • Optimization, thermodynamic characteristics and solubility predictions of natural deep eutectic solvents used for sulfonamide dissolution. (2019). PubMed. [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. (n.d.). PharmaGuru. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]

  • Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (n.d.). Chemical Science (RSC Publishing). [Link]

  • Solubility prediction of sulfonamides at various temperatures using a single determination. (n.d.). Semantic Scholar. [Link]

  • UV-Vis Spectrum of Benzenesulfonamide. (n.d.). SIELC Technologies. [Link]

  • Determination and Confirmation of Sulfonamides. (2009). Food Safety and Inspection Service. [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. (n.d.). Shimadzu. [Link]

  • How to Develop HPLC Method for Basic Compounds. (2024). Pharma Knowledge Forum. [Link]

  • VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. (n.d.). Semantic Scholar. [Link]

  • 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. (n.d.). MySkinRecipes. [Link]

  • UV/VIS SPECTROSCOPY. (n.d.). University of Pretoria. [Link]

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Method

Application Notes and Protocols: A Cell-Based Assay Workflow for Characterizing 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Introduction: Deconvoluting the Cellular Activity of a Novel Benzenesulfonamide The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Deconvoluting the Cellular Activity of a Novel Benzenesulfonamide

The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse biological activities. These activities range from antimicrobial action via inhibition of dihydropteroate synthetase to anticancer effects by targeting carbonic anhydrase or inducing ferroptosis.[1][2] The subject of this guide, 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, is an intriguing member of this class, recognized as a key intermediate in the development of agents targeting the central nervous system (CNS).[3] Its structure suggests potential interactions with various cellular targets, including G-protein coupled receptors (GPCRs), ion channels, or intracellular kinases, making a systematic cell-based characterization essential to elucidate its mechanism of action.

Cell-based assays are indispensable tools in modern drug discovery, offering a biologically relevant context to evaluate a compound's efficacy, toxicity, and mechanism of action (MOA).[4][5] Unlike biochemical assays, which assess activity on an isolated target, cell-based assays provide insights into a compound's effects within the complex intracellular environment, accounting for factors like cell permeability, metabolic stability, and potential off-target effects.[5]

This document provides a comprehensive, multi-tiered protocol for the initial cell-based characterization of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. We will proceed with a logical workflow, beginning with a foundational assessment of cytotoxicity to establish a viable concentration range. Subsequently, we will detail a primary functional screen focused on GPCR signaling, a common target class for CNS-active compounds.[6] Finally, we will outline a secondary assay for target validation and potency determination. This guide is designed for researchers, scientists, and drug development professionals, providing not just the procedural steps but also the underlying scientific rationale to empower robust and reproducible experimentation.

Part 1: Foundational Analysis - Determining Cytotoxicity

Expertise & Experience: Before delving into functional characterization, it is imperative to determine the concentration range at which 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride exhibits cytotoxic effects. This step is crucial for differentiating true target-mediated functional responses from non-specific effects of cellular toxicity. A compound that kills cells will invariably disrupt numerous signaling pathways, leading to false-positive results in functional assays. We will employ the CellTiter-Glo® Luminescent Cell Viability Assay, a robust and highly sensitive method that quantifies ATP, a key indicator of metabolically active, viable cells.[7][8]

Workflow for Cytotoxicity Assessment

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay A Prepare serial dilutions of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride C Add compound dilutions to cells A->C B Seed cells (e.g., HEK293) in a 96-well plate B->C D Incubate for 24-48 hours C->D E Equilibrate plate to room temperature D->E F Add CellTiter-Glo® Reagent E->F G Incubate and read luminescence F->G

Caption: Workflow for assessing compound cytotoxicity using an ATP-based assay.

Protocol 1: CellTiter-Glo® Cytotoxicity Assay

Materials:

  • HEK293 cells (or other suitable cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

  • DMSO (cell culture grade)

  • White, clear-bottom 96-well assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture HEK293 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well white, clear-bottom plate.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in DMSO.

    • Perform a serial dilution series (e.g., 1:3) in DMSO to create a range of concentrations. Then, dilute these stocks 1:1000 in culture medium to create the final working solutions (this keeps the final DMSO concentration at a non-toxic 0.1%). A typical concentration range to test would be from 100 µM down to 1 nM.

  • Cell Treatment:

    • Carefully remove the old media from the cells.

    • Add 100 µL of the compound working solutions to the respective wells. Include wells with vehicle control (0.1% DMSO in media) and a positive control for cell death (e.g., 10 µM staurosporine).

    • Incubate for a period relevant to your planned functional assays (e.g., 24 or 48 hours) at 37°C, 5% CO2.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.

    • Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

  • Plot the percent viability against the log of the compound concentration.

  • Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 (concentration causing 50% cytotoxicity).

ParameterDescription
CC50 The concentration of the compound that reduces cell viability by 50%.
Vehicle Control 0.1% DMSO in media, represents 100% cell viability.
Positive Control A known cytotoxic agent (e.g., staurosporine) to validate assay performance.

For subsequent functional assays, it is crucial to use concentrations well below the calculated CC50 (ideally, at least 10-fold lower) to ensure that any observed effects are not due to cytotoxicity.

Part 2: Primary Functional Screen - GPCR Activity via cAMP Modulation

Expertise & Experience: Given that many CNS-targeted drugs modulate GPCRs, a primary screen to assess the compound's effect on this receptor class is a logical next step.[6] GPCRs primarily signal through Gs, Gi, or Gq protein pathways. Gs and Gi activation respectively stimulate and inhibit the production of the second messenger cyclic AMP (cAMP).[9] Therefore, measuring intracellular cAMP levels provides a robust readout for the activity of a large subset of GPCRs. We will use a LANCE® Ultra TR-FRET cAMP assay, which is a sensitive, homogeneous (no-wash) assay format ideal for screening.[10][11]

Signaling Pathway for Gs/Gi-Coupled GPCRs

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR Gs Gs GPCR->Gs Activates Gi Gi GPCR->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Ligand Ligand (e.g., Test Compound) Ligand->GPCR Gs->AC Stimulates (+) Gi->AC Inhibits (-)

Caption: Simplified signaling cascade for Gs and Gi-coupled GPCRs leading to cAMP modulation.

Protocol 2: LANCE® Ultra TR-FRET cAMP Assay

Materials:

  • HEK293 cells (or a cell line endogenously expressing a target GPCR)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

  • 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (diluted in assay buffer)

  • Forskolin (a known activator of adenylyl cyclase, used to stimulate cAMP production)

  • LANCE® Ultra cAMP Detection Kit (PerkinElmer)

  • White 384-well assay plates

  • TR-FRET enabled plate reader

Procedure:

Agonist Mode (to detect Gs activation):

  • Cell Preparation: Prepare cells as in Protocol 1, but resuspend the final cell pellet in assay buffer at a density of 0.5 - 1 x 10^6 cells/mL.

  • Compound Addition: Add 5 µL of serially diluted test compound to the wells of a 384-well plate.

  • Cell Addition: Add 5 µL of the cell suspension to each well.

  • Incubation: Incubate for 30 minutes at room temperature.

Antagonist Mode (to detect Gi activation or Gs antagonism):

  • Cell Preparation: As above.

  • Compound Addition: Add 5 µL of serially diluted test compound to the wells.

  • Cell Addition: Add 5 µL of the cell suspension and incubate for 30 minutes at room temperature.

  • Stimulation: Add 5 µL of a pre-determined EC80 concentration of forskolin (for Gi antagonist detection) or a known Gs agonist (for Gs antagonist detection). Incubate for another 30 minutes.

Detection (common for both modes): 5. Lysis & Detection: Add 5 µL of the Eu-cAMP tracer solution followed by 5 µL of the ULight™-anti-cAMP antibody solution (as per the kit instructions). 6. Incubation: Incubate for 1 hour at room temperature, protected from light. 7. Reading: Read the plate on a TR-FRET reader (ex: 320 or 340 nm, em: 615 nm and 665 nm).

Data Analysis:

  • Calculate the 665 nm / 615 nm emission ratio.

  • For agonist mode, plot the ratio against the log of compound concentration to determine an EC50 value (concentration for 50% of maximal activation).

  • For antagonist mode, plot the ratio against the log of compound concentration to determine an IC50 value (concentration for 50% of maximal inhibition).

  • A decrease in the TR-FRET signal indicates an increase in intracellular cAMP (agonist effect on Gs-coupled receptor).

  • An increase in the TR-FRET signal in the presence of forskolin indicates a decrease in intracellular cAMP (agonist effect on Gi-coupled receptor).

ParameterDescription
EC50 The concentration of an agonist that gives half-maximal response.
IC50 The concentration of an antagonist that causes 50% inhibition of the agonist response.
TR-FRET Time-Resolved Fluorescence Resonance Energy Transfer; a robust assay technology.[12]
Forskolin A direct activator of adenylyl cyclase used to artificially raise cAMP levels.

Part 3: Secondary Assay - Target Validation via Reporter Gene Assay

Expertise & Experience: A positive result in the primary screen warrants a secondary, orthogonal assay to confirm the finding and further characterize the compound's pharmacology. Reporter gene assays are an excellent choice as they measure a downstream transcriptional event, providing a cumulative and amplified signal of receptor activation.[9][13] For a GPCR that signals through cAMP, a reporter construct containing a cAMP Response Element (CRE) upstream of a luciferase gene is ideal. Activation of the PKA pathway (see diagram above) leads to the phosphorylation of the CREB transcription factor, which then binds to the CRE and drives luciferase expression.

Protocol 3: CRE-Luciferase Reporter Gene Assay

Materials:

  • HEK293 cells stably or transiently transfected with a CRE-luciferase reporter plasmid.

  • Culture and assay media as in previous protocols.

  • 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

  • A known agonist/antagonist for the suspected GPCR target (if known) as a positive control.

  • Luciferase assay system (e.g., Bright-Glo™ or ONE-Glo™ from Promega).

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the transfected HEK293 cells into a 96-well white plate at a density of 20,000-40,000 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in serum-free media.

    • Replace the culture media in the wells with 100 µL of the compound dilutions.

    • For antagonist testing, pre-incubate with the test compound for 30 minutes before adding a known agonist.

  • Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2. This allows time for transcription and translation of the luciferase reporter gene.

  • Assay Execution:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's protocol (typically an equal volume, e.g., 100 µL).

    • Incubate for 5-10 minutes to ensure complete cell lysis and signal stabilization.

  • Reading: Measure the luminescence using a plate reader.

Data Analysis:

  • Normalize the raw luminescence units (RLU) to the vehicle control.

  • Plot the normalized response against the log of the compound concentration.

  • Use non-linear regression to determine the EC50 or IC50 values. These values can be compared to those obtained in the primary screen to confirm the compound's activity and potency.

Conclusion and Forward Outlook

This application note outlines a systematic, three-tiered approach to the initial cell-based characterization of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. By first establishing a non-toxic concentration window, then screening for broad activity on a major drug target class, and finally confirming hits with an orthogonal assay, researchers can efficiently and reliably elucidate the compound's primary pharmacological effects. The protocols provided are robust, widely used in the drug discovery field, and can be adapted to different cell lines and target classes. Should this compound show no activity in the GPCR screen, similar workflows could be employed to investigate other potential targets, such as ion channels (using fluorescent calcium indicators) or kinases (using cellular phosphorylation assays).[14] This structured approach ensures the generation of high-quality, interpretable data, paving the way for more advanced mechanistic studies and the potential development of novel therapeutics.

References

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Available from: [Link]

  • Brazilian Journal of Science. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available from: [Link]

  • Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Available from: [Link]

  • PubMed. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Available from: [Link]

  • PMC. (n.d.). Evaluating functional ligand-GPCR interactions in cell-based assays. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • BioIVT. (2018). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Available from: [Link]

  • Bio-protocol. (2016). Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria. Available from: [Link]

  • MySkinRecipes. (n.d.). 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. Available from: [Link]

  • Drug Target Review. (n.d.). LANCE TR-FRET. Available from: [Link]

  • PMC. (n.d.). A review for cell-based screening methods in drug discovery. Available from: [Link]

  • Signosis. (n.d.). GPCR Luciferase Reporter Cell Lines. Available from: [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • BMG LABTECH. (2020). Kinase assays. Available from: [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Available from: [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Available from: [Link]

  • PubMed. (n.d.). Lanthanide-based resonance energy transfer biosensors for live-cell applications. Available from: [Link]

  • PMC. (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Available from: [Link]

  • SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • PCBIS. (n.d.). Intracellular cAMP measurement. Available from: [Link]

  • YouTube. (2017). Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017. Available from: [Link]

  • Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link]

  • ResearchGate. (2025). (PDF) Cell-based approaches in drug development – a concise review. Available from: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available from: [Link]

  • YouTube. (2025). See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay. Available from: [Link]

  • Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Available from: [Link]

  • ResearchGate. (2016). Which simple method can be used to monitor levels of intracellular cAMP by using a non-confocal microscope equipped with UV lamp and filter sets?. Available from: [Link]

  • Lead Sciences. (n.d.). 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride. Available from: [Link]

  • FDA. (n.d.). prescribing information. Available from: [Link]

  • PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available from: [Link]

  • PMC. (n.d.). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. Available from: [Link]

  • PubMed. (n.d.). 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities. Available from: [Link]

  • PubMed. (2023). Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. Available from: [Link]

Sources

Application

Custom Synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocols for the custom synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the custom synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a key intermediate in contemporary drug discovery. The document is structured to provide not only a step-by-step synthetic route but also the underlying chemical principles and practical insights essential for successful execution in a research and development setting.

Introduction and Strategic Overview

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide and its derivatives are of significant interest in medicinal chemistry. The piperidine moiety is a common scaffold in pharmaceuticals, known to enhance solubility and metabolic stability[1]. The sulfonamide group is a crucial pharmacophore found in a wide range of therapeutic agents, including antibacterial, and carbonic anhydrase inhibitors[2]. The fluorine substitution on the phenyl ring can further modulate the compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a valuable building block for creating libraries of molecules for structure-activity relationship (SAR) studies, particularly in the development of agents targeting the central nervous system[3].

The synthesis of the target compound, 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No. 913634-50-1)[4], is most effectively approached through a three-step sequence. This strategy involves the protection of the more reactive secondary amine of the piperidine ring, followed by the formation of the sulfonamide bond, and concluding with deprotection and salt formation. This approach ensures regioselectivity and facilitates purification.

Chemical Principles and Reaction Mechanisms

The synthetic strategy hinges on the differential reactivity of the two amine groups in 4-aminopiperidine and the electrophilic nature of the sulfonyl chloride.

  • Amine Protection: The piperidine ring contains both a primary and a secondary amine. The secondary amine is generally more nucleophilic. To selectively form the sulfonamide at the primary amine, the secondary amine is temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice for this purpose due to its stability under a range of reaction conditions and its facile removal under acidic conditions[5][6][7]. The protection is typically achieved using di-tert-butyl dicarbonate (Boc)₂O.

  • Sulfonamide Bond Formation: The core reaction is a nucleophilic acyl substitution where the primary amine of the Boc-protected piperidine attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. This reaction displaces the chloride leaving group and forms the stable sulfonamide linkage. A non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid generated in situ, driving the reaction to completion.

  • Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. This is conveniently achieved using a strong acid, such as hydrochloric acid. The acidic conditions cleave the carbamate, releasing the free secondary amine. The use of hydrochloric acid has the dual benefit of both deprotecting the amine and forming the desired hydrochloride salt in a single step. The hydrochloride salt is often preferred for its improved stability and solubility in polar solvents[8].

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a three-step process, starting from 4-aminopiperidine.

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Deprotection & Salt Formation 4-Aminopiperidine 4-Aminopiperidine N-Boc-4-aminopiperidine N-Boc-4-aminopiperidine 4-Aminopiperidine->N-Boc-4-aminopiperidine (Boc)2O, Base Boc-protected_sulfonamide Boc-protected_sulfonamide N-Boc-4-aminopiperidine->Boc-protected_sulfonamide Base 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl_chloride->Boc-protected_sulfonamide Final_Product 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Boc-protected_sulfonamide->Final_Product HCl

Caption: Synthetic workflow for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times. 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive; handle with care[9].

Part 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

This protocol outlines the Boc protection of the secondary amine of 4-aminopiperidine.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
4-Aminopiperidine100.1610.0 g99.8
Di-tert-butyl dicarbonate218.2522.9 g105
Triethylamine101.1915.2 mL109
Dichloromethane (DCM)-200 mL-

Procedure:

  • To a 500 mL round-bottom flask, add 4-aminopiperidine (10.0 g, 99.8 mmol) and dissolve in dichloromethane (200 mL).

  • Add triethylamine (15.2 mL, 109 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (22.9 g, 105 mmol) in dichloromethane (50 mL) to the stirred reaction mixture over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and then with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 4-aminopiperidine-1-carboxylate as a white solid.

Part 2: Synthesis of tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate

This step involves the formation of the sulfonamide bond.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
tert-butyl 4-aminopiperidine-1-carboxylate200.2810.0 g49.9
4-Fluorobenzenesulfonyl chloride194.6010.2 g52.4
Pyridine79.108.1 mL99.8
Dichloromethane (DCM)-200 mL-

Procedure:

  • In a 500 mL round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (10.0 g, 49.9 mmol) in dichloromethane (200 mL).

  • Add pyridine (8.1 mL, 99.8 mmol) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 4-fluorobenzenesulfonyl chloride (10.2 g, 52.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane (100 mL) and wash with 1 M hydrochloric acid (2 x 100 mL), followed by saturated aqueous sodium bicarbonate solution (100 mL), and finally brine (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate can be used in the next step without further purification if it is of sufficient purity, or it can be purified by recrystallization from ethanol/water.

Part 3: Synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

This final step involves the deprotection of the Boc group and the formation of the hydrochloride salt.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)
tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate358.4510.0 g27.9
4 M HCl in 1,4-Dioxane-70 mL280
Diethyl ether-200 mL-

Procedure:

  • Dissolve the crude tert-butyl 4-(4-fluorophenylsulfonamido)piperidine-1-carboxylate (10.0 g, 27.9 mmol) in 4 M HCl in 1,4-dioxane (70 mL) at room temperature.

  • Stir the solution for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Upon completion, a white precipitate will form.

  • Add diethyl ether (200 mL) to the mixture to ensure complete precipitation of the product.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether (3 x 50 mL).

  • Dry the product under vacuum to yield 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride as a white to off-white solid.

Characterization and Quality Control

The identity and purity of the synthesized compound should be confirmed using a combination of analytical techniques.

TechniqueExpected Results
¹H NMR The spectrum should show characteristic peaks for the aromatic protons of the fluorophenyl group, the piperidine ring protons, and the sulfonamide N-H proton. The integration of the peaks should be consistent with the number of protons in the molecule.
¹³C NMR The spectrum should display the expected number of carbon signals corresponding to the aromatic and piperidine rings.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the mass of the free base (C₁₁H₁₅FN₂O₂S, MW: 258.32).
HPLC The purity of the final compound should be assessed by HPLC, ideally showing a single major peak[10][11][12]. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water with a modifier like formic acid.
Melting Point A sharp melting point range is indicative of high purity.

Applications in Research and Drug Development

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a versatile intermediate for the synthesis of a variety of biologically active molecules. Its utility stems from the presence of the secondary amine on the piperidine ring, which can be further functionalized through reactions such as:

  • Alkylation

  • Acylation

  • Reductive amination

These modifications allow for the rapid generation of a library of compounds for screening in various biological assays. The core structure has been associated with activities such as carbonic anhydrase inhibition, which is relevant for conditions like glaucoma and certain types of cancer[2]. Furthermore, sulfonamides have been investigated for their analgesic and antiallodynic effects.

References

  • LookChem. (n.d.). Cas 73874-95-0, 4-N-BOC-Aminopiperidine. LookChem. [Link]

  • PubMed Central. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. National Library of Medicine. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
  • PubMed Central. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. National Library of Medicine. [Link]

  • Google Patents. (n.d.). CN101148435A - Method for directly preparing piperidine derivative hydrochlorates by using Pd-C to catalyze and hydrogenate pyridine derivatives.
  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. MDPI. [Link]

  • PubMed Central. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Library of Medicine. [Link]

  • PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. National Library of Medicine. [Link]

  • Google Patents. (n.d.). CN105924408A - Synthetic method of piperidine hydrochloride.
  • ResearchGate. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. ResearchGate. [Link]

  • PubChemLite. (n.d.). Benzenesulfonamide, 4-fluoro-n-[3-(1-(2,5-dihydro-4-hydroxy-2-oxo-5-(phenylmethyl)-5-propyl-3-furanyl )-2-methylpropyl)-phenyl. PubChem. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Google Patents. (n.d.). Piperidine derivatives, their preparation, and their use as medicaments.
  • ResearchGate. (2014). (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. ResearchGate. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • MOLBASE. (n.d.). N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide hydrochloride. MOLBASE. [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]

  • MicroSolv. (n.d.). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. MicroSolv. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • The Royal Society of Chemistry. (n.d.). TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction with Boc‐piperazine (18) and (N‐Boc‐4‐amino)piperidine (19). ResearchGate. [Link]

  • PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. National Library of Medicine. [Link]://pubchem.ncbi.nlm.nih.gov/compound/2794567)

Sources

Method

Application Notes and Protocols for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Abstract This document provides a comprehensive guide to the handling, storage, and quality control of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No: 913634-50-1).[1] This guide is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the handling, storage, and quality control of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No: 913634-50-1).[1] This guide is intended for researchers, scientists, and drug development professionals who are utilizing this compound as a key intermediate in pharmaceutical research, particularly in the development of agents targeting the central nervous system.[2] The protocols and recommendations herein are grounded in established principles of chemical safety and analytical chemistry to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction: A Profile of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a fluorinated benzenesulfonamide derivative containing a piperidine moiety. Its structure makes it a valuable building block in medicinal chemistry, where the sulfonamide group can act as a key pharmacophore and the piperidine ring can be modified to modulate physicochemical properties and target binding.[2][3] The fluorine substituent can enhance metabolic stability and binding affinity. This compound is noted for its potential in the design of selective receptor modulators, owing to its ability to cross the blood-brain barrier.[2]

The hydrochloride salt form is often utilized to improve the solubility and handling characteristics of the parent amine. However, as with many hydrochloride salts, there is a potential for hygroscopicity, which necessitates careful handling and storage to prevent degradation and ensure accurate weighing.[4][5]

Physicochemical Properties and Specifications

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper use and the development of robust analytical methods.

PropertyValue/InformationSource(s)
Chemical Name 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
CAS Number 913634-50-1[1]
Molecular Formula C₁₁H₁₆ClFN₂O₂S[1]
Molecular Weight 294.77 g/mol [1]
Appearance Typically a white to off-white solid powder or crystalline material.
Melting Point Data not available for this specific compound. A related compound, 4-Hydrazinobenzenesulfonamide hydrochloride, has a melting point of 149-152 °C and decomposes at 211 °C.[5][6] It is recommended to determine the melting point of each batch as a quality control measure.
pKa Data not available. The piperidinium ion is expected to be acidic, and the sulfonamide proton is weakly acidic.
Solubility Specific quantitative data is not available. A related compound is soluble in water and slightly soluble in methanol with heating.[5] It is advisable to test solubility in relevant solvents such as water, methanol, ethanol, and DMSO on a small scale.

Prudent Handling and Personal Protective Equipment (PPE)

Given the GHS hazard classifications for this compound, appropriate safety measures are mandatory to prevent exposure.

3.1. Hazard Identification and Precautions

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Therefore, the following precautions must be taken:

  • Avoid contact with skin and eyes. [4]

  • Do not breathe dust. [7]

  • Wash hands thoroughly after handling. [8]

  • Use only in a well-ventilated area, preferably within a certified chemical fume hood. [8]

3.2. Recommended Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound. The following PPE is recommended as a minimum:

  • Eye Protection: Chemical safety goggles or a face shield.[7]

  • Hand Protection: Nitrile or other chemically resistant gloves.[7]

  • Body Protection: A laboratory coat.[7]

  • Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator is recommended.[7]

PPE_Workflow Start Handling the Compound Assess Assess Risk of Exposure Start->Assess PPE Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Assess->PPE Exposure Possible FumeHood Work in a Fume Hood PPE->FumeHood Proceed Proceed with Experiment FumeHood->Proceed HPLC_Protocol cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Prep1 Weigh Compound Prep2 Dissolve in Diluent (1 mg/mL Stock) Prep1->Prep2 Prep3 Dilute to Working Concentration (0.1 mg/mL) Prep2->Prep3 Inject Inject Sample Prep3->Inject Separate Separate on C18 Column (Gradient Elution) Inject->Separate Detect Detect at 254 nm Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Sources

Application

Application Notes & Protocols: Evaluating Benzenesulfonamide Derivatives as Perforin Inhibitors In Vitro and In Vivo

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of benzenesulfonamide derivatives as perforin inhibitors. This guide provides a comprehensive framework for the preclini...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the evaluation of benzenesulfonamide derivatives as perforin inhibitors.

This guide provides a comprehensive framework for the preclinical evaluation of benzenesulfonamide derivatives as selective inhibitors of perforin, a critical pore-forming protein in the immune system. We will delve into the scientific rationale behind targeting perforin, the advantages of the benzenesulfonamide chemical class, and detailed protocols for a multi-tiered assessment strategy, from initial in vitro screening to in vivo proof-of-concept studies.

Introduction: The Rationale for Targeting Perforin

Perforin is a 67 kDa glycoprotein that is a cornerstone of the mammalian immune system, expressed almost exclusively by cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[1] These "killer" cells are essential for eliminating virally infected and cancerous cells.[1][2] This process, known as the granule exocytosis pathway, involves the release of perforin and pro-apoptotic serine proteases called granzymes into the immunological synapse formed with a target cell.[1][2] Perforin then polymerizes to form pores in the target cell's membrane, which are essential for the entry of granzymes into the cytosol, ultimately triggering programmed cell death.[2][3]

While vital for health, inappropriate perforin activity is implicated in the pathology of various autoimmune diseases, allogeneic transplant rejection, and graft-versus-host disease.[4][5] Therefore, a small-molecule inhibitor of perforin represents a highly sought-after therapeutic strategy. Such an agent would act as a focused immunosuppressant, precisely targeting a key mechanism of cellular cytotoxicity while potentially avoiding the broad side effects of conventional immunosuppressive drugs.[6][7] Perforin is considered a "druggable" target, and its inhibition has been validated in several preclinical models of human disease.[8]

The benzenesulfonamide class of inhibitors emerged to overcome the significant limitations of earlier chemical series, such as the 2-thioxoimidazolidin-4-ones, which suffered from poor physicochemical properties, including low solubility and toxicity towards the very NK cells that deploy perforin.[2][5][7] The benzenesulfonamide core provides a non-toxic, bioisosteric replacement with improved solubility, making it a more promising scaffold for drug development.[2][7]

The following diagram illustrates the key steps in perforin-mediated cell killing, which is the target of the inhibitors discussed in this guide.

PerforinPathway cluster_0 CTL / NK Cell cluster_1 Target Cell CTL Effector Cell (CTL/NK) Granule Cytotoxic Granule (contains Perforin & Granzymes) Synapse Immunological Synapse CTL->Synapse 1. Recognition Exocytosis Granule Exocytosis Granule->Exocytosis Target Target Cell (e.g., Virus-Infected, Tumor) Apoptosis Apoptosis (Programmed Cell Death) Target->Synapse Pore Perforin Pore Formation Exocytosis->Pore 3. Perforin binds to target membrane (Ca²⁺ dependent) Granzyme Granzyme Entry Pore->Granzyme 4. Pore facilitates granzyme delivery Granzyme->Apoptosis 5. Granzymes initiate caspase cascade

Caption: Mechanism of perforin/granzyme-mediated cell death.
Part I: In Vitro Evaluation Workflow

A robust in vitro testing cascade is essential to identify potent, selective, and non-toxic benzenesulfonamide derivatives. The workflow is designed to move from a high-throughput primary screen using purified protein to more complex, physiologically relevant cell-based assays.

This workflow ensures that resources are focused on the most promising compounds.

InVitroWorkflow A Primary Screen: Recombinant Perforin Lysis Assay (High-Throughput) B Secondary Screen: Whole Effector Cell Cytotoxicity Assay (e.g., NK Cell-Mediated Killing) A->B Confirm hits in a cellular context C Selectivity Assays: Counter-screens (e.g., FasL/TRAIL Pathways) B->C Verify target specificity D Effector Cell Toxicity Assay: Assess viability of NK/CTL cells B->D Rule out toxicity to 'friendly' cells E Lead Candidates for In Vivo Studies C->E D->E

Caption: Logical progression for in vitro compound evaluation.

Causality: This initial screen directly measures a compound's ability to inhibit the pore-forming function of purified perforin, isolated from other cellular processes. It is ideal for high-throughput screening of a compound library to find initial hits. A common method is the chromium-51 (⁵¹Cr) release assay, which quantifies the lysis of target cells.[6]

Methodology:

  • Cell Preparation: Label target cells (e.g., Jurkat T lymphoma cells) with Na₂⁵¹CrO₄ for 1-2 hours. This allows ⁵¹Cr to be taken up into the cytoplasm.

  • Washing: Wash the labeled cells thoroughly to remove extracellular ⁵¹Cr.

  • Assay Plate Setup:

    • Add labeled Jurkat cells to each well of a 96-well V-bottom plate.

    • Add benzenesulfonamide derivatives at various concentrations (e.g., a 5-point dose-response from 0.16 µM to 100 µM).[6] Include a vehicle control (DMSO).

    • Add a sub-lytic concentration of purified, active recombinant perforin to all wells except the spontaneous release control.

    • Include control wells:

      • Spontaneous Release: Cells + media only (measures baseline leakiness).

      • Maximum Release: Cells + detergent (e.g., Triton X-100) to induce 100% lysis.

  • Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, active perforin will form pores in the target cells, releasing ⁵¹Cr into the supernatant.

  • Quantification:

    • Centrifuge the plate to pellet the cells.

    • Transfer the supernatant to a new plate.

    • Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific lysis for each well using the formula: % Specific Lysis = 100 * (Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)

    • Plot % inhibition (100 - % Specific Lysis) against compound concentration and fit a dose-response curve to determine the IC₅₀ value.[6]

Self-Validation: The inclusion of spontaneous and maximum release controls is critical for normalizing the data and ensuring the validity of each plate. A robust Z-factor is indicative of a reliable assay.

Causality: Compounds that are active against recombinant perforin must be tested in a more complex biological system. This assay determines if the inhibitor can block perforin that is delivered naturally by an effector cell (like an NK cell) into an immunological synapse.[1] This step is crucial as it also provides an initial assessment of cell permeability and potential off-target effects on the effector cell's degranulation machinery.

Methodology:

  • Cell Preparation:

    • Target Cells: Label target cells (e.g., K562 leukemia cells) with ⁵¹Cr as described in Protocol 1.

    • Effector Cells: Use an NK cell line (e.g., KHYG-1) or primary human NK cells isolated from healthy donor blood.[6]

  • Compound Pre-incubation: Pre-incubate the effector cells with the benzenesulfonamide derivatives (at various concentrations) for 30-60 minutes at 37°C. This allows time for the compound to enter the cells if required.

  • Co-culture:

    • Combine the pre-incubated effector cells and the labeled target cells in a 96-well plate at a specific Effector:Target (E:T) ratio (e.g., 10:1).

    • Include the same controls as in Protocol 1 (spontaneous and maximum release of target cells).

  • Incubation: Incubate the co-culture for 4 hours at 37°C.

  • Quantification and Analysis: Follow steps 5 and 6 from Protocol 1 to determine the IC₅₀ for inhibition of NK cell-mediated cytotoxicity.

Causality: It is essential to demonstrate that the compound specifically inhibits the perforin/granzyme pathway and not other cell death mechanisms. CTLs and NK cells can also induce apoptosis via death-receptor pathways, such as Fas Ligand (FasL) or TRAIL.[6] This protocol ensures the benzenesulfonamide derivative is not a general inhibitor of apoptosis.

Methodology:

  • Cell Line Selection: Use a target cell line that is sensitive to FasL-mediated apoptosis (e.g., Jurkat cells).

  • Assay Setup:

    • Plate the target cells.

    • Add the benzenesulfonamide inhibitor at a concentration known to be effective in the perforin assays (e.g., 3-5x the IC₅₀).

    • Induce apoptosis using a recombinant soluble FasL or an agonistic anti-Fas antibody.

  • Incubation: Incubate for 4-12 hours.

  • Quantification of Apoptosis: Measure cell death using a standard method such as:

    • Caspase-3/7 Activity Assay: Use a luminogenic or fluorogenic substrate for activated caspases.

    • Annexin V/Propidium Iodide Staining: Use flow cytometry to distinguish between live, early apoptotic, and late apoptotic/necrotic cells.

  • Data Analysis: Compare the level of apoptosis in inhibitor-treated wells to vehicle-treated wells. A specific perforin inhibitor should show no significant reduction in FasL-induced cell death.[6]

Part II: In Vivo Evaluation Workflow

Promising candidates from in vitro testing must be evaluated in animal models to assess their drug-like properties and efficacy.

This diagram outlines the critical path from an in vitro lead to a preclinical candidate.

InVivoWorkflow A Pharmacokinetic (PK) Studies (Mouse) C Pharmacodynamic (PD) Assay: In Vivo Cytotoxicity A->C Establish dose- exposure relationship B Maximum Tolerated Dose (MTD) Studies B->C Determine safe dosing range D Efficacy Study in a Perforin-Dependent Disease Model (e.g., Allograft Rejection) C->D Confirm target engagement and required exposure E Preclinical Candidate Selection D->E Demonstrate therapeutic proof-of-concept

Caption: A streamlined workflow for in vivo compound assessment.

Causality: Before testing for efficacy, it is crucial to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME). PK studies determine key parameters like half-life (t½), clearance, and bioavailability.[6][9] Maximum Tolerated Dose (MTD) studies establish the safe dosage range for subsequent efficacy experiments.[6]

Methodology (PK):

  • Animal Model: Use standard laboratory mice (e.g., C57BL/6 or CD-1).[6]

  • Compound Administration: Administer the benzenesulfonamide derivative via the intended clinical route (e.g., intraperitoneal (i.p.) or intravenous (i.v.)). A typical dose might be 5-10 mg/kg.[6]

  • Blood Sampling: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood to plasma. Quantify the concentration of the compound in the plasma using a validated analytical method like LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Use PK software (e.g., Phoenix WinNonlin) to calculate key parameters.

Methodology (MTD):

  • Dose Escalation: Administer single or multiple doses of the compound to different cohorts of mice at escalating concentrations (e.g., 20, 40, 60, 80 mg/kg).[6]

  • Monitoring: Closely monitor the animals for signs of toxicity (e.g., weight loss, behavioral changes, ruffled fur) for a set period (e.g., 7-14 days).

  • Determination: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Parameter Description Example Value (Compound 14) [6]
Route Method of administrationIntraperitoneal (i.p.)
Single Dose MTD Max. tolerated single dose60 mg/kg
Multiple Dose MTD Max. tolerated dose (BID for 3 days)40 mg/kg
Plasma Exposure Drug exposure at 5 mg/kgAcceptable

Causality: The ultimate test of a perforin inhibitor is its ability to prevent pathology in a disease model where perforin is the key driver. The rejection of allogeneic (immunologically mismatched) bone marrow stem cells (BMSCs) is a well-established, perforin-dependent process.[6][9]

Methodology:

  • Cell Preparation:

    • Harvest bone marrow cells from two genetically different mouse strains: one syngeneic (matched, e.g., C57BL/6) and one allogeneic (mismatched, e.g., BALB/c).

    • Label each cell population with a different fluorescent dye (e.g., CFSEhigh for allogeneic, CFSElow for syngeneic).

  • Animal Model: Use recipient mice (e.g., C57BL/6) that will recognize the allogeneic cells as foreign.

  • Treatment Regimen:

    • Vehicle Group: Administer the vehicle (e.g., 20% β-cyclodextrin) on a set schedule.[10]

    • Inhibitor Group: Administer the benzenesulfonamide perforin inhibitor based on PK/MTD data (e.g., 100 mg/kg every 12 hours for 4 days).[10]

  • Cell Transfer: Co-inject an equal mixture of the labeled syngeneic and allogeneic cells into the recipient mice.

  • Endpoint Analysis:

    • After a set period (e.g., 18-24 hours), harvest spleens from the recipient mice.

    • Analyze the splenocytes by flow cytometry to quantify the remaining CFSEhigh and CFSElow cells.

  • Data Analysis:

    • In the vehicle group, the allogeneic (CFSEhigh) cells will be selectively eliminated by the host's NK cells.

    • In the inhibitor group, a successful compound will protect the allogeneic cells from elimination.

    • Calculate the percentage of allogeneic cell survival relative to the syngeneic control cells. A significant increase in survival in the treated group demonstrates in vivo efficacy.[9]

Data Interpretation and Lead Optimization

The collective data from these protocols provides a comprehensive profile of each benzenesulfonamide derivative. An ideal preclinical candidate will exhibit:

  • High Potency: Low nanomolar to low micromolar IC₅₀ values in both recombinant and whole-cell assays.[6]

  • High Selectivity: No activity in counter-screens for other cell death pathways.[6]

  • Low Toxicity: No significant toxicity to effector cells in vitro or at therapeutic doses in vivo.[2]

  • Favorable PK Profile: Sufficient half-life and exposure to maintain therapeutic concentrations above the in vitro IC₉₀ between doses.[9]

  • Demonstrable Efficacy: Statistically significant activity in a relevant in vivo disease model.[9][10]

This integrated approach, combining robust in vitro assays with carefully designed in vivo models, provides the necessary framework to successfully identify and advance benzenesulfonamide-based perforin inhibitors toward clinical development.

References

  • Integrative Multi-Omics and Experimental Analyses Identify TAPBP as a | CCID. (2026). Dovepress.
  • Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity. (2022). PubMed Central. [Link]

  • Metabolism of tumor infiltrating T cells. (2024). Frontiers. [Link]

  • Perforin: an important player in immune response. (2015). PubMed Central. [Link]

  • Benzenesulphonamide inhibitors of the cytolytic protein perforin. (2017). PubMed Central. [Link]

  • Summary of initial benzenesulfonamide strategy and preferred analogue 18. | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

  • Substituted arylsulphonamides as inhibitors of perforin-mediated lysis. (2018). PubMed Central. [Link]

  • ALFA-PRF: a novel approach to detect murine perforin release from CTLs into the immune synapse. (2023). Frontiers. [Link]

  • Small Molecule Inhibitors of Lymphocyte Perforin as Focused Immunosuppressants for Infection and Autoimmunity. (2022). ACS Publications. [Link]

  • Benzenesulphonamide inhibitors of the cytolytic protein perforin. (2017). ResearchGate. [Link]

  • Preclinical Activity and Pharmacokinetic/Pharmacodynamic Relationship for a Series of Novel Benzenesulfonamide Perforin Inhibitors. (2022). PubMed. [Link]

  • Benzenesulphonamide inhibitors of the cytolytic protein perforin. (2017). PubMed. [Link]

  • Western Diet Dampens T Regulatory Cell Function to Fuel Hepatic Inflammation in Metabolic Dysfunction-Associated Steatotic Liver Disease. (2024). MDPI. [Link]

  • Perforin and the granule exocytosis cytotoxicity pathway. (2003). PubMed. [Link]

  • Effects of a Small-Molecule Perforin Inhibitor in a Mouse Model of CD8 T Cell–Mediated Neuroinflammation. (2021). PubMed Central. [Link]

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Method

Application Notes & Protocols: A Guide to the Synthesis of Benzenesulfonamide Derivatives

Abstract The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2][3] This guide provides researche...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry and materials science, valued for its diverse biological activities and versatile chemical properties.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the general procedures for synthesizing benzenesulfonamide derivatives. We will delve into the foundational synthetic strategies, from the classic Hinsberg reaction to contemporary catalytic methods, elucidating the mechanistic underpinnings and practical considerations for each approach. Detailed, step-by-step protocols are provided to ensure reproducible and efficient synthesis, empowering researchers to confidently incorporate this vital functional group into their molecular designs.

Introduction: The Enduring Importance of the Benzenesulfonamide Scaffold

Benzenesulfonamides are a class of organic compounds characterized by a benzene ring linked to a sulfonamide group (-SO₂NHR). This structural motif is prevalent in a vast array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[1][4][5][6][7] The sulfonamide group's ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly effective bioisostere for amide bonds in drug design.[2][8] Beyond their medicinal applications, benzenesulfonamide derivatives are also utilized in the synthesis of dyes and photochemicals.[1] This guide will equip researchers with the fundamental knowledge and practical protocols to synthesize these valuable compounds.

The Cornerstone of Synthesis: Reaction of Benzenesulfonyl Chlorides with Amines (The Hinsberg Reaction)

The most traditional and widely employed method for the synthesis of benzenesulfonamides is the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[9][10] This reaction, often referred to as the Hinsberg test, also serves as a qualitative method to distinguish between primary, secondary, and tertiary amines.[10][11][12]

Mechanistic Rationale

The reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the benzenesulfonyl chloride. This is followed by the elimination of a chloride ion. A base, typically aqueous sodium hydroxide or potassium hydroxide, is used to neutralize the hydrochloric acid byproduct.[10][12]

The key to the Hinsberg test lies in the acidity of the resulting sulfonamide.

  • Primary Amines: The resulting N-substituted benzenesulfonamide has an acidic proton on the nitrogen atom. In the presence of a base, this proton is abstracted, forming a water-soluble sodium or potassium salt.[11][12] Subsequent acidification of the reaction mixture will precipitate the sulfonamide.[12]

  • Secondary Amines: The reaction with a secondary amine yields a di-N-substituted benzenesulfonamide, which lacks an acidic proton on the nitrogen. Consequently, this product is insoluble in the alkaline solution and precipitates directly from the reaction mixture.[11][12]

  • Tertiary Amines: Tertiary amines generally do not react with benzenesulfonyl chloride to form a stable sulfonamide under these conditions, as they lack a proton on the nitrogen to be removed.[11][12] However, it's worth noting that under different conditions, tertiary amines can react.[12][13]

Visualizing the Hinsberg Reaction Workflow

Hinsberg_Reaction cluster_primary Primary Amine (RNH2) cluster_secondary Secondary Amine (R2NH) cluster_tertiary Tertiary Amine (R3N) p_start Primary Amine p_reagent Benzenesulfonyl Chloride (PhSO2Cl) + aq. NaOH p_start->p_reagent Reacts p_product Soluble Sulfonamide Salt [PhSO2NR]-Na+ p_reagent->p_product p_acid Acidification (HCl) p_product->p_acid p_final Precipitated Sulfonamide (PhSO2NHR) p_acid->p_final s_start Secondary Amine s_reagent Benzenesulfonyl Chloride (PhSO2Cl) + aq. NaOH s_start->s_reagent Reacts s_final Insoluble Sulfonamide (PhSO2NR2) s_reagent->s_final t_start Tertiary Amine t_reagent Benzenesulfonyl Chloride (PhSO2Cl) + aq. NaOH t_start->t_reagent No Reaction t_final No Reaction t_reagent->t_final

Figure 1: Workflow of the Hinsberg reaction for different amine classes.

Detailed Laboratory Protocol

This protocol provides a general procedure for the synthesis of a benzenesulfonamide derivative from a primary or secondary amine.

Materials:

  • Benzenesulfonyl chloride

  • Primary or secondary amine

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Beakers

  • Filter funnel and filter paper

  • pH paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.0 eq) in a suitable solvent like dichloromethane or pyridine.[14]

  • Addition of Base and Sulfonyl Chloride: Add 10% aqueous sodium hydroxide solution (2.5 eq). Cool the mixture in an ice bath. Slowly add benzenesulfonyl chloride (1.1 eq) dropwise to the stirred mixture.

  • Reaction: Allow the reaction to stir vigorously at room temperature. The reaction time can vary from 1 to 4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[4]

  • Work-up (for Primary Amines):

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water and then brine.

    • Extract the aqueous layer with the organic solvent to recover any dissolved product.

    • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • To isolate the sulfonamide, acidify the initial aqueous layer with concentrated HCl until it is acidic to pH paper. The sulfonamide will precipitate out.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Work-up (for Secondary Amines):

    • The insoluble sulfonamide product will precipitate directly from the reaction mixture.

    • Collect the precipitate by filtration.

    • Wash the solid with cold water to remove any unreacted starting materials and salts.

    • Dry the solid to obtain the crude product.

  • Purification: The crude sulfonamide can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Self-Validation:

  • TLC Analysis: Monitor the disappearance of the starting amine and the appearance of the product spot.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should be sharp and consistent with literature values.

Modern Synthetic Approaches

While the Hinsberg reaction is a workhorse, modern synthetic chemistry has introduced several alternative methods for the synthesis of benzenesulfonamides, often with improved substrate scope, milder reaction conditions, and better functional group tolerance.

Synthesis from Sulfonic Acids

Directly converting sulfonic acids or their salts to sulfonamides is an attractive alternative that avoids the often harsh conditions required to prepare sulfonyl chlorides.[15]

Conceptual Overview: This method typically involves the activation of the sulfonic acid, followed by reaction with an amine. Various activating agents have been developed to facilitate this transformation. For instance, the use of cyanuric chloride in the presence of a base can efficiently convert sulfonic acids to the corresponding sulfonamides.[16][17] Microwave irradiation has also been shown to promote the direct synthesis of sulfonamides from sulfonic acids or their sodium salts.[16]

Advantages:

  • Avoids the use of hazardous reagents like thionyl chloride or chlorosulfonic acid.

  • Direct and often proceeds under milder conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N and S-N bonds, enabling the synthesis of complex sulfonamides.

Conceptual Overview: These methods often involve the coupling of an aryl halide or boronic acid with a sulfonamide or a sulfur dioxide surrogate. For example, the Buchwald-Hartwig amination can be adapted for the synthesis of N-arylsulfonamides, although the reduced nucleophilicity of sulfonamides compared to amines can be a challenge.[2][18] More recent developments include photosensitized nickel catalysis for the coupling of sulfonamides with aryl electrophiles.[18]

Visualizing a Modern Synthetic Route

Modern_Synthesis ArylHalide Aryl Halide (Ar-X) Catalyst Pd or Ni Catalyst + Ligand + Base ArylHalide->Catalyst Sulfonamide Sulfonamide (RSO2NH2) Sulfonamide->Catalyst Product N-Aryl Sulfonamide (Ar-NHSO2R) Catalyst->Product Cross-Coupling

Figure 2: Conceptual workflow for transition metal-catalyzed sulfonamide synthesis.

One-Pot Synthesis from Unactivated Carboxylic Acids

A recent innovative strategy involves the conversion of readily available aromatic carboxylic acids into sulfonyl chlorides, which are then aminated in a one-pot procedure to yield benzenesulfonamides.[8]

Conceptual Overview: This method utilizes copper-mediated ligand-to-metal charge transfer (LMCT) to facilitate the decarboxylative halosulfonylation of aromatic acids.[8] This approach is advantageous as it starts from common and diverse building blocks and does not require pre-functionalization of the starting materials.[8]

Quantitative Data Summary

The choice of synthetic route can significantly impact the reaction conditions and expected yields. The following table provides a comparative summary of typical parameters for the different methods discussed.

Synthetic Method Starting Materials Key Reagents Typical Reaction Time Typical Yields Key Advantages
Hinsberg Reaction Benzenesulfonyl chloride, AmineAqueous NaOH or KOH1-4 hoursGood to ExcellentWell-established, reliable, simple work-up
From Sulfonic Acids Sulfonic acid/salt, AmineActivating agent (e.g., cyanuric chloride)Varies (minutes to hours)Good to ExcellentAvoids sulfonyl chlorides
Cross-Coupling Aryl halide, SulfonamidePd or Ni catalyst, Ligand, Base4-24 hoursModerate to ExcellentBroad substrate scope, functional group tolerance
From Carboxylic Acids Aromatic carboxylic acid, AmineCopper catalyst, SO₂ source, Chlorinating agentOne-pot, several hoursGoodUses readily available starting materials

Conclusion and Future Outlook

The synthesis of benzenesulfonamide derivatives remains a vibrant area of research, driven by their profound impact on medicinal chemistry and other scientific disciplines. While the classic Hinsberg reaction continues to be a valuable and widely used method, the development of modern synthetic protocols offers milder, more efficient, and versatile alternatives. The choice of synthetic strategy will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. As the demand for novel bioactive molecules grows, the continued innovation in sulfonamide synthesis will undoubtedly play a crucial role in advancing drug discovery and development.

References

  • BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

  • Wikipedia. (2023). Hinsberg reaction. Retrieved from [Link]

  • Nemra, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamedf, M. I. A., & Elsaadigh, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28247-28263. Retrieved from [Link]

  • Chempedia. (2026). Benzenesulfonamide: Synthetic Applications & Bioactive Derivative Development. Retrieved from [Link]

  • Fassihi, A., Abedi, D., Saghaie, L., Sabet, R., & Fazilati, M. (2013). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian journal of pharmaceutical research : IJPR, 12(Suppl), 135–141. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of benzene-sulfonamide. Retrieved from [Link]

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  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • MDPI. (2022). Construction of Benzenesulfonamide Derivatives via Copper and Visible Light-induced Azides and S(O)2–H Coupling. Retrieved from [Link]

  • Klumpp, D. A., Rendy, R., McElrea, A., & DeLeon, S. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron letters, 55(1), 149–151. Retrieved from [Link]

  • Wright, S. W., Miller, A. K., & Tcyrulnikov, S. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21548–21554. Retrieved from [Link]

  • Uche, F. I., Onwudiwe, D. C., & Ibezim, A. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Pharmaceuticals (Basel, Switzerland), 12(3), 133. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2019). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]

  • RSC Publishing. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Amine Reactions. Retrieved from [Link]

  • ACS Publications. (2007). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Retrieved from [Link]

  • Macmillan Group - Princeton University. (n.d.). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 230-249). Retrieved from [Link]

  • Taylor & Francis Online. (2008). Rapid and efficient synthesis of sulfonamides from sulfonic acid and amines using cyanuric chloride-DMF adduct. Retrieved from [Link]

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  • ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]

  • ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved from [Link]

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Application

The Strategic Application of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in Modern Drug Discovery

Introduction: A Versatile Scaffold for CNS and Beyond In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of nove...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for CNS and Beyond

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutics. 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride has emerged as a significant building block, particularly in the pursuit of agents targeting the central nervous system (CNS).[1] Its intrinsic chemical attributes, including the presence of a sulfonamide linkage and a piperidine ring, coupled with a fluorine substituent, provide a unique combination of properties that medicinal chemists can exploit to fine-tune the pharmacological profiles of new drug candidates. The hydrochloride salt form enhances its stability and solubility, facilitating its use in a variety of synthetic protocols.

This guide provides an in-depth exploration of the strategic use of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in drug discovery programs. We will delve into the rationale behind its application, provide detailed protocols for its derivatization, and discuss the subsequent biological evaluation of the resulting compounds, drawing on the broader knowledge of benzenesulfonamide and piperidine-containing drugs.

Physicochemical Properties and Strategic Advantages

The utility of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride as a drug discovery intermediate is rooted in its distinct structural features, which contribute to favorable pharmacokinetic and pharmacodynamic properties.

PropertyValueSignificance in Drug Discovery
CAS Number 913634-50-1Unique identifier for unambiguous compound registration and tracking.
Molecular Formula C₁₁H₁₆ClFN₂O₂SProvides the elemental composition.
Molecular Weight 294.77 g/mol Falls within the range that is often compliant with Lipinski's rule of five for oral bioavailability.
Structure 4-fluorophenyl, sulfonamide, piperidineEach moiety offers opportunities for strategic modification to modulate activity, selectivity, and ADME properties.
Blood-Brain Barrier (BBB) Permeability Predicted to be favorableThe overall lipophilicity and structural features suggest potential for CNS penetration, a critical attribute for neurological drug candidates.[1]

The sulfonamide-piperidine motif is particularly valuable for optimizing both binding affinity to biological targets and metabolic stability.[1] The fluorine atom can enhance binding interactions, improve metabolic stability by blocking potential sites of metabolism, and modulate the pKa of nearby functional groups.

Therapeutic Potential and Target Classes

The structural alerts present in 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride suggest its utility in developing inhibitors or modulators for a range of biological targets. The broader class of benzenesulfonamides and piperidine-containing molecules has shown activity against various target families.

Application Note 1: Development of Novel CNS-Active Agents

Rationale and Scientific Justification

The significant challenge in CNS drug discovery is designing molecules that can effectively cross the blood-brain barrier (BBB).[2] The physicochemical properties of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride make it an attractive starting point for CNS-targeted libraries. The piperidine nitrogen provides a handle for introducing diversity elements that can be tailored to interact with specific CNS receptors or enzymes.

Exemplary Therapeutic Targets and Approaches
  • Serotonin (5-HT) Receptors: Derivatives of piperidine are well-established modulators of serotonin receptors. For instance, compounds with a similar core structure have been investigated as potent 5-HT₂A receptor inverse agonists, with potential applications in treating psychosis and other neurological disorders.

  • Dopamine (D) Receptors: The piperidine scaffold is a common feature in many dopamine receptor ligands. Modifications of the piperidine nitrogen can lead to the discovery of novel D₂ or D₃ receptor antagonists or partial agonists for the treatment of schizophrenia and Parkinson's disease.

  • Enzyme Inhibition: The sulfonamide group is a known zinc-binding group, making this scaffold suitable for targeting metalloenzymes in the CNS, such as carbonic anhydrases, which are implicated in various neurological conditions.

Workflow for CNS Candidate Development

CNS_Workflow cluster_0 Synthesis & Derivatization cluster_1 In Vitro Screening Cascade cluster_2 In Vivo Evaluation start 4-Fluoro-N-(piperidin-4-yl) benzenesulfonamide HCl step1 N-Alkylation or N-Arylation of Piperidine start->step1 Diverse R-X step2 Library of Analogs step1->step2 assay1 Primary Binding Assays (e.g., 5-HT, Dopamine Receptors) step2->assay1 assay2 Functional Assays (e.g., cAMP, Ca2+ flux) assay1->assay2 Active Hits assay3 ADME & BBB Permeability (e.g., PAMPA, Caco-2) assay2->assay3 Potent Modulators model1 Rodent Behavioral Models (e.g., PPI, Forced Swim Test) assay3->model1 Promising Candidates model2 Pharmacokinetic Studies (Brain/Plasma Ratio) model1->model2

Figure 1. A generalized workflow for the development of CNS drug candidates starting from 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

Protocol 1: Synthesis of N-Substituted Derivatives

This protocol describes a general method for the N-alkylation or N-arylation of the piperidine ring of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride to generate a library of analogs for screening.

Materials
  • 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • A selection of alkyl halides or aryl halides (R-X)

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vials or round-bottom flasks

  • Stirring apparatus

  • Standard work-up and purification reagents and equipment (e.g., ethyl acetate, saturated sodium bicarbonate, brine, magnesium sulfate, silica gel for chromatography).

Procedure
  • To a solution of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (1.0 eq) in anhydrous DMF, add the base (2.5 eq). Stir the mixture at room temperature for 10 minutes to ensure the free base is formed.

  • Add the desired alkyl halide or aryl halide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Experimental Choices
  • Choice of Solvent: DMF and DCM are common choices for such reactions due to their ability to dissolve the starting materials and their relatively high boiling points, which allow for heating if required.

  • Choice of Base: A non-nucleophilic organic base like DIPEA or TEA is used to neutralize the hydrochloride salt and the acid generated during the reaction without competing with the piperidine nitrogen in the nucleophilic substitution reaction.

  • Purification: Flash chromatography is a standard and effective method for purifying small to medium-scale organic reactions, providing the desired compound in high purity for biological testing.

Application Note 2: Targeting Metalloenzymes - The Case of Carbonic Anhydrases

Rationale and Scientific Justification

The benzenesulfonamide moiety is a classic zinc-binding pharmacophore and has been extensively used to develop inhibitors of carbonic anhydrases (CAs).[3] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Dysregulation of CA activity is associated with various diseases, including glaucoma, epilepsy, and some cancers. The core structure of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide provides a foundation for developing isoform-selective CA inhibitors.

Design Strategy for CA Inhibitors

The "tail approach" is a common strategy in the design of CA inhibitors. The sulfonamide group acts as the "head" that binds to the zinc ion in the active site, while the rest of the molecule, the "tail," extends towards the entrance of the active site cavity. By modifying the piperidine moiety of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide, one can introduce chemical diversity to the tail, thereby influencing the inhibitor's affinity and selectivity for different CA isoforms.

Workflow for Developing Carbonic Anhydrase Inhibitors

CA_Inhibitor_Workflow cluster_0 Rational Design & Synthesis cluster_1 Biochemical & Cellular Assays cluster_2 Structural Biology start 4-Fluoro-N-(piperidin-4-yl) benzenesulfonamide HCl step1 Derivatization of Piperidine (Tail Modification) start->step1 Varied R groups step2 Library of CA Inhibitor Candidates step1->step2 assay1 In Vitro CA Isoform Inhibition Assays (e.g., CA I, II, IX, XII) step2->assay1 assay2 Cell-based Assays (e.g., cancer cell proliferation) assay1->assay2 Potent Hits assay3 Selectivity Profiling assay2->assay3 Active Compounds struct1 Co-crystallization with Target CA Isoform assay3->struct1 Selective Inhibitors struct2 Structure-Activity Relationship (SAR) and Further Optimization struct1->struct2

Figure 2. A workflow illustrating the development of carbonic anhydrase inhibitors from the 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride scaffold.

Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against various human carbonic anhydrase (hCA) isoforms.

Materials
  • Synthesized inhibitor compounds dissolved in DMSO.

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII).

  • 4-Nitrophenyl acetate (NPA) as the substrate.

  • HEPES buffer (pH 7.4).

  • 96-well microplates.

  • Spectrophotometer capable of reading absorbance at 400 nm.

  • Acetazolamide as a positive control.

Procedure
  • Prepare serial dilutions of the test compounds and the standard inhibitor, acetazolamide, in DMSO.

  • In a 96-well plate, add the HEPES buffer.

  • Add the enzyme solution (a specific concentration of the hCA isoform) to each well.

  • Add the serially diluted test compounds or acetazolamide to the wells. Include wells with enzyme and DMSO as a negative control.

  • Pre-incubate the enzyme with the inhibitors for 10 minutes at room temperature.

  • Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.

  • Monitor the hydrolysis of NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a spectrophotometer.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.

  • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Self-Validating System and Data Interpretation
  • Positive Control: The inclusion of a known CA inhibitor like acetazolamide validates the assay's performance. The IC₅₀ value obtained for the positive control should be within the expected range.

  • Negative Control: The DMSO control (enzyme without inhibitor) represents 100% enzyme activity and is used as the reference for calculating the percentage of inhibition.

  • Data Reproducibility: The assay should be performed in triplicate to ensure the reproducibility of the results. The IC₅₀ values should be reported as the mean ± standard deviation.

Conclusion and Future Perspectives

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a strategically valuable starting material in drug discovery, offering a robust platform for the synthesis of diverse compound libraries. Its favorable physicochemical properties make it particularly well-suited for the development of CNS-active agents. Furthermore, the inherent benzenesulfonamide motif provides a direct avenue for the exploration of metalloenzyme inhibitors. The protocols and workflows outlined in this guide provide a comprehensive framework for researchers to leverage this versatile intermediate in their drug discovery endeavors. Future work will likely involve the application of this scaffold in the development of novel therapeutics for a wider range of diseases, driven by a deeper understanding of the structure-activity relationships of its derivatives.

References

  • MySkinRecipes. 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. Available from: [Link].

  • MySkinRecipes. 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. Available from: [Link].

  • Google Patents. US4584303A - N-aryl-N-(4-piperidinyl)amides and pharmaceutical compositions and method employing such compounds.
  • Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
  • ResearchGate. Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates | Request PDF. Available from: [Link].

  • Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Lead Sciences. 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride. Available from: [Link].

  • PubMed. Discovery of a novel, CNS penetrant M4 PAM chemotype based on a 6-fluoro-4-(piperidin-1-yl)quinoline-3-carbonitrile core. Available from: [Link].

  • NINGBO INNO PHARMCHEM CO.,LTD. Enzyme Inhibition: The Role of 4-Chlorobenzenesulfonamide in Biochemical Research. Available from: [Link].

  • MDPI. Discovery of Novel Tryptanthrin Derivatives with Benzenesulfonamide Substituents as Multi-Target-Directed Ligands for the Treatment of Alzheimer's Disease. Available from: [Link].

  • Google Patents. US9650337B2 - Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).
  • PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. Available from: [Link].

  • Scribd. Sulfonamide Derivatives for CNS Disorders | PDF | Sterilization (Microbiology). Available from: [Link].

  • ResearchGate. Computer-aided design, synthesis, and biological evaluation of 4-chloro-N-(2-oxo-3-(2- pyridin-4-yl)hydrazineylidene)indolin-5yl)benzamide and 1-(4-bromobenzyl). Available from: [Link].

  • BioAscent. CNS Drug Discovery. Available from: [Link].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Welcome to the technical support center for the synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No. 913634-50-1).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No. 913634-50-1). This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed experimental protocols to navigate the common challenges encountered during this multi-step synthesis. Our approach is grounded in mechanistic principles to empower you not just to follow steps, but to understand and control your chemical transformations.

Introduction to the Synthesis

The synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a key process for obtaining a valuable intermediate in pharmaceutical research, particularly for agents targeting the central nervous system.[1] The synthetic route is conceptually straightforward but requires careful control of reaction conditions to ensure high yield and purity. The overall transformation is typically achieved in three main stages:

  • N-Sulfonylation: Formation of the sulfonamide bond between 4-fluorobenzenesulfonyl chloride and a protected 4-aminopiperidine.

  • Deprotection: Removal of the piperidine nitrogen protecting group (commonly a tert-butoxycarbonyl, or Boc group).

  • Salt Formation: Conversion of the resulting free amine to its hydrochloride salt to improve stability and handling properties.

This guide will address each stage with detailed protocols and a comprehensive troubleshooting section in a question-and-answer format.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Step 1: N-Sulfonylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation A 4-Fluorobenzenesulfonyl Chloride P1 tert-Butyl 4-((4-fluorophenyl)sulfonamido) -piperidine-1-carboxylate A->P1 B N-Boc-4-aminopiperidine B->P1 C Base (e.g., TEA, Pyridine) in Anhydrous DCM C->P1 Reaction Conditions P2 4-Fluoro-N-(piperidin-4-yl) benzenesulfonamide (Free Base) P1->P2 D Acid (e.g., HCl in Dioxane) D->P2 Reaction Conditions PF 4-Fluoro-N-(piperidin-4-yl) benzenesulfonamide hydrochloride (Final Product) P2->PF E HCl in Solvent (e.g., Ether, IPA) E->PF Reaction Conditions

Caption: Overall workflow for the synthesis of the target compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Part 1: N-Sulfonylation Step

Question 1: My yield for the sulfonylation step is very low. What are the likely causes?

Answer: Low yields in sulfonamide synthesis are most commonly traced back to two primary issues: hydrolysis of the sulfonyl chloride and suboptimal base/solvent conditions.

  • Hydrolysis of Sulfonyl Chloride: 4-Fluorobenzenesulfonyl chloride is highly reactive and susceptible to moisture. If it hydrolyzes to the corresponding 4-fluorobenzenesulfonic acid, it will not react with the amine, thus drastically reducing your yield.

    • Causality: The sulfur atom in sulfonyl chloride is highly electrophilic. Water acts as a nucleophile, attacking the sulfur and leading to the displacement of the chloride and formation of the unreactive sulfonic acid.

    • Solution: Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents (e.g., dichloromethane, THF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

  • Inappropriate Base: The choice of base is critical. It serves to neutralize the HCl byproduct generated during the reaction.

    • Causality: If the base is too weak, the reaction medium will become acidic, protonating the amine starting material and rendering it non-nucleophilic. If a nucleophilic base (like an amine with low steric hindrance) is used, it can compete with your desired amine, leading to side products.

    • Solution: Use a non-nucleophilic, organic base like triethylamine (TEA) or pyridine. Typically, 1.1 to 1.5 equivalents are sufficient to scavenge the HCl produced.

Question 2: I see an unexpected, higher molecular weight side product in my LC-MS analysis. What could it be?

Answer: If you are using a primary amine that is not protected on the nitrogen (which is not the recommended route here but a possible variation), you might be observing the formation of a bis-sulfonated product. However, with the recommended N-Boc-4-aminopiperidine, this is unlikely. A more probable cause is the reaction of the sulfonyl chloride with the tertiary amine base (e.g., triethylamine), though this is generally less common. The most likely scenario if you are following the recommended protocol is unreacted starting material or dimerized impurities from your starting materials. Always check the purity of your starting N-Boc-4-aminopiperidine and 4-fluorobenzenesulfonyl chloride before starting.

Part 2: Boc Deprotection Step

Question 3: The Boc deprotection is incomplete, even after extended reaction times. How can I drive it to completion?

Answer: Incomplete deprotection is a common issue and can often be resolved by adjusting the acid concentration, solvent, or temperature.

  • Acid Stoichiometry and Choice: The Boc group is cleaved under acidic conditions via formation of a stable tert-butyl cation.[2]

    • Causality: The reaction requires a strong acid to protonate the carbonyl oxygen of the Boc group, initiating its cleavage. Insufficient acid will result in a slow or stalled reaction.

    • Solution: The most common and effective reagent is 4M HCl in 1,4-dioxane.[3] Using a large excess (treating the HCl/dioxane as the solvent) typically ensures complete deprotection. Alternatively, trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% v/v) can be used.[4] If the reaction is still sluggish, ensure your acid solution has not degraded (e.g., absorbed atmospheric moisture).

  • Solvent Effects: The choice of solvent can influence the reaction rate.

    • Solution: While dioxane and DCM are standard, switching to a different solvent system might help. For instance, generating HCl in situ by adding acetyl chloride to anhydrous ethanol can be an effective alternative.[4]

  • Temperature: Most Boc deprotections proceed readily at room temperature.

    • Solution: If the reaction is slow, gentle heating to 40-50°C can accelerate the cleavage.[4] However, monitor the reaction closely by TLC or LC-MS to avoid potential side reactions at elevated temperatures.

Question 4: My product seems to be degrading during the Boc deprotection. What could be causing this?

Answer: Degradation during deprotection can be due to overly harsh acidic conditions or the presence of water, which can facilitate side reactions.

  • Causality: While strong acid is needed, prolonged exposure, especially at higher temperatures, can sometimes lead to undesired reactions on other parts of the molecule, although the sulfonamide group is generally stable. The presence of water in the acid can also lead to hydrolysis of other functional groups if present.[4]

  • Solution:

    • Use Anhydrous Conditions: Ensure your solvents and acid reagents are as dry as possible.

    • Control Temperature: Perform the reaction at 0°C to room temperature and monitor its progress. Avoid unnecessary heating.

    • Alternative Mild Conditions: For very sensitive substrates, milder deprotection methods like using toluenesulfonic acid in THF/DCM have been reported.[4]

Part 3: Purification and Salt Formation

Question 5: During recrystallization of the final hydrochloride salt, my product "oils out" instead of forming crystals. How do I fix this?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase because its melting point is lower than the solution's temperature or due to high impurity levels.[5]

  • Causality: The solubility of the oil is too high in the hot solvent, and upon cooling, it separates as a supersaturated liquid before it has a chance to form an ordered crystal lattice.

  • Solutions:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil, then add more of the primary solvent to reduce the concentration. Let it cool very slowly.[5]

    • Change Solvent System: Your current solvent may be too good. A common technique is to use a solvent pair. Dissolve your compound in a minimal amount of a good solvent (e.g., methanol, isopropanol) and then slowly add a poor solvent (e.g., diethyl ether, hexanes) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly. For sulfonamides, isopropanol-water or ethanol-water mixtures can be effective.[5]

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface or add a single seed crystal of the pure product to provide a nucleation point.[5]

Question 6: The final hydrochloride salt is sticky and difficult to handle. How can I obtain a free-flowing solid?

Answer: A sticky or hygroscopic solid often indicates the presence of residual solvent or that the product is amorphous rather than crystalline.

  • Solutions:

    • Thorough Drying: Ensure the product is dried completely under high vacuum for several hours, possibly with gentle heating if the compound is thermally stable.

    • Trituration/Slurrying: Suspend the sticky solid in a non-solvent (a solvent in which it is completely insoluble, like diethyl ether or hexanes). Stir vigorously. This can wash away residual solvents and in some cases, induce crystallization.

    • Re-precipitation: Dissolve the product in a minimal amount of a polar solvent (like methanol) and then add this solution dropwise into a large volume of a stirred, non-polar anti-solvent (like cold diethyl ether). This crash precipitation can often yield a fine, solid powder.

Detailed Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 4-((4-fluorophenyl)sulfonamido)piperidine-1-carboxylate
ParameterValue/ConditionRationale
Reactants 4-Fluorobenzenesulfonyl chloride (1.0 eq)Electrophilic partner
N-Boc-4-aminopiperidine (1.1 eq)Nucleophilic partner; slight excess ensures full consumption of the sulfonyl chloride.
Base Triethylamine (1.5 eq)Non-nucleophilic base to neutralize the HCl byproduct.
Solvent Anhydrous Dichloromethane (DCM)Inert solvent that dissolves reactants well. Must be anhydrous to prevent hydrolysis.
Temperature 0°C to Room TemperatureInitial cooling controls the exothermic reaction; then warmed to RT to ensure completion.
Reaction Time 4-12 hoursMonitor by TLC or LC-MS for disappearance of starting material.

Step-by-Step Procedure:

  • To an oven-dried, round-bottom flask under a nitrogen atmosphere, add N-Boc-4-aminopiperidine (1.1 eq) and anhydrous dichloromethane.

  • Cool the stirred solution to 0°C using an ice bath.

  • Add triethylamine (1.5 eq) via syringe.

  • Add a solution of 4-fluorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM dropwise over 15-20 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide (Boc Deprotection)

Deprotection_Troubleshooting Start Start Deprotection: - Boc-protected intermediate - 4M HCl in Dioxane - Stir at RT, 1-3h Monitor Monitor by TLC/LC-MS Start->Monitor Complete Reaction Complete Monitor->Complete Incomplete Incomplete Reaction Monitor->Incomplete Degradation Degradation Observed Monitor->Degradation Workup Workup: 1. Concentrate solvent 2. Triturate with Ether 3. Filter solid Complete->Workup Action1 Extend reaction time to 4-6h OR Warm gently to 40°C Incomplete->Action1 Action2 Ensure anhydrous conditions. Cool reaction to 0°C. Consider milder acid (e.g., TFA in DCM) Degradation->Action2 Action1->Monitor Action2->Monitor

Caption: Troubleshooting workflow for the Boc deprotection step.

Step-by-Step Procedure:

  • Dissolve the Boc-protected sulfonamide (1.0 eq) in 4M HCl in 1,4-dioxane (10-20 volumes).

  • Stir the solution at room temperature for 1-3 hours. A precipitate (the hydrochloride salt of the product) may form during this time.

  • Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting solid is often the hydrochloride salt. To obtain the free base for the final step (if desired, though direct conversion is common), the residue can be dissolved in water, basified with 1M NaOH to pH > 10, and extracted with an organic solvent like ethyl acetate or DCM. However, for this synthesis, proceed directly with the obtained salt or form it as described in Protocol 3.

  • For isolation, the concentrated reaction mixture can be triturated with diethyl ether, and the resulting solid collected by vacuum filtration to yield the crude hydrochloride salt.

Protocol 3: Purification by Recrystallization (Final Salt Formation)

Step-by-Step Procedure:

  • Take the crude 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride from the previous step.

  • In a clean Erlenmeyer flask, add the crude solid and a minimal amount of a suitable solvent (e.g., isopropanol, ethanol).

  • Heat the mixture on a hot plate with stirring until it just dissolves completely. If the solid does not fully dissolve, add small portions of the hot solvent until a clear solution is obtained.

  • If the solution is colored, you can perform a hot filtration after adding a small amount of activated charcoal.

  • Cover the flask and allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under high vacuum.

References

  • MySkinRecipes. 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. [Link]

  • Reddit user discussion on r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • ResearchGate. How can we do the deprotection of boc-amino acids using hcl?. [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

  • LookChem. Cas 73874-95-0,4-N-BOC-Aminopiperidine. [Link]

  • Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.
  • Hindawi. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

  • SciSpace. Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

  • Google Patents. CN102731369A - Synthesis method for N-substituted-4-piperidone.
  • PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Welcome to the technical support center for the purification of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (Product ID: 8H69-7-29[1]). This guide is designed for researchers, scientists, and drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (Product ID: 8H69-7-29[1]). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine the purification of this key pharmaceutical intermediate.[2] We will address common challenges encountered during synthesis and provide robust, field-proven protocols to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound, and what are the most common side products I should expect?

The most common synthesis involves the reaction of 4-fluorobenzenesulfonyl chloride with a protected 4-aminopiperidine derivative, followed by deprotection and salt formation.[3] The primary impurities arise from this process.

Common Side Products & Impurities:

  • Unreacted Starting Materials: Residual 4-fluorobenzenesulfonyl chloride or the 4-aminopiperidine starting material.

  • Hydrolysis Product: 4-fluorobenzenesulfonic acid, formed from the reaction of the highly reactive 4-fluorobenzenesulfonyl chloride with trace amounts of water.

  • Bis-sulfonated Piperidine: A di-substituted side product where two molecules of the sulfonyl chloride have reacted with the piperidine amine.

  • Residual Solvents & Reagents: Solvents used in the reaction and workup (e.g., Dichloromethane, Ethyl Acetate, Triethylamine) and reagents from the deprotection step.

Understanding these potential impurities is the first step in designing an effective purification strategy.[4]

Q2: My crude product is an oily residue instead of a solid. What went wrong?

This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystallization. The hydrochloride salt should be a crystalline solid. An oily product suggests that one or more of the following may be present:

  • Excess HCl or Solvent: Incomplete removal of the solvent used for HCl gas introduction (e.g., ether, dioxane) or excess acid can lead to an oil.

  • Hygroscopic Impurities: The presence of water-soluble impurities, like triethylamine hydrochloride, can absorb atmospheric moisture and prevent solidification.

  • Low Purity: A high concentration of various side products can act as a eutectic mixture, lowering the melting point and resulting in an oil.

Solution: Begin by ensuring all volatile components are removed under high vacuum. If the product remains oily, an initial purification step like an aqueous wash or a trituration with a non-polar solvent (e.g., hexanes, diethyl ether) can help remove interfering impurities and induce crystallization.

Q3: How can I quickly assess the purity of my crude product before committing to a large-scale purification method?

Thin-Layer Chromatography (TLC) is an indispensable, rapid technique for preliminary purity assessment.[5]

Rapid TLC Protocol:

  • Stationary Phase: Standard silica gel 60 F254 plates.

  • Mobile Phase (Eluent): A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point. A 95:5 or 90:10 (DCM:MeOH) ratio typically provides good separation. Adding a small amount of ammonium hydroxide (e.g., 0.5%) to the mobile phase can improve the spot shape of basic compounds like your piperidine product.

  • Visualization:

    • First, view the dried plate under UV light (254 nm).[5]

    • For enhanced visualization, stain the plate. A potassium permanganate (KMnO₄) stain is effective for visualizing the piperidine moiety. Alternatively, spraying with a fluorescamine solution and viewing under 366 nm UV light will reveal sulfonamides as yellow-green fluorescent spots.[6][7]

The presence of multiple spots indicates impurities that will need to be addressed in your purification workflow.[5]

Troubleshooting and Purification Workflow

A systematic approach to purification is crucial. The choice of method depends on the nature and quantity of the impurities identified in your initial analysis.

Workflow Diagram: Purification Strategy

PurificationWorkflow cluster_0 Initial State cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) cluster_3 Final Product & Analysis Crude Crude 4-Fluoro-N-(piperidin-4-yl) benzenesulfonamide HCl Wash Aqueous Wash / Acid-Base Extraction Crude->Wash Water-soluble impurities (e.g., sulfonic acid, salts) Trituration Trituration with Non-Polar Solvent Crude->Trituration Non-polar impurities, residual solvents Chroma Flash Column Chromatography Wash->Chroma Closely related impurities Recrystal Recrystallization Wash->Recrystal Product is >90% pure Trituration->Chroma If impurities persist Chroma->Recrystal Final polishing step Final Pure Product (>98%) Recrystal->Final Analysis Purity Confirmation (HPLC, NMR) Final->Analysis

Caption: A decision tree for purifying the target compound.

Detailed Troubleshooting Guides & Protocols

Problem 1: My TLC shows a baseline spot and a very polar impurity.

Likely Cause: This pattern strongly suggests the presence of 4-fluorobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride) and inorganic salts. These highly polar compounds will not move from the baseline in standard reverse-phase eluents.

Solution: Acid-Base Liquid-Liquid Extraction (LLE)

This technique exploits the basicity of the piperidine nitrogen to separate it from acidic and neutral impurities.[8]

Protocol:

  • Dissolution: Dissolve the crude hydrochloride salt in ethyl acetate or dichloromethane.

  • Basification: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[9] This deprotonates the piperidine hydrochloride, making the free base soluble in the organic layer. The acidic impurity (4-fluorobenzenesulfonic acid) will be deprotonated to its highly water-soluble salt form and move into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the wash with NaHCO₃ solution, followed by a wash with brine to remove residual water.[9]

  • Drying & Re-salting: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9] To recover the hydrochloride salt, dissolve the resulting free base in a minimal amount of a suitable solvent (like ethyl acetate or methanol) and add a solution of HCl in ether or isopropanol until precipitation is complete.

  • Isolation: Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Problem 2: My product contains closely-eluting impurities on TLC/HPLC.

Likely Cause: These are often structurally similar side products, such as incompletely reacted intermediates or the bis-sulfonated product. Their similar polarity makes separation by simple extraction or recrystallization difficult.

Solution: Flash Column Chromatography

Flash chromatography provides the higher resolving power needed for such separations.[4][10]

Protocol:

  • Stationary Phase: Silica gel is the standard choice.

  • Sample Loading: For best results, adsorb the crude material onto a small amount of silica gel (dry loading) rather than dissolving it in the mobile phase (wet loading). This leads to sharper bands and better separation.

  • Mobile Phase Selection: Use TLC to determine the optimal eluent system. Start with the system that gave the best separation on the TLC plate (e.g., 95:5 DCM:MeOH). A gradient elution, where the polarity of the mobile phase is gradually increased (e.g., from 100% DCM to 95:5 DCM:MeOH), is often most effective.[4]

    • Pro-Tip: If separation is still challenging, consider an orthogonal solvent system. Replacing methanol with acetonitrile, for example, can alter the selectivity of the separation.[10]

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and proceed with the final HCl salt formation as described in the LLE protocol.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective, and provides good resolution for this class of compounds.
Mobile Phase (Start) 1-2% Methanol in DichloromethaneLow polarity to elute non-polar impurities first.
Mobile Phase (End) 5-10% Methanol in DichloromethaneHigher polarity to elute the more polar product.
Additive 0.5% Triethylamine or NH₄OHPrevents "tailing" of the basic piperidine on the acidic silica gel, leading to sharper peaks.
Problem 3: My product is >95% pure but has a slight discoloration or fails to meet the final purity specification.

Likely Cause: Small amounts of highly colored impurities or trace amounts of closely related side products remain.

Solution: Recrystallization

Recrystallization is the ultimate step for achieving high purity and excellent crystalline form, assuming the product is already relatively pure (>90%).[11] The key is selecting an appropriate solvent system.

Protocol:

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, common recrystallization solvents include:

    • Ethanol/Ethyl Acetate[11]

    • Methanol/Water

    • Isopropanol

  • Procedure:

    • Dissolve the crude solid in a minimal amount of the chosen hot solvent.

    • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution to remove them.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

Purity Confirmation

After purification, it is essential to confirm the purity and identity of the final product. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this validation.[5]

Typical HPLC Method:

  • Column: C8 or C18 reverse-phase column (e.g., YMC-Triart C8, 250 x 4.6 mm, 5 µm).[5][12]

  • Mobile Phase: A gradient of acetonitrile and water with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Detection: UV detection at 254 nm or 265 nm.[12]

  • Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks.

References

  • MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]

  • Satish, S., & Nitu, S. (2025, March 13). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
  • Ashraf-Khorasani, M. (2025, August 6). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Scientific Update. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Supuran, C. T., et al. (2022). Synthesis of Sulfonamides Incorporating Piperidinyl-Hydrazidoureido and Piperidinyl-Hydrazidothioureido Moieties and Their Carbonic Anhydrase I, II, IX and XII Inhibitory Activity.
  • MySkinRecipes. (n.d.). 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. Retrieved from [Link]

  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • Rehman, A. (n.d.). Synthesis, Spectral Analysis and Biological Evaluation of Sulfonamides Bearing Piperidine Nucleus.
  • Biotage. (2023, January 26). How to isolate impurities from a reaction product. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Investigation of N-sulfonyliminium Ion Triggered Cyclizations for the Synthesis of Piperidine Scaffolds.
  • Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
  • Bullock, J. P., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Preprints.org. (2024, August 26). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 4-Fluorobenzenesulfonyl chloride. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Naphthalenylamino Benzenesulfonamide Synthesis

Welcome to the technical support center for the synthesis of naphthalenylamino benzenesulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with or lookin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of naphthalenylamino benzenesulfonamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize this important synthetic transformation. Here, we address common challenges and provide in-depth, field-proven insights to ensure the successful and efficient synthesis of your target compounds. Our approach is rooted in a deep understanding of the reaction mechanism and practical experience in troubleshooting synthetic hurdles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the synthesis of naphthalenylamino benzenesulfonamides.

Q1: My reaction yield is consistently low. What are the most likely causes?

Low yields in sulfonamide synthesis can often be traced back to a few key factors. The primary culprit is often the hydrolysis of the benzenesulfonyl chloride starting material.[1] Sulfonyl chlorides are highly reactive and susceptible to moisture, which converts them into the unreactive benzenesulfonic acid. Another common issue is the use of an inappropriate base or solvent, which can negatively impact the nucleophilicity of the naphthalenamine.[1] Side reactions, such as the formation of di-sulfonated products, can also consume starting materials and reduce the yield of the desired monosulfonamide.[1]

To troubleshoot low yields, ensure all glassware is rigorously dried and use anhydrous solvents.[1] Running the reaction under an inert atmosphere, such as nitrogen or argon, is also highly recommended. The choice of base is critical; a non-nucleophilic organic base like pyridine or triethylamine is generally preferred to neutralize the HCl byproduct without competing with the amine nucleophile.[1]

Q2: I'm observing an unexpected side product in my TLC analysis. What could it be?

The most common side product is the di-sulfonated naphthalenamine, where two benzenesulfonyl groups have reacted with the primary amine. This is more likely to occur if an excess of benzenesulfonyl chloride is used or if the reaction is allowed to proceed for an extended period at elevated temperatures. Another possibility is the formation of a sulfonamide from the reaction of benzenesulfonyl chloride with any residual water, forming benzenesulfonamide. Furthermore, if your naphthalenamine starting material is a mixture of isomers (1- and 2-naphthalenamine), you will obtain a mixture of the corresponding sulfonamide isomers.

Q3: How can I effectively monitor the progress of my reaction?

Thin-layer chromatography (TLC) is an excellent technique for monitoring the reaction progress.[2] A suitable mobile phase, typically a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate, will allow for the separation of the starting materials (naphthalenamine and benzenesulfonyl chloride) and the sulfonamide product. The starting amine is typically more polar than the final sulfonamide product. The product can be visualized under UV light, as the aromatic rings will absorb UV radiation.[3] Staining with a potassium permanganate solution can also be effective for visualizing compounds that are not UV-active.[3]

Q4: I'm having trouble purifying my product. What are the best methods?

For the purification of naphthalenylamino benzenesulfonamides, recrystallization is often the most effective method for obtaining highly pure material.[4] The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For naphthalenylamino benzenesulfonamides, ethanol or a mixture of ethanol and water is often a good starting point.[5]

If recrystallization is not sufficient to remove impurities, column chromatography on silica gel is a viable alternative.[6] A gradient elution system, starting with a nonpolar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from starting materials and byproducts.[7][8]

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and their solutions, presented in a logical, problem-solving format.

Problem Potential Cause(s) Recommended Solution(s)
No or very little product formation (checked by TLC) 1. Inactive benzenesulfonyl chloride (hydrolyzed).2. Naphthalenamine is not sufficiently nucleophilic.3. Incorrect reaction temperature.1. Use fresh or newly purchased benzenesulfonyl chloride. Ensure anhydrous reaction conditions.[1]2. Use a stronger, non-nucleophilic base (e.g., pyridine, triethylamine) to deprotonate the amine and increase its nucleophilicity.[1]3. The reaction is typically run at room temperature initially and may be gently heated to drive it to completion.[9]
Formation of multiple spots on TLC, including a major byproduct 1. Di-sulfonylation of the naphthalenamine.2. Presence of isomers in the starting naphthalenamine.3. Hydrolysis of benzenesulfonyl chloride leading to benzenesulfonamide.1. Use a slight excess of the naphthalenamine (1.1-1.2 equivalents) relative to the benzenesulfonyl chloride.[1] Avoid high reaction temperatures for extended periods.2. Use a pure isomer of naphthalenamine. If a mixture is used, be prepared to separate the isomers during purification.3. Ensure strictly anhydrous conditions.
Product is an oil and will not crystallize 1. Presence of impurities.2. The product may have a low melting point.1. Purify the crude product by column chromatography before attempting recrystallization.[6]2. Try triturating the oil with a nonpolar solvent like hexanes to induce solidification. If that fails, purification by chromatography is the best option.
Difficulty separating 1- and 2-naphthalenylamino benzenesulfonamide isomers The isomers have very similar polarities.1. Careful column chromatography with a shallow solvent gradient may be effective.[10]2. Preparative TLC or HPLC can be used for small-scale separations.3. Spectroscopic analysis (NMR) is crucial for confirming the identity of each isomer.

Experimental Protocols

Here we provide a detailed, step-by-step methodology for the synthesis and purification of N-(naphthalen-1-yl)benzenesulfonamide.

Synthesis of N-(naphthalen-1-yl)benzenesulfonamide

This protocol is a standard procedure for the synthesis of aryl sulfonamides.

Materials:

  • 1-Naphthylamine

  • Benzenesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 1-naphthylamine (1.0 eq) in anhydrous dichloromethane.

  • Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzenesulfonyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by adding 1 M HCl.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Procedure:

  • Dissolve the crude N-(naphthalen-1-yl)benzenesulfonamide in a minimum amount of hot ethanol.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Data Presentation and Characterization

Accurate characterization of the final product is essential for confirming its identity and purity.

Table 1: Typical Reaction Parameters and Expected Yields
ParameterValue
Reactant Ratio (Naphthalenamine:Benzenesulfonyl Chloride:Base) 1 : 1.05 : 1.2
Solvent Dichloromethane (anhydrous)
Base Pyridine (anhydrous)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield (after purification) 75-90%
Characterization Data for N-(naphthalen-1-yl)benzenesulfonamide
  • Appearance: White to off-white solid

  • Melting Point: 154-156 °C

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 8.13 (d, J = 8.4 Hz, 1H), 7.88 (d, J = 8.0 Hz, 1H), 7.81 (d, J = 7.6 Hz, 2H), 7.60 (d, J = 8.2 Hz, 1H), 7.55-7.40 (m, 4H), 7.35 (t, J = 7.8 Hz, 1H), 7.27 (d, J = 7.4 Hz, 1H), 6.95 (s, 1H, NH).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 139.3, 134.5, 133.8, 132.9, 129.1, 128.8, 128.7, 127.3, 126.7, 126.4, 125.4, 124.9, 122.2, 120.5.

Note: The chemical shifts may vary slightly depending on the solvent and instrument used.

Visualizations and Workflow Diagrams

To further clarify the experimental process and the underlying chemical principles, we provide the following diagrams.

Diagram 1: General Reaction Scheme

ReactionScheme cluster_reactants Reactants cluster_products Products Naphthalenamine Naphthalenamine Product Naphthalenylamino Benzenesulfonamide Naphthalenamine->Product BenzenesulfonylChloride Benzenesulfonyl Chloride BenzenesulfonylChloride->Product Base Base (e.g., Pyridine) HCl_Salt Base-HCl Salt Base->HCl_Salt Solvent Solvent (e.g., DCM) TroubleshootingWorkflow Start Low Yield Observed Check_Reagents Check Reagent Quality (Fresh Sulfonyl Chloride?) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Base Evaluate Base (Type and Amount) Start->Check_Base Check_Stoichiometry Check Reactant Stoichiometry Start->Check_Stoichiometry Purification_Loss Assess Purification Method Start->Purification_Loss Optimize_Base Optimize Base/ Solvent System Check_Base->Optimize_Base Optimize_Stoichiometry Adjust Stoichiometry (Slight excess of amine) Check_Stoichiometry->Optimize_Stoichiometry Optimize_Purification Refine Purification (e.g., different solvent) Purification_Loss->Optimize_Purification

Sources

Optimization

Improving yield and purity in benzenesulfonamide synthesis

Technical Support Center: Benzenesulfonamide Synthesis A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of benzenesulfonamide, a cri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzenesulfonamide Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of benzenesulfonamide, a critical scaffold in medicinal chemistry. As a Senior Application Scientist, my goal is to move beyond simple protocols and explain the underlying chemical principles that govern yield and purity. This document is structured to help you diagnose issues, optimize your reaction conditions, and implement robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: My final product is a stubborn oil and won't crystallize. What's the likely cause?

A: This is a classic purity issue. The most common culprits are unreacted benzenesulfonyl chloride or the formation of diphenyl sulfone as a byproduct. Benzenesulfonyl chloride is an oil and its presence, even in small amounts, can significantly depress the melting point of your product and inhibit crystallization.[1]

Q2: After quenching the reaction with ice water, the yield of my crude precipitate is very low. Why?

A: A significant loss at this stage often points to the premature hydrolysis of your intermediate, benzenesulfonyl chloride, back to the water-soluble benzenesulfonic acid.[1] This occurs if the reaction mixture is not kept sufficiently cold during the quench or if the quench is performed too slowly. Anhydrous conditions during the initial chlorosulfonation step are also critical to prevent this.

Q3: The color of my benzenesulfonamide product is yellow or brown, not white. How can I fix this?

A: Discoloration is typically due to thermally induced degradation or nitrated aromatic impurities. The reaction of benzene with chlorosulfonic acid is highly exothermic; poor temperature control can lead to side reactions.[2] Purification via recrystallization, often with the addition of activated charcoal, is usually effective at removing these colored impurities.[3]

Q4: Can I use a solvent other than benzene for the initial reaction?

A: While benzene is the direct precursor, inert solvents like chloroform, carbon tetrachloride, or chlorobenzene can be used, particularly when reacting substituted benzenes.[4] Using an inert solvent can help moderate the reaction temperature and improve stirrability. However, this will require removal of the solvent post-reaction.

Troubleshooting Guide: From Low Yields to Impure Products

Problem 1: Low Yield of Benzenesulfonamide

Low overall yield is one of the most frequent challenges, often stemming from issues in the first step: the formation of benzenesulfonyl chloride. The typical combined overall yield for this two-step process is in the range of 50-70%.[5]

  • Incomplete Chlorosulfonation: The reaction between benzene and chlorosulfonic acid may not have gone to completion.

    • Causality: The electrophile in this reaction is believed to be SO₂Cl⁺, generated from the auto-protolysis of chlorosulfonic acid.[2] This is a reversible equilibrium. Insufficient reaction time or suboptimal temperature can lead to unreacted benzene.

    • Solution: Ensure a sufficient excess of chlorosulfonic acid is used (typically 2-4 equivalents). Monitor the reaction progress using Thin Layer Chromatography (TLC) if possible (note: requires careful quenching of the sample for spotting). Consider extending the reaction time at a controlled temperature (e.g., 0-10°C).

  • Hydrolysis of Intermediates: Water is the primary enemy in the first stage of this synthesis.

    • Causality: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl. Benzenesulfonyl chloride is also moisture-sensitive and hydrolyzes to the water-soluble and unreactive benzenesulfonic acid.[1][6][7]

    • Solution: Use dry glassware and anhydrous reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.

  • Product Loss During Workup: Mechanical and chemical losses during the isolation and purification steps can drastically reduce yield.

    • Causality: As mentioned, quenching the reaction mixture on ice must be done carefully to precipitate the benzenesulfonyl chloride before it hydrolyzes.[5] During the subsequent amination step, if the pH is not sufficiently basic, the product may not fully precipitate.

    • Solution: When quenching, pour the reaction mixture slowly onto a large excess of crushed ice with vigorous stirring to dissipate heat and rapidly precipitate the sulfonyl chloride.[5] During amination with aqueous ammonia, ensure the solution is strongly basic (pH > 10) to drive the reaction to completion and ensure the sulfonamide is in its least soluble form.

Problem 2: Product Purity Issues (Oily Product, Discoloration)

An impure product is often more challenging than a low yield. Purity must be addressed before characterization and downstream applications.

  • Presence of Diphenyl Sulfone: This is a common byproduct that is difficult to remove.

    • Causality: Diphenyl sulfone is formed when the intermediate benzenesulfonyl chloride acts as an electrophile in a Friedel-Crafts-type reaction with another molecule of benzene. This is favored by higher reaction temperatures.

    • Solution: Strict temperature control during the addition of chlorosulfonic acid to benzene is paramount. Maintaining the temperature below 10°C significantly minimizes the formation of this byproduct.

  • Unreacted Benzenesulfonyl Chloride: As an oil, this intermediate will prevent your final product from solidifying.

    • Causality: Insufficient ammonia or reaction time during the second step will leave unreacted starting material.

    • Solution: Use a generous excess of concentrated aqueous ammonia and allow sufficient time for the reaction to complete. Gentle heating of the ammoniacal slurry can increase the reaction rate.[5] To remove residual benzenesulfonyl chloride from the final product, you can wash the crude solid with a non-polar solvent like hexane, in which the sulfonamide is poorly soluble but the sulfonyl chloride is more soluble.

  • Discoloration: Yellow or brown hues indicate the presence of degradation or side-products.

    • Causality: Overheating during the chlorosulfonation can lead to charring and other side reactions.[2]

    • Solution: The most effective purification method is recrystallization.[3] A mixed solvent system, such as ethanol/water or acetic acid/water, often works well. For stubborn coloration, add a small amount of activated carbon to the hot solution, allow it to stir for a few minutes, and then perform a hot filtration to remove the carbon and adsorbed impurities before allowing the solution to cool and crystallize.[3]

Data & Parameter Optimization

Optimizing reaction parameters is key to achieving both high yield and high purity. The following table summarizes the impact of key variables.

ParameterRecommended ConditionRationale & Impact on Yield/Purity
Reactant Ratio (Chlorosulfonic Acid:Benzene) 2.5 : 1 to 4 : 1Yield: A larger excess of chlorosulfonic acid drives the equilibrium towards the formation of benzenesulfonyl chloride. Purity: An excessive amount can increase the risk of disulfonation.
Reaction Temperature (Chlorosulfonation) 0 - 10°CPurity: Critical for minimizing byproduct formation, especially diphenyl sulfone. Highly exothermic reaction requires careful control.
Reaction Time (Chlorosulfonation) 1 - 3 hoursYield: Ensures the reaction proceeds to completion. Monitor with TLC for optimization.
Quenching Pour onto excess crushed iceYield: Rapidly precipitates the benzenesulfonyl chloride intermediate, minimizing hydrolysis to benzenesulfonic acid.
Ammonia Concentrated aqueous solution (e.g., 28%) in excessYield & Purity: Ensures complete conversion of the sulfonyl chloride to the sulfonamide. Neutralizes HCl byproduct.

Optimized Experimental Protocols

Protocol 1: Synthesis of Benzenesulfonamide

This protocol is a self-validating system, incorporating steps for purification and characterization.

Step 1: Synthesis of Benzenesulfonyl Chloride

  • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, ensuring all glassware is thoroughly dried. Place the flask in an ice-salt bath.

  • Add benzene (1 equivalent) to the flask.

  • Slowly add chlorosulfonic acid (3 equivalents) dropwise via the dropping funnel to the stirred benzene. Crucially, maintain the internal temperature between 0-10°C throughout the addition. The reaction is highly exothermic and will evolve HCl gas, so this must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the mixture to stir in the ice bath for an additional hour.

  • Prepare a large beaker containing a substantial amount of crushed ice.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. The benzenesulfonyl chloride will separate as a dense, oily layer.

  • Transfer the mixture to a separatory funnel and separate the lower organic layer (benzenesulfonyl chloride). The aqueous layer can be discarded.

Step 2: Synthesis of Benzenesulfonamide

  • In a separate beaker, place a generous excess of concentrated aqueous ammonia (e.g., 10 equivalents relative to the starting benzene) and cool it in an ice bath.

  • Add the crude benzenesulfonyl chloride from Step 1 portion-wise to the cold, stirred ammonia solution. A thick white precipitate of benzenesulfonamide will form.

  • After the addition is complete, continue stirring the mixture for 30 minutes. The slurry can be gently heated to around 50-60°C to ensure the reaction goes to completion.[5]

  • Cool the mixture back to room temperature and then in an ice bath to maximize precipitation.

  • Collect the crude benzenesulfonamide by vacuum filtration. Wash the filter cake thoroughly with cold water to remove ammonium salts.

  • Press the solid as dry as possible on the filter.

Step 3: Purification by Recrystallization

  • Transfer the crude solid to a flask. Add a minimum amount of hot water or an ethanol/water mixture to dissolve the solid completely.[3]

  • (Optional) If the solution is colored, add a small amount of activated carbon and perform a hot filtration.

  • Allow the clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the pure white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

Step 4: Validation

  • Determine the melting point of the dried crystals. Pure benzenesulfonamide has a melting point of 153-156°C. A broad or depressed melting point indicates impurities.

  • Perform TLC analysis (e.g., using a 1:1 ethyl acetate:hexane solvent system) to confirm the absence of starting materials and byproducts.

Visualizations

Reaction Pathway

G Benzene Benzene CSA + Chlorosulfonic Acid (Excess, <10°C) Benzene->CSA BSC Benzenesulfonyl Chloride (Intermediate) CSA->BSC Ammonia + Aqueous Ammonia (Excess) BSC->Ammonia BSA Benzenesulfonamide (Product) Ammonia->BSA

Caption: Key steps in the synthesis of benzenesulfonamide.

Troubleshooting Workflow

G Start Unsatisfactory Result (Low Yield / Impure Product) Problem_Yield Is the issue primarily low yield? Start->Problem_Yield Problem_Purity Is the issue primarily purity (oily, discolored)? Start->Problem_Purity Cause_Hydrolysis Cause: Hydrolysis of Intermediate (Moisture Contamination) Problem_Yield->Cause_Hydrolysis Cause_Incomplete_Rxn Cause: Incomplete Reaction (Time/Stoichiometry) Problem_Yield->Cause_Incomplete_Rxn Cause_Byproduct Cause: Byproduct Formation (High Temp) Problem_Purity->Cause_Byproduct Cause_Residual_SM Cause: Residual Starting Material (Inefficient Amination) Problem_Purity->Cause_Residual_SM Solution_Anhydrous Solution: Use dry glassware/reagents. Work under inert atmosphere. Cause_Hydrolysis->Solution_Anhydrous Solution_Optimize Solution: Increase reaction time or excess of chlorosulfonic acid. Cause_Incomplete_Rxn->Solution_Optimize Solution_Temp Solution: Maintain strict temp control (<10°C) during addition. Cause_Byproduct->Solution_Temp Solution_Recrystallize Solution: Recrystallize from EtOH/Water. Use activated carbon for color. Cause_Byproduct->Solution_Recrystallize Cause_Residual_SM->Solution_Recrystallize

Caption: Diagnostic workflow for troubleshooting synthesis issues.

References

  • EP0512953B1 - Process for the preparation of benzene sulfonamides - Google P
  • Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - NIH. (URL: )
  • Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - RSC Publishing. (2021-08-01) (URL: )
  • What is the mechanism of chlorosulfonation of benzene? - Chemistry Stack Exchange. (2015-03-16) (URL: )
  • US4874894A - Process for the production of benzenesulfonamides - Google P
  • Sulfonation of Benzene & Desulfonation Reaction Mechanism - Aromatic Compounds - The Organic Chemistry Tutor (YouTube). (2018-05-07) (URL: [Link])

  • Sulfonation of Benzene - Chemistry Steps. (URL: [Link])

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020-11-25) (URL: [Link])

  • US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google P
  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])

Sources

Troubleshooting

Common pitfalls in the synthesis of sulfonamide compounds

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Sulfonamide Synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and provide you with a deeper understanding of the intricacies of sulfonamide synthesis. This resource is structured as a series of troubleshooting guides and frequently asked questions to directly address the common pitfalls you may encounter in your research. Our goal is to empower you with the knowledge to not only solve problems as they arise but also to proactively design more robust and successful synthetic strategies.

Section 1: Troubleshooting Low Yields and Reaction Failures

Low yields are one of the most common frustrations in synthesis. This section breaks down the most likely culprits and provides actionable solutions.

FAQ 1.1: My reaction has a low yield or did not proceed at all. What are the first things I should check?

Answer:

When a sulfonamide synthesis underperforms, a systematic review of your starting materials and reaction setup is the first order of business. Often, the issue lies with the purity of your reagents or the reaction conditions.

  • Purity of Starting Materials:

    • Sulfonyl Chlorides: Commercial sulfonyl chlorides can degrade over time, primarily through hydrolysis to the corresponding sulfonic acid. This is especially true for liquid sulfonyl chlorides. The presence of sulfonic acid will consume your amine base and reduce the effective concentration of your sulfonyl chloride, leading to lower yields.

    • Amines: Amines are susceptible to oxidation and can absorb carbon dioxide from the atmosphere to form carbonate salts. These impurities can interfere with the reaction. Additionally, residual starting materials or byproducts from the amine's synthesis can be present.[1]

  • Anhydrous Conditions: Sulfonyl chlorides are highly susceptible to hydrolysis. Even trace amounts of water in your solvent, on your glassware, or in your amine can lead to the formation of the unreactive sulfonic acid, which can also complicate purification.

  • Choice of Base: The base is not just a proton scavenger; it can influence the reaction in several ways. An inappropriate base can lead to side reactions or may not be strong enough to deprotonate the amine effectively, especially with less nucleophilic amines.

Troubleshooting Guide: Starting Material Purity
Problem Potential Cause Solution
Low yield with a solid sulfonyl chloride that has been stored for a while. Hydrolysis to sulfonic acid.Purification Protocol: Dissolve the sulfonyl chloride in a dry, non-polar solvent like dichloromethane or toluene. Wash gently with a cold, saturated aqueous solution of sodium bicarbonate to remove the acidic sulfonic acid. Separate the organic layer, dry it thoroughly with anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure. For solid sulfonyl chlorides, recrystallization from a dry, non-polar solvent can also be effective.[2]
Low yield with a liquid amine. Water contamination or carbonate formation.Purification Protocol: For water-miscible amines, drying over potassium hydroxide (KOH) pellets followed by distillation is effective. For water-immiscible amines, washing with brine, drying over an appropriate drying agent (e.g., Na₂SO₄), and distillation is recommended.
Inconsistent results between batches of the same amine. Batch-to-batch variability in purity.QC Check: Before use, run a quick ¹H NMR to check for obvious impurities. A simple titration can also determine the effective molarity of the amine.

Section 2: Navigating Side Reactions

Side reactions are a common source of yield loss and purification headaches. Understanding their mechanisms is key to preventing them.

FAQ 2.1: I'm using a primary amine and I see a second, less polar spot on my TLC. What could it be?

Answer:

When using a primary amine (R-NH₂), you are likely observing the formation of a bis-sulfonated byproduct, R-N(SO₂R')₂. This occurs when the initially formed secondary sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.

Mechanism of Bis-Sulfonylation:

G cluster_0 Step 1: Formation of Primary Sulfonamide cluster_1 Step 2: Deprotonation cluster_2 Step 3: Second Sulfonylation RNH2 R-NH₂ Sulfonamide R-NH-SO₂R' RNH2->Sulfonamide Nucleophilic Attack RSO2Cl R'-SO₂Cl RSO2Cl->Sulfonamide HCl HCl Sulfonamide2 R-NH-SO₂R' Anion R-N⁻-SO₂R' Sulfonamide2->Anion Deprotonation Base Base Base->Anion BaseH Base-H⁺ Anion2 R-N⁻-SO₂R' BisSulfonamide R-N(SO₂R')₂ Anion2->BisSulfonamide Nucleophilic Attack RSO2Cl2 R'-SO₂Cl RSO2Cl2->BisSulfonamide Cl_minus Cl⁻

Caption: Mechanism of bis-sulfonylation of a primary amine.

Troubleshooting Bis-Sulfonylation:

  • Stoichiometry and Addition Order: The most effective way to minimize bis-sulfonylation is to use an excess of the primary amine (1.5 to 2 equivalents) and to add the sulfonyl chloride slowly to the solution of the amine. This ensures that the sulfonyl chloride is more likely to encounter an unreacted primary amine rather than the less nucleophilic sulfonamide anion.[3]

  • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can also help to control the rate of the second sulfonylation.

FAQ 2.2: My reaction mixture is turning dark, and I'm getting a complex mixture of products, especially with anilines. What is happening?

Answer:

Anilines and other electron-rich aromatic amines are highly reactive and can undergo multiple side reactions. The dark coloration often indicates polymerization or oxidation.

  • Over-sulfonylation of the Aromatic Ring: In the presence of a strong sulfonating agent, electrophilic aromatic substitution can occur on the aniline ring.

  • Oxidation: Anilines are easily oxidized, especially in the presence of air and certain reagents.

  • Polymerization: Under acidic conditions, anilines can polymerize. The HCl generated during the reaction can create a locally acidic environment if not effectively scavenged by the base.

Troubleshooting Reactions with Anilines:

  • Protecting Groups: For complex syntheses, protecting the amine group of the aniline is often the best strategy. An acetyl group is a common choice as it moderates the activating effect of the amine and prevents side reactions at the nitrogen. The acetyl group can be removed later by hydrolysis.[4]

  • Choice of Base: A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA or Hunig's base) is often preferred over less hindered bases like triethylamine, which can sometimes act as a nucleophile.[5][6] Pyridine can also be a good choice as it is less basic than triethylamine and can also act as a nucleophilic catalyst.

Section 3: Work-up and Purification Strategies

A successful reaction is only half the battle. Efficient work-up and purification are critical for obtaining your desired sulfonamide in high purity.

FAQ 3.1: How do I effectively remove unreacted sulfonyl chloride during work-up?

Answer:

Unreacted sulfonyl chloride can be problematic as it can co-elute with your product during chromatography and can slowly hydrolyze to the sulfonic acid.

Troubleshooting Sulfonyl Chloride Removal:

  • Aqueous Ammonia Quench: A highly effective method is to quench the reaction with a dilute aqueous solution of ammonia or ammonium hydroxide.[7] The ammonia will rapidly react with the excess sulfonyl chloride to form the corresponding primary sulfonamide (R'-SO₂NH₂). This primary sulfonamide is typically much more polar than your desired product and can be easily removed by extraction with an aqueous acid or base, or by silica gel chromatography.

Protocol for Aqueous Ammonia Quench:

  • Upon reaction completion (as determined by TLC), cool the reaction mixture in an ice bath.

  • Slowly add a 10% aqueous solution of ammonium hydroxide while stirring vigorously.

  • Allow the mixture to stir for 15-30 minutes.

  • Proceed with your standard aqueous work-up.

FAQ 3.2: My sulfonamide product is an oil or won't crystallize ("oiling out"). How can I purify it?

Answer:

"Oiling out" during recrystallization is a common problem, especially if the product is impure or has a low melting point.[8]

Troubleshooting "Oiling Out":

Problem Potential Cause Solution
Product separates as an oil upon cooling. The solution is too concentrated, or the cooling is too rapid. The melting point of the impure product is below the boiling point of the solvent.1. Reheat the solution to redissolve the oil. 2. Add more hot solvent in small portions until the solution is just saturated. 3. Allow the solution to cool very slowly. Insulating the flask can help. 4. If it still oils out, try a different solvent system. A mixture of a good solvent and a poor solvent (e.g., ethanol/water, dichloromethane/hexanes) is often effective.[9]
No crystals form, even after cooling. The solution is too dilute, or the product is highly soluble in the chosen solvent.1. Try to induce crystallization by scratching the inside of the flask with a glass rod at the air-solvent interface. 2. Add a seed crystal of the pure compound if available. 3. If the solution is too dilute, carefully evaporate some of the solvent and try to crystallize again.

If recrystallization fails, column chromatography is the next step. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective for separating sulfonamides from less polar impurities.

Section 4: Characterization of Sulfonamides and Impurities

Correctly identifying your product and any impurities is crucial.

FAQ 4.1: What are the key NMR signals to look for to confirm the formation of my sulfonamide?

Answer:

The most characteristic signal for a primary or secondary sulfonamide is the N-H proton.

  • ¹H NMR: The sulfonamide N-H proton typically appears as a broad singlet in the region of δ 8-11 ppm.[10][11] The exact chemical shift is dependent on the solvent and the electronic nature of the R and R' groups. In some cases, this peak can be exchanged with D₂O.

  • ¹³C NMR: There are no uniquely characteristic signals for the sulfonamide carbon skeleton, but the signals will shift upon formation of the S-N bond.

  • FT-IR: Look for the characteristic S=O stretching vibrations, which typically appear as two strong bands in the regions of 1370-1330 cm⁻¹ (asymmetric stretch) and 1180-1160 cm⁻¹ (symmetric stretch).

Identifying Common Impurities by ¹H NMR:

Impurity Characteristic ¹H NMR Signal(s)
Sulfonic Acid (R'-SO₃H) The acidic proton can be very broad and may not be easily observed. The aromatic or alkyl protons of the R' group will be present.
Bis-sulfonated Product (R-N(SO₂R')₂) Absence of the N-H proton signal. The signals for the R group will be shifted compared to the desired product.
Unreacted Amine (R-NH₂) Presence of the amine N-H proton signals (often broad) and the corresponding signals for the R group.
Residual Pyridine Aromatic signals around δ 8.5-7.2 ppm.
Residual Triethylammonium Salt A quartet around δ 3.1 ppm and a triplet around δ 1.2 ppm.

Section 5: Advanced Topics and Challenging Substrates

FAQ 5.1: I am trying to sulfonylate a heteroaromatic amine like a pyridine or an indole, and I am getting low yields or unexpected products. What are the challenges?

Answer:

Heteroaromatic amines present unique challenges due to the electronic properties of the ring system.

  • Aminopyridines: The nitrogen in the pyridine ring reduces the nucleophilicity of the exocyclic amine, making the reaction slower. Additionally, the ring nitrogen can compete with the amine for reaction with the sulfonyl chloride. In some cases, activation of the pyridine ring with a strong electrophile like triflic anhydride may be necessary before sulfonylation.[12]

  • Indoles: Indoles can be sensitive to acidic conditions. The nitrogen of the indole ring is generally not nucleophilic enough to be a problem, but electrophilic attack on the electron-rich ring can occur, especially at the C3 position.[13][14]

Troubleshooting Heteroaromatic Amine Sulfonylation:

  • Use a More Active Sulfonylating Agent: If the sulfonyl chloride is not reactive enough, consider converting it to a sulfonyl fluoride, which can be more reactive under certain catalytic conditions.[15]

  • Catalysis: The use of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can sometimes accelerate the reaction with less nucleophilic amines. However, be aware that DMAP can also promote side reactions.

  • Protecting Groups: For indoles, if side reactions on the ring are a problem, consider using an N-protected indole.

Section 6: Process and Scale-Up Considerations

Scaling up a reaction from the bench to a pilot plant or manufacturing facility introduces new challenges.

FAQ 6.1: What are the key safety and operational considerations when scaling up a sulfonamide synthesis?

Answer:

  • Thermal Safety: The reaction of a sulfonyl chloride with an amine is often exothermic. On a large scale, this heat can accumulate and lead to a dangerous increase in temperature and pressure. A thorough thermal hazard assessment is crucial before any scale-up. The rate of addition of the reagents must be carefully controlled to manage the exotherm.

  • Mixing: Inadequate mixing on a large scale can lead to localized "hot spots" and areas of high reagent concentration, which can promote side reactions. The choice of reactor and impeller design is critical.

  • Work-up and Isolation: Handling large volumes of solvents and performing extractions and filtrations on a large scale requires specialized equipment. The safety and environmental impact of the chosen solvents must be carefully considered. Sulfonamides are often stable compounds, which is an advantage in terms of thermal stability during processing.[16]

References

  • Al-Temimi, A. A. (2024). Sulfonamide derivatives: Synthesis and applications. International Journal of Frontiers in Chemistry and Pharmacy Research, 4(1), 001-015.
  • Bouzina, A., et al. (2025).
  • DeBergh, J. R., et al. (2013). A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Guiver, M. D., Robertson, G. P., & Foley, S. (1995). Chemical Modification of Polysulfones II: An Efficient Method for Introducing Primary Amine Groups onto the Aromatic Chain. Macromolecules, 28(23), 7612–7621.
  • Imanzadeh, G. H., et al. (2007). Microwave-Assisted Michael Addition of Sulfonamides to α,β-Unsaturated Esters: A Rapid Entry to Protected β-Amino Acid Synthesis. Journal of the Iranian Chemical Society, 4(4), 514-519.
  • Kanetani, F. (1981). Studies of Reactions of Amines with Sulfur Trioxide. VI. Thermal Reactions of Anilinium, Dimethylanilinium, and Trimethylanilinium Salts of Butylamidosulfuric acid. Bulletin of the Chemical Society of Japan, 54(10), 3048-3058.
  • Kondo, Y., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21535-21543.
  • Liu, X., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Pharmaceutical Fronts, 6(4), e355-e376.
  • Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(34), e202200915.
  • Mondal, S., & Malakar, C. C. (2020).
  • Nacsa, E. D., & Lambert, T. H. (2015). Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox.
  • Noël, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(13), 5226-5231.
  • Ovung, A., & Bhattacharyya, J. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Sciences Reviews.
  • Pareek, A., et al. (2013). Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure.
  • Reen, G. K., Kumar, A., & Sharma, P. (2017). In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo [4,5-b]pyridine derivatives as potential antibacterial agents. Medicinal Chemistry Research, 26(12), 3336-3349.
  • Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1013-1019.
  • Shavnya, A., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 321-346). The Royal Society of Chemistry.
  • Supuran, C. T., et al. (2020). Synthesis, characterisation, biological evaluation and in silico studies of sulphonamide Schiff bases. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 848-857.
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  • Yu, J., et al. (2019). Iodophor-/H2O2-Mediated 2-Sulfonylation of Indoles and N-Methylpyrrole in Aqueous Phase. Molecules, 24(18), 3326.
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Optimization

Technical Support Center: Optimization of Piperidine Ring Modifications in Drug Design

Welcome to the Technical Support Center dedicated to the intricate science of piperidine ring modification. The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceutica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the intricate science of piperidine ring modification. The piperidine moiety is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for exploring chemical space.[1]

This guide is structured to provide actionable solutions to common and complex challenges encountered in the laboratory. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues that can often be resolved with a quick adjustment to your protocol or storage procedures.

Q1: My purified piperidine derivative is developing a yellow or brown tint over time. What's causing this and is it a problem?

A: Discoloration in piperidine-containing compounds is typically a sign of oxidation.[2] The tertiary amine is susceptible to oxidation, which can form N-oxides and other degradation products. While minor discoloration may not impact the outcome of some reactions, for sensitive applications or final compound submission, purification is necessary. To prevent this, store your piperidine derivatives under an inert atmosphere (nitrogen or argon), protected from light, and at reduced temperatures.

Q2: I'm having difficulty achieving high diastereoselectivity in the hydrogenation of a substituted pyridine to a piperidine. What factors should I consider?

A: Achieving high diastereoselectivity in pyridine hydrogenation can be challenging and is influenced by several factors. The choice of catalyst is paramount; for instance, platinum-based catalysts (like PtO₂) often favor the formation of cis isomers, while palladium catalysts (Pd/C) can sometimes yield trans products, though this is not a universal rule.[3] Reaction conditions such as hydrogen pressure and temperature also play a critical role.[2][3] For example, increasing hydrogen pressure can sometimes enhance the formation of the cis isomer.[2] The substrate itself, including the nature and position of substituents, will also direct the stereochemical outcome. A systematic screening of catalysts and conditions is often the most effective approach.

Q3: Why is my piperidine nitrogen deactivating subsequent reactions, and how can I mitigate this?

A: The lone pair of electrons on the piperidine nitrogen makes it a Lewis base, which can interfere with many common synthetic transformations. It can coordinate to and deactivate Lewis acidic reagents or catalysts. The most common strategy to overcome this is the use of a nitrogen protecting group, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).[2][4] These groups temporarily "mask" the nitrogen's basicity and nucleophilicity, preventing unwanted side reactions. The protecting group can then be removed later in the synthetic sequence.[2]

Q4: I am attempting a C-H functionalization on a piperidine ring. Why am I seeing a mixture of products or no reaction at the desired position?

A: Site-selective C-H functionalization on a piperidine ring is a nuanced process governed by both electronic and steric effects. The C2 and C6 positions (alpha to the nitrogen) are electronically activated, making them common sites for functionalization.[4] Conversely, the C3 position can be deactivated due to the inductive electron-withdrawing effect of the nitrogen.[4] Achieving functionalization at more remote positions like C3 or C4 often requires specific strategies, such as using directing groups or employing catalysts that favor steric accessibility over electronic preference.[4] The choice of catalyst and the N-protecting group are critical for controlling the regioselectivity of the reaction.[4]

Q5: My reaction to form a substituted piperidine is giving a low yield. What are some general troubleshooting steps?

A: Low yields in piperidine synthesis can stem from several sources. First, verify the purity of your starting materials, as impurities can poison catalysts or lead to side reactions.[2] For cyclization reactions, ensure that the concentration is appropriate to favor the intramolecular reaction over intermolecular polymerization. In hydrogenation reactions, catalyst activity is key; ensure your catalyst is fresh and consider if acidic additives might be necessary to reduce catalyst inhibition by the basic nitrogen.[2] Finally, review your reaction conditions (temperature, time, solvent) to ensure they are optimal for the specific transformation you are attempting.

Part 2: Troubleshooting Guides

This section provides a more in-depth analysis of specific, multi-faceted problems, complete with decision-making workflows and detailed protocols.

Guide 1: Troubleshooting Pyridine Hydrogenation for Piperidine Synthesis

The reduction of a pyridine ring is a fundamental method for synthesizing the piperidine core. However, it is often plagued by issues such as incomplete conversion, byproduct formation, and poor stereoselectivity.

Common Issues & Causal Analysis

Problem Potential Causes Recommended Solutions
Incomplete Reaction 1. Catalyst Poisoning: Impurities in the starting material (e.g., sulfur compounds) can deactivate the catalyst.[2] 2. Catalyst Inhibition: The basic nitrogen of the pyridine can inhibit the catalyst's activity.[2] 3. Insufficient Reaction Conditions: Low hydrogen pressure or temperature may not be enough to overcome the aromaticity of the pyridine ring.[2]1. Purify Starting Material: Ensure the pyridine precursor is of high purity. 2. Use Acidic Additives: Additives like acetic acid or HCl can protonate the nitrogen, reducing its inhibitory effect.[2] 3. Optimize Conditions: Increase hydrogen pressure (e.g., 50-80 bar) and temperature. Consider more active catalysts like Rhodium (Rh/C) or Platinum (PtO₂).[2][3]
Byproduct Formation 1. Partially Hydrogenated Intermediates: Insufficient reaction time can lead to the accumulation of di- or tetrahydropyridines.[2] 2. Ring Opening: Some catalysts, particularly in the presence of water, can promote the cleavage of the pyridine ring.[2]1. Increase Reaction Time/Severity: Extend the reaction duration or increase the temperature/pressure.[2] 2. Control Water Content: Use anhydrous solvents and conditions if ring-opening is observed.[2]
Low Diastereoselectivity The chosen catalyst and reaction conditions do not sufficiently favor one stereoisomer over another.[3]1. Catalyst Screening: Test a panel of catalysts (e.g., PtO₂, Pd/C, Rh/C) to find the one that provides the best selectivity for your substrate. 2. Condition Optimization: Varying the hydrogen pressure can influence the stereochemical outcome, with higher pressures sometimes favoring cis products.[2]

Experimental Workflow: Catalyst Screening for Diastereoselective Hydrogenation

G cluster_0 Setup cluster_1 Catalyst & Condition Variation cluster_2 Analysis & Decision cluster_3 Optimization start Start: Substituted Pyridine setup_rxn Prepare 3 parallel reactions in vials (e.g., 0.1 mmol scale) start->setup_rxn cat1 Vial 1: 10 mol% PtO2 Solvent: Acetic Acid H2 (balloon), RT, 16h setup_rxn->cat1 cat2 Vial 2: 10 mol% Pd/C Solvent: Methanol H2 (balloon), RT, 16h setup_rxn->cat2 cat3 Vial 3: 5 mol% Rh/C Solvent: Methanol H2 (50 bar), 60°C, 16h setup_rxn->cat3 workup Filter catalyst, concentrate cat1->workup cat2->workup cat3->workup nmr Analyze crude product by 1H NMR workup->nmr decision Determine diastereomeric ratio (dr) and conversion for each reaction nmr->decision optimize Select best condition and scale up. Further optimize T, P, and time if needed. decision->optimize

Caption: Workflow for catalyst screening in pyridine hydrogenation.

Guide 2: Achieving Regiocontrolled C-H Functionalization of the Piperidine Ring

Directly modifying the C-H bonds of a pre-formed piperidine ring is a highly efficient strategy for generating analogs. However, controlling where the new substituent is introduced is a significant challenge.

Decision Framework for Site-Selective Functionalization

G start Desired Functionalization Position? c2_pos C2 Position (α to N) start->c2_pos c3_pos C3 Position (β to N) start->c3_pos c4_pos C4 Position (γ to N) start->c4_pos c2_strat Strategy: Exploit electronic activation. Use catalysts like Rh2(esp)2. N-protecting group (e.g., Boc, Ns) influences diastereoselectivity. c2_pos->c2_strat c3_strat Strategy: Indirect approach often required. C3 is electronically deactivated. Consider cyclopropanation of a tetrahydropyridine followed by reductive ring-opening. c3_pos->c3_strat c4_strat Strategy: Steric control is key. Use a bulky N-protecting group to block C2/C6. Employ sterically demanding catalysts (e.g., Rh2(S-2-Cl-5-BrTPCP)4) that favor the more accessible C4 position. c4_pos->c4_strat

Caption: Decision tree for regioselective piperidine C-H functionalization.

Protocol: Rhodium-Catalyzed C-H Functionalization at the C4 Position

This protocol is adapted from methodologies that utilize steric hindrance to direct functionalization away from the electronically favored C2 position.[4]

Materials:

  • N-protected piperidine (e.g., with a bulky α-oxoarylacetyl group)

  • Diazo compound (e.g., methyl aryldiazoacetate)

  • Rhodium catalyst (e.g., Rh₂(S-2-Cl-5-BrTPCP)₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere, add the N-protected piperidine (1.5 equivalents) and the rhodium catalyst (0.5-2 mol%).

  • Solvent Addition: Add anhydrous dichloromethane via syringe.

  • Reagent Addition: Slowly add a solution of the diazo compound (1 equivalent) in anhydrous dichloromethane to the reaction mixture over several hours using a syringe pump. The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The diazo compound typically has a distinct color, and its disappearance can indicate reaction completion.

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the C4-functionalized piperidine.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and assess purity and regioselectivity.

Part 3: Conformational Considerations

The piperidine ring predominantly adopts a chair conformation to minimize steric strain.[5] Substituents can occupy either an axial or equatorial position, and the equilibrium between these two conformers can significantly impact a molecule's biological activity and reactivity.

  • Equatorial Preference: In general, larger substituents prefer the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on the ring.

  • Axial vs. Equatorial Reactivity: The orientation of a substituent can affect its accessibility to reagents. For example, an equatorial leaving group might be more readily eliminated than an axial one in certain E2 reactions.

  • Impact on Binding: The three-dimensional arrangement of substituents on the piperidine ring is critical for its interaction with biological targets.[6] A change from an equatorial to an axial position can dramatically alter the binding affinity of a drug candidate.[6]

G cluster_axial Axial Substituent cluster_equatorial Equatorial Substituent a Axial 'R' group experiences steric clash (1,3-diaxial interactions) with axial hydrogens. equilibrium a->equilibrium b Equatorial 'R' group points away from the ring, minimizing steric strain. This is the more stable conformation for bulky groups. equilibrium->b

Caption: Equilibrium between axial and equatorial conformers of a substituted piperidine.

This technical support center provides a foundation for addressing common challenges in the optimization of piperidine ring modifications. By understanding the principles behind these synthetic methods, researchers can more effectively troubleshoot problems and design novel, impactful molecules.

References

  • O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

  • Dandárová, M., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 25(19), 4468. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines. [Link]

  • Wikipedia. (2023). Piperidine. [Link]

  • Li, Y., et al. (2020). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 26(19), 4236-4241. [Link]

  • Liu, G.-Q., & Opatz, T. (2018). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Advances in Heterocyclic Chemistry, 125, 107-234. [Link]

  • De Luca, L., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14, 1618-1628. [Link]

  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13, 1614-1620. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Solubility Challenges of Benzenesulfonamide Compounds in Assays

For researchers, scientists, and drug development professionals, encountering solubility issues with benzenesulfonamide compounds can be a significant roadblock. The inherent chemical properties of these compounds often...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, encountering solubility issues with benzenesulfonamide compounds can be a significant roadblock. The inherent chemical properties of these compounds often lead to poor aqueous solubility, which can compromise the accuracy and reliability of assay results.[1][2] This guide, structured in a question-and-answer format, provides expert insights and practical troubleshooting protocols to address these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are my benzenesulfonamide compounds precipitating out of my aqueous assay buffer?

A: The low aqueous solubility of benzenesulfonamide compounds is primarily due to their molecular structure. The presence of a hydrophobic benzene ring is a major contributing factor.[1] While the sulfonamide group can ionize, its contribution to overall solubility is often limited, especially in neutral pH environments. This can lead to the compound precipitating when introduced into an aqueous buffer from a concentrated organic stock solution, such as dimethyl sulfoxide (DMSO).

Q2: I'm observing inconsistent results in my cell-based assays. Could this be a solubility problem?

A: Yes, inconsistent results are a classic symptom of poor compound solubility.[2][3] If a compound is not fully dissolved, the actual concentration exposed to the cells is unknown and lower than the intended nominal concentration.[3] This leads to variability in the dose-response relationship, underestimation of potency, and poor reproducibility of the experimental data.[2]

Q3: What should be my initial step when I suspect a solubility issue?

A: The foundational step is to determine the solubility of your compound under your specific assay conditions. It's crucial to differentiate between kinetic and thermodynamic solubility.

  • Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[4][5][6] This is often the more relevant measurement for high-throughput screening (HTS) applications.[4]

  • Thermodynamic solubility is the true equilibrium solubility of the solid compound in a given buffer over a longer incubation period (e.g., 24 hours).[4][5][7] This is more critical during lead optimization and formulation development.[4][7]

Knowing these values will define the concentration limits for your assays and guide the selection of an appropriate solubilization strategy.

Troubleshooting Guides & Protocols

Issue 1: Compound Precipitation is Visibly Observed Upon Dilution into Assay Buffer

This common problem requires a systematic approach to identify a suitable solvent system that maintains the compound in solution at the desired concentration.

Protocol 1: Systematic Co-Solvent and pH Screening

The goal is to find a balance between enhancing solubility and minimizing the impact of the solubilizing agent on the biological assay.

Step-by-Step Methodology:

  • Co-Solvent Evaluation:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of your benzenesulfonamide compound in 100% DMSO.[8]

    • In a multi-well plate, perform serial dilutions of your compound into the assay buffer. It is recommended to perform the serial dilutions in DMSO first, and then add an aliquot of each DMSO solution directly into the assay media to minimize precipitation of the higher concentration stock.[2]

    • Test a range of final co-solvent concentrations (e.g., 0.1%, 0.5%, 1%, and 2% DMSO). Be aware that high concentrations of DMSO can be toxic to cells or interfere with assay components.[9][10][11]

    • Visually inspect for precipitation immediately and after a relevant incubation period (e.g., 2 hours at room temperature or 37°C).

    • For a more quantitative assessment, use nephelometry to measure light scattering caused by insoluble particles.[12][13][14]

  • pH Optimization:

    • The solubility of benzenesulfonamides can be significantly influenced by pH due to the ionization of the sulfonamide group.[1][15][16] Solubility generally increases at a pH above the compound's pKa, where it exists in its more soluble ionized form.[1][15]

    • If the pKa of your compound is known, prepare a series of buffers with pH values spanning the pKa (e.g., pKa-2, pKa-1, pKa, pKa+1, pKa+2).

    • Determine the solubility of your compound in each buffer using a shake-flask method followed by quantification of the supernatant (e.g., via HPLC-UV).

    ph_solubility_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Determine Compound pKa B Prepare Buffers with Varying pH A->B C Add Excess Compound to Buffers B->C D Equilibrate (e.g., 24h Shake-Flask) C->D E Separate Solid (Filter/Centrifuge) D->E F Quantify Soluble Compound in Supernatant (HPLC-UV) E->F G Plot Solubility vs. pH F->G

    Caption: Experimental workflow for determining pH-dependent solubility.

Protocol 2: Utilizing Solubilizing Excipients

When co-solvents and pH adjustments are insufficient or incompatible with the assay, excipients like cyclodextrins can be highly effective.

Step-by-Step Methodology:

  • Cyclodextrin Screening:

    • Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their lipophilic core, thereby increasing their aqueous solubility.[17][][19][20][21]

    • Prepare solutions of your assay buffer containing various concentrations of different cyclodextrins (e.g., 1%, 2%, 5% of HP-β-CD or SBE-β-CD).

    • Determine the solubility of your benzenesulfonamide compound in each of these solutions.

    • It is crucial to run a control to ensure the cyclodextrin itself does not interfere with the assay.

Data Summary: Impact of Solubilization Strategies on a Model Benzenesulfonamide

Formulation StrategyFinal ConcentrationSolubility (µM)
Standard Buffer (PBS, pH 7.4)-< 1
+ DMSO0.5%15
+ DMSO1.0%35
pH Adjusted BufferpH 8.550
+ HP-β-Cyclodextrin2%120
Issue 2: High Variability and Lower-than-Expected Potency in Biological Assays

This issue often arises from undetected micro-precipitation, which reduces the effective concentration of the compound.

Protocol 3: Best Practices for Compound Handling and Dilution

A meticulous dilution protocol is essential to prevent precipitation and ensure accurate dosing.

Step-by-Step Methodology:

  • Stock Solution Management:

    • Always ensure your DMSO stock solutions are fully dissolved before use. If crystals are present, gently warm the vial and vortex until the solution is clear.

    • Avoid repeated freeze-thaw cycles, which can promote compound degradation or precipitation.

  • Optimized Dilution Technique:

    • Perform a serial dilution of your compound in 100% DMSO to create an intermediate concentration plate.[2]

    • For the final step, add a small volume of the DMSO-diluted compound directly to the assay medium with rapid and thorough mixing.[3] This avoids exposing the compound to localized high concentrations in the aqueous environment which can trigger precipitation.[3]

    • The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5% for cell-based assays, and must be validated for its effect on the specific assay system.[3]

    dilution_workflow cluster_stock Stock Preparation cluster_intermediate Intermediate Dilution cluster_final Final Assay Plate Stock High Conc. Stock (e.g., 20 mM in 100% DMSO) Intermediate Serial Dilution Plate (in 100% DMSO) Stock->Intermediate Serial Dilution FinalDilution Transfer Small Aliquot to Assay Medium Intermediate->FinalDilution Direct Addition FinalPlate Final Assay Plate (Final DMSO ≤0.5%) FinalDilution->FinalPlate

    Caption: Recommended workflow for preparing compound dilutions for assays.

By systematically applying these troubleshooting guides and protocols, researchers can overcome the solubility challenges associated with benzenesulfonamide compounds, leading to more accurate, reproducible, and reliable assay data in their drug discovery and development efforts.

References

  • Benzenesulfonamide - Solubility of Things. (n.d.).
  • Solid solubility correlations of benzenesulfonamide determined by (a)... - ResearchGate. (n.d.).
  • Overcoming poor solubility of tetrazoloquinoline derivatives in biological assays. - Benchchem. (n.d.).
  • Drug Solubility: Importance and Enhancement Techniques - PMC - NIH. (n.d.).
  • Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf - NIH. (n.d.).
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions) - Enamine. (n.g.).
  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (n.d.).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.).
  • Biological assay challenges from compound solubility: strategies for bioassay optimization - ResearchGate. (2006, May 10).
  • The solubility of benzenesulfonamide studied both experimentally and... - ResearchGate. (n.d.).
  • How to enhance drug solubility for in vitro assays? - ResearchGate. (2014, July 31).
  • Formulation strategies for poorly soluble drugs - ResearchGate. (2025, July 8).
  • Solubility Determination of Chemicals by Nephelometry - JRC Publications Repository. (n.d.).
  • Kinetic & Thermodynamic Solubility Testing - WuXi AppTec. (n.d.).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC - PubMed Central. (n.d.).
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. (n.d.).
  • Cyclodextrin Solutions for API Solubility Boost - BOC Sciences. (n.d.).
  • High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed. (n.d.).
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which | American Pharmaceutical Review. (2014, April 29).
  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS' publications. (n.d.).
  • kinetic versus thermodynamic solubility temptations and risks - PubMed. (2012, October 9).
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.).
  • pH-induced solubility transition of sulfonamide-based polymers - PubMed. (n.d.).
  • (PDF) Cyclodextrins: An excipient tool in drug delivery - ResearchGate. (2025, August 10).
  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. (2024, February 29).
  • (PDF) SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY SOLUBLE DRUGS: AN OVERVIEW - ResearchGate. (n.d.).
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar. (n.d.).
  • Kinetic Solubility Assays Protocol - AxisPharm. (n.d.).
  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019, January 3).
  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30).
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. (2024, May 9).
  • ExperimentNephelometry Documentation - Emerald Cloud Lab. (2025, September 4).
  • Asian Journal of Pharmaceutical Research and Development Beta-Cyclodextrin As An Excipient In Drug Formulation. (2021, August 15).
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications - Purdue e-Pubs. (n.d.).
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects - PubMed Central. (n.d.).
  • A pH EFFECT ON BENZOIC ACID SOLUBILIZATION AND THEIR PARTITIONING (K) IN WATER- BENZENE SOLVENTS - IJSRP. (2021, April 11).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.).
  • Comparison of kinetic solubility with equilibrium solubility (μM) of... - ResearchGate. (n.d.).
  • High Throughput Measurement of Compound Solubility and Physical Form with BMI | Solve Scientific. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • Synthetic approaches to biologically active sulfonates and sulfonamides - UCL Discovery. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.).
  • Evaluation of the Use of the Solvent Dimethyl Sulfoxide in Chemiluminescent Studies. (n.d.).

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Optimization

Technical Support Center: Overcoming Resistance to Benzenesulfonamide Inhibitors

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide inhibitors. This guide is designed to provide in-depth troubleshooting assistance an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzenesulfonamide inhibitors. This guide is designed to provide in-depth troubleshooting assistance and practical, field-proven insights to help you navigate the complexities of drug resistance. We will move beyond simple protocol lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

Introduction: The Challenge of Benzenesulfonamide Resistance

Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, leading to potent inhibitors against a range of targets, most notably carbonic anhydrases (CAs) in cancer and dihydropteroate synthase (DHPS) in microbes. More recently, this versatile scaffold has been employed to develop inhibitors against other targets, including protein kinases.[1] However, as with most targeted therapies, the emergence of resistance is a significant clinical and experimental hurdle.[2]

This guide provides a structured approach to identifying, characterizing, and overcoming resistance mechanisms to benzenesulfonamide-based inhibitors in a preclinical setting.

Part 1: Initial Troubleshooting - "My Inhibitor Isn't Working"

Before investigating complex biological resistance, it's crucial to rule out common experimental pitfalls. Unexpectedly poor or variable inhibitor activity can often be traced back to foundational issues.

FAQ 1: My inhibitor shows weak or no activity in my cell-based assay. What should I check first?

Answer: Start by verifying the fundamentals of your compound and assay conditions. An inhibitor's efficacy is dependent on its intrinsic activity, stability, and accessibility to its target.

Troubleshooting Checklist:

  • Compound Integrity and Solubility:

    • Verification: Confirm the identity and purity of your compound via LC-MS and NMR if possible.

    • Solubility: Benzenesulfonamides can have poor aqueous solubility.

      • Problem: The compound may be precipitating in your culture medium, drastically reducing the effective concentration.

      • Solution: Visually inspect your stock solutions and final assay wells for any precipitate. Determine the maximal soluble concentration in your specific cell culture medium. You may need to use a lower percentage of serum or a different formulation solvent (though keep DMSO concentration typically below 0.5%).

  • Assay Conditions and Controls:

    • Positive Control: Does a well-characterized inhibitor for the same target work in your assay? This validates that the assay itself is performing correctly.

    • Vehicle Control: Does the vehicle (e.g., DMSO) at the concentration used affect cell viability or target activity?

    • Cell Line Verification: Confirm the identity of your cell line (e.g., by STR profiling). Ensure the target protein is expressed at detectable levels. A simple Western blot for your target protein is a critical first step.

  • Inhibitor Stability:

    • Problem: The inhibitor may be unstable in aqueous media at 37°C over the time course of your experiment.

    • Solution: Perform a stability assay. Incubate the inhibitor in your cell culture medium for the duration of your experiment (e.g., 24, 48, 72 hours), then test its ability to inhibit its target in a cell-free enzymatic assay.

Experimental Protocol: Basic Western Blot for Target Expression

This protocol verifies the presence of the target protein in your cell line.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer system (e.g., wet or semi-dry) and PVDF or nitrocellulose membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody specific to your target protein.

  • Secondary antibody conjugated to HRP.

  • Chemiluminescent substrate.

  • Imaging system.

Step-by-Step Methodology:

  • Prepare Lysates: Wash cultured cells with ice-cold PBS, then lyse them with cold lysis buffer.[3]

  • Quantify Protein: Determine the protein concentration of each lysate.

  • Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.[1]

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (at the manufacturer's recommended dilution) overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply the chemiluminescent substrate, and capture the signal using an imager.[3]

A lack of a band at the correct molecular weight suggests your cell line is not a suitable model for this inhibitor.

Part 2: Identifying the Mechanism of Acquired Resistance

Once you have established that your inhibitor is active but your cells have developed resistance (i.e., a significant rightward shift in the IC50 curve), the next step is to determine the underlying mechanism.

Logical Workflow for Differentiating Resistance Mechanisms

This workflow provides a systematic approach to pinpointing the cause of resistance.

Resistance_Workflow Start Observation: Increased IC50 of Benzenesulfonamide Inhibitor CheckExpression Step 1: Check Target Protein Expression (Western Blot / qPCR) Start->CheckExpression Overexpression Mechanism: Target Overexpression CheckExpression->Overexpression Increased? SequenceTarget Step 2: Sequence Target Gene (Sanger / NGS) CheckExpression->SequenceTarget Unchanged? Mutation Mechanism: On-Target Mutation SequenceTarget->Mutation Mutation Found? CheckBypass Step 3: Analyze Bypass Pathways (Phospho-Array / Western Blot for p-AKT, p-ERK) SequenceTarget->CheckBypass No Mutation? Bypass Mechanism: Bypass Pathway Activation CheckBypass->Bypass Pathway Activated? CheckEfflux Step 4: Assess Drug Efflux (Efflux Pump Inhibitor Assay) CheckBypass->CheckEfflux No Activation? Efflux Mechanism: Increased Drug Efflux CheckEfflux->Efflux Activity Restored?

Caption: A step-by-step workflow to diagnose the cause of acquired resistance.

FAQ 2: How do I determine if resistance is due to on-target effects (mutation or overexpression)?

Answer: This involves quantifying the target's expression level and checking its genetic sequence.

  • Assess Target Expression (Western Blot & qPCR):

    • Rationale: The simplest resistance mechanism is for the cell to produce more of the target protein, effectively overwhelming the inhibitor.[2]

    • Procedure: Use the Western Blot protocol described earlier to compare the target protein levels between your sensitive (parental) and resistant cell lines. Quantify the band intensities relative to a loading control (e.g., GAPDH, β-actin). Complement this with quantitative PCR (qPCR) to see if the increased protein level is due to increased mRNA transcription.

    • Interpretation: A significant increase in protein and/or mRNA in the resistant line points to target overexpression as the resistance mechanism.

  • Sequence the Target Gene:

    • Rationale: Mutations within the inhibitor's binding site can reduce its affinity, rendering it less effective. This is a common mechanism of resistance to kinase inhibitors and antibacterial sulfonamides.[4][5]

    • Procedure:

      • Design primers that flank the coding sequence of your target gene, particularly the region encoding the active site.

      • Extract genomic DNA or RNA (for cDNA synthesis) from both sensitive and resistant cell lines.

      • PCR amplify the target region.

      • Sequence the PCR products using Sanger sequencing for targeted analysis or Next-Generation Sequencing (NGS) for a more comprehensive view.[6]

    • Interpretation: Comparing the sequences from the resistant and sensitive lines will reveal any acquired mutations. A non-synonymous mutation in the binding pocket is strong evidence for on-target mutation as the resistance mechanism.

FAQ 3: My target is not overexpressed or mutated. How do I check for bypass pathway activation?

Answer: Bypass pathways occur when cancer cells activate alternative signaling routes to circumvent the inhibited target, maintaining downstream signals required for proliferation and survival.[7]

  • Phospho-Kinase Array:

    • Rationale: Many bypass pathways involve the activation of receptor tyrosine kinases (RTKs) or other kinases. A phospho-kinase array allows you to simultaneously screen for changes in the phosphorylation status of dozens of key signaling proteins.

    • Procedure: Lyse sensitive and resistant cells (with and without inhibitor treatment) and apply the lysates to membranes spotted with antibodies against various phosphorylated kinases. The resulting signal pattern will highlight which pathways are hyperactivated in the resistant cells.

    • Interpretation: A strong signal for a specific phosphorylated kinase (e.g., p-MET, p-EGFR, p-AXL) in the resistant line, especially in the presence of the inhibitor, suggests activation of that specific bypass track.[7]

  • Targeted Western Blots:

    • Rationale: Based on the array results or known common bypass routes, you can perform targeted Western blots to confirm the activation of key downstream nodes, such as phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK).

    • Procedure: Probe lysates from sensitive and resistant cells (± inhibitor) with antibodies against p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204).

    • Interpretation: If the inhibitor effectively reduces p-AKT or p-ERK in the sensitive line, but these signals remain high in the resistant line, it strongly confirms that a bypass pathway is active.[7]

Signaling Pathway: HIF-1α and CA IX in the Hypoxic Tumor Microenvironment

Benzenesulfonamide CA inhibitors often target CA IX, a protein whose expression is driven by hypoxia. Understanding this pathway is key to interpreting resistance.

CAIX_Pathway cluster_TME Tumor Microenvironment (TME) cluster_Cell Cancer Cell Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a inhibits degradation Acidosis Extracellular Acidosis (Low pH) Prolif Proliferation & Survival Acidosis->Prolif promotes CA9_Gene CA9 Gene Transcription HIF1a->CA9_Gene activates CA9_Protein CA IX Protein (on cell membrane) CA9_Gene->CA9_Protein pH_Reg pH Regulation CA9_Protein->pH_Reg catalyzes CO2 + H2O ⇌ H+ + HCO3- pH_Reg->Prolif enables Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CA9_Protein blocks

Caption: Hypoxia stabilizes HIF-1α, driving CA IX expression and promoting survival in an acidic TME.

Part 3: Strategies to Overcome Resistance

Identifying the resistance mechanism is the first step; the next is to devise a strategy to overcome it.

FAQ 4: How can I overcome resistance in my in vitro models?

Answer: The strategy depends directly on the mechanism you identified.

Resistance MechanismRationale for OvercomingExperimental Strategy
Target Overexpression The original inhibitor may still be effective, but a higher concentration is needed to inhibit the larger pool of target protein.Increase the dose of the inhibitor. If toxicity is a concern, combine with an agent that reduces target expression (e.g., an Hsp90 inhibitor if the target is a client protein).
On-Target Mutation The mutation has altered the binding pocket. A next-generation inhibitor designed to bind to the mutant form is required.Test a panel of second- or third-generation inhibitors designed to target the specific mutation you identified.
Bypass Pathway Activation The cell has rerouted signaling through another pathway. This requires a dual-inhibition approach.Use a combination therapy approach. Combine your primary benzenesulfonamide inhibitor with an inhibitor targeting the activated bypass pathway (e.g., a MET inhibitor, EGFR inhibitor).[8]
Increased Drug Efflux The inhibitor is being actively pumped out of the cell by transporters like P-glycoprotein (MDR1).Combine your inhibitor with a known efflux pump inhibitor (e.g., verapamil, tariquidar) to see if sensitivity is restored. This is primarily a diagnostic step.
Experimental Protocol: In Vitro Drug Combination Synergy Assay

This protocol helps determine if combining two inhibitors results in a synergistic, additive, or antagonistic effect. The Chou-Talalay method is a widely accepted approach.

Materials:

  • Sensitive and resistant cell lines.

  • Inhibitor A (your benzenesulfonamide) and Inhibitor B (the bypass pathway inhibitor).

  • 96-well plates.

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo).

Step-by-Step Methodology:

  • Determine IC50: First, determine the IC50 value for each inhibitor individually in the resistant cell line.

  • Design Combination Matrix: Prepare a dilution series for each drug. A common design is a 5x5 matrix where you test five concentrations of Drug A against five concentrations of Drug B. Include single-agent controls for both drugs.

  • Cell Seeding and Dosing: Seed the resistant cells in 96-well plates and allow them to attach. Treat the cells with the drug combinations according to your matrix design.

  • Incubation: Incubate for a period that allows for effects on proliferation (e.g., 72 hours).

  • Measure Viability: Perform a cell viability assay to determine the fraction of cells affected at each dose combination.

  • Data Analysis:

    • Use software like CompuSyn to analyze the data.

    • The software calculates a Combination Index (CI) .

    • Interpretation:

      • CI < 1: Synergism (the combination is more effective than the sum of its parts).

      • CI = 1: Additive effect.

      • CI > 1: Antagonism (the drugs interfere with each other).

A strong synergistic interaction (CI << 1) provides a powerful rationale for pursuing this combination strategy to overcome resistance.[9]

Part 4: Simulating the Tumor Microenvironment

Resistance, particularly to CA IX inhibitors, is intimately linked to the tumor microenvironment (TME), specifically hypoxia and acidosis.[10][11] Mimicking these conditions in vitro can provide more clinically relevant data.

FAQ 5: How do I create a hypoxic and acidic environment for my cell culture experiments?

Answer: These conditions can be simulated using specialized equipment or chemical inducers.

Protocol for Inducing Hypoxia and Acidosis:

  • Hypoxia Induction:

    • Hypoxia Chamber/Incubator: The most reliable method is to use a modular hypoxia chamber or a tri-gas incubator.[12] Purge the chamber with a gas mixture containing low oxygen (e.g., 1-2% O₂), 5% CO₂, and balanced N₂. Culture the cells in this environment.

    • Chemical Induction: For a simpler approach, you can use cobalt chloride (CoCl₂), which mimics hypoxia by stabilizing HIF-1α.[13][14] Treat cells with a final concentration of 100-150 µM CoCl₂ for 24 hours. Note: This is a mimic and may have off-target effects not present in true hypoxia.

  • Acidosis Induction:

    • Acidic Medium: Culture cells in a medium with a lower pH. Standard medium is ~pH 7.4. To simulate tumor acidosis, use a medium buffered to pH 6.5-6.8.[15] This often requires using a buffer with a lower pKa, like MES, instead of bicarbonate, and culturing in a normal CO₂ incubator.

  • Confirmation:

    • To confirm you have successfully induced a hypoxic response, perform a Western blot for HIF-1α and CA IX. Their expression should be significantly upregulated under your hypoxic conditions.

By testing your benzenesulfonamide inhibitors under these more physiologically relevant conditions, you can gain deeper insights into their efficacy and potential resistance mechanisms that are TME-dependent.

References

  • Schenone, S., et al. (2013). Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. Clinical Cancer Research, 19(14), 3957-3966. [Link]

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  • Al-Suhaimi, E. A., et al. (2019). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Molecules, 24(21), 3879. [Link]

  • Yu, Y., et al. (2021). Identification of Antibiotic Resistance Proteins via MiCId's Augmented Workflow. A Mass Spectrometry-Based Proteomics Approach. Journal of Proteome Research, 20(8), 4116-4129. [Link]

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  • Ang, L. W., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 225-238. [Link]

  • Klauke, K., et al. (2024). Resistance patterns in drug-adapted cancer cell lines reflect complex evolution in clinical tumors. bioRxiv. [Link]

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  • Barouch-Bentov, R., & Sauer, K. (2011). Mechanisms of drug resistance in kinases. Expert Opinion on Investigational Drugs, 20(2), 235-253. [Link]

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  • Sławiński, J., et al. (2020). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 25(21), 5036. [Link]

  • Ullah, I., et al. (2024). Identification and Exploration of Transcripts Involved in Antibiotic Resistance Mechanism of Two Critical Superbugs. Journal of Basic and Clinical Medicine, 13(1), 1-10. [Link]

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  • Venkatesan, N., et al. (2022). Molecular mechanism of plasmid-borne resistance to sulfonamides. bioRxiv. [Link]

  • Noman, A. S. M., et al. (2021). Hypoxia and extracellular acidosis of the tumour microenvironment induce vasculogenic mimicry. ResearchGate. [Link]

  • Arora, N. (2022). Targeting Hypoxia Induced Activation of HIF-1a in Drug Resistant Melanoma. Proceedings of the Texas A&M Medical Student Grand Rounds. [Link]

  • Zhang, Q., et al. (2022). The role of hypoxia-inducible factor-1 alpha in multidrug-resistant breast cancer. Frontiers in Oncology, 12, 1002228. [Link]

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  • Jing, X., et al. (2019). Hypoxia and the Tumor Microenvironment. Signal Transduction and Targeted Therapy, 4, 43. [Link]

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Sources

Troubleshooting

Technical Support Center: 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Welcome to the technical support center for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. As a key intermediate in pharmaceutical research, particularly for central nervous system agents, understanding its stability and degradation is crucial for the development of robust and reliable synthetic routes and formulations.[1]

This resource provides a structured approach to identifying and mitigating potential degradation of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and potential stability issues of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

Q1: What are the recommended storage conditions for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride?

A1: To ensure the long-term stability of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[2][3] Proper storage is the first line of defense against degradation.

Q2: What are the likely degradation pathways for this compound under experimental conditions?

A2: Based on the structure, which includes a sulfonamide group, a piperidine ring, and a fluorinated benzene ring, the most probable degradation pathways are hydrolysis, oxidation, and photolysis. The specific conditions of your experiment (pH, temperature, light exposure, and presence of oxidizing agents) will determine the predominant degradation route.

Q3: How can I monitor for degradation of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in my samples?

A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach for monitoring degradation.[4][5] This involves developing a method that separates the parent compound from any potential degradation products. A photodiode array (PDA) detector is often used to identify the emergence of new peaks that may correspond to degradants.[5]

Q4: Are there any known incompatibilities with common laboratory reagents or solvents?

Part 2: Troubleshooting Guides for Experimental Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your research.

Guide 1: Unexpected Peaks in HPLC Analysis

Q: I am observing unexpected peaks in my HPLC chromatogram after my experiment. Could this be degradation?

A: Yes, the appearance of new peaks is a strong indicator of degradation. To confirm this, you should perform a forced degradation study. This will help you to generate the potential degradation products under controlled conditions and compare their retention times with the unknown peaks in your experimental samples.

Experimental Protocol: Forced Degradation Study

This protocol outlines the steps to intentionally degrade the compound to identify potential degradants.

  • Preparation of Stock Solution: Prepare a stock solution of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.[4]

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed sample in the initial solvent.

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, by your HPLC method.

  • Peak Comparison: Compare the chromatograms of the stressed samples to the control. The new peaks that appear are your potential degradation products.

Data Presentation: Expected Outcome of Forced Degradation Study

Stress ConditionExpected DegradationPotential Degradation Products
Acidic HydrolysisPossibleCleavage of the sulfonamide bond
Basic HydrolysisLikelyCleavage of the sulfonamide bond
Oxidative DegradationLikelyN-oxidation of the piperidine ring, hydroxylation of the benzene ring
Thermal DegradationPossibleDependent on melting point and thermal stability
Photolytic DegradationPossibleDependent on the chromophore and light sensitivity

Logical Workflow for Identifying Unknown Peaks

G Start Unexpected Peak in HPLC Forced_Degradation Perform Forced Degradation Study Start->Forced_Degradation Compare_Spectra Compare Retention Times & UV Spectra Forced_Degradation->Compare_Spectra Match Peak Match Found? Compare_Spectra->Match Identify_Degradant Tentatively Identify Degradant Match->Identify_Degradant Yes No_Match Peak Not Matched Match->No_Match No LC_MS Perform LC-MS/MS Analysis No_Match->LC_MS Structure_Elucidation Elucidate Structure of Unknown LC_MS->Structure_Elucidation

Caption: Workflow for identifying unknown peaks in HPLC.

Guide 2: Loss of Compound Potency or Activity

Q: I am observing a decrease in the expected biological activity or yield of my reaction. Could degradation of the starting material be the cause?

A: Yes, degradation of the starting material can lead to a lower effective concentration and consequently, reduced activity or yield. To investigate this, you should assess the purity of your starting material before and after your experiment.

Experimental Protocol: Purity Assessment

  • Initial Purity Check: Before starting your experiment, dissolve a small amount of the 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride in a suitable solvent and analyze it using a validated HPLC method to establish its initial purity.

  • Post-Experiment Purity Check: After your experiment, if feasible, isolate and analyze the unreacted starting material using the same HPLC method.

  • Comparison: Compare the purity of the starting material before and after the experiment. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation during the experimental process.

Causality Behind Potency Loss

G Degradation Degradation of Starting Material Lower_Concentration Lower Effective Concentration Degradation->Lower_Concentration Reduced_Activity Reduced Biological Activity / Yield Lower_Concentration->Reduced_Activity

Caption: Causal link between degradation and reduced activity.

Part 3: Potential Degradation Pathways

While specific degradation pathways for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride are not published, we can infer potential pathways based on its chemical structure and the known reactivity of its functional groups.

1. Hydrolytic Degradation:

The sulfonamide bond is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the cleavage of the molecule into two fragments: 4-fluorobenzenesulfonic acid and 4-aminopiperidine.

2. Oxidative Degradation:

The piperidine ring is a potential site for oxidation. The nitrogen atom can be oxidized to form an N-oxide. Additionally, the carbon atoms adjacent to the nitrogen could be hydroxylated.

3. Photolytic Degradation:

The fluorinated benzene ring is a chromophore that can absorb UV light. This can lead to the formation of reactive species that could initiate degradation reactions, such as defluorination or cleavage of the sulfonamide bond.

Visualizing Potential Degradation Pathways

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation Parent 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride C₁₁H₁₅FN₂O₂S·HCl Hydrolysis_Product_1 4-Fluorobenzenesulfonic acid Parent->Hydrolysis_Product_1 Acid/Base Hydrolysis_Product_2 4-Aminopiperidine Parent->Hydrolysis_Product_2 Acid/Base Oxidation_Product_1 N-oxide derivative Parent->Oxidation_Product_1 Oxidizing Agent Photolysis_Product_1 Defluorinated derivative Parent->Photolysis_Product_1 UV Light

Caption: Potential degradation pathways.

References

  • MySkinRecipes. 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. [Link]

  • National Institutes of Health. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]

  • PubMed. Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. [Link]

  • National Institutes of Health. Synthesis and stability of strongly acidic benzamide derivatives. [Link]

  • PubMed. Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. [Link]

  • ResearchGate. Results of forced degradation studies. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • MDPI. Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • National Institutes of Health. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. [Link]

  • Academia.edu. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • ResearchGate. N-fluoro-N-(phenylsulfonyl)benzenesulfonamide | Request PDF. [Link]

  • PubMed. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. [Link]

  • National Institutes of Health. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Royal Society of Chemistry. Thermal degradation of formamidinium based lead halide perovskites into sym-triazine and hydrogen cyanide observed by coupled thermogravimetry-mass spectrometry analysis. [Link]

  • University of Baghdad Digital Repository.
  • Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. [Link]

  • PubMed. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC-MS/MS. [Link]

  • PubChem. 4-Hydrazinylbenzenesulfonamide hydrochloride. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Purity Analysis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. Designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind method selection, validation, and comparison with viable alternatives, ensuring robust and reliable analytical outcomes.

Introduction: The Analytical Imperative

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a key intermediate in pharmaceutical research, particularly in the development of agents targeting the central nervous system.[1] Its sulfonamide-piperidine structure is a valuable scaffold for optimizing drug candidates.[1] As with any active pharmaceutical ingredient (API) or intermediate, purity is not merely a quality metric; it is a critical determinant of safety and efficacy. The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2), mandate the identification and control of impurities in new drug substances.[2][3][4] This necessitates the development of precise, accurate, and robust analytical methods to quantify the main component and separate it from any potential process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical purity analysis due to its high resolving power, sensitivity, and versatility. This guide will detail a validated, stability-indicating HPLC method and compare its performance against alternative chromatographic approaches.

The Analytical Challenge: Understanding the Molecule

Effective method development begins with a thorough understanding of the analyte's physicochemical properties.

  • Structure and Polarity: The molecule contains a polar sulfonamide group, a basic piperidine ring, and a moderately non-polar fluorophenyl ring. This amphiphilic nature makes it well-suited for Reversed-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[5][6][7]

  • Ionization (pKa): The piperidine nitrogen is basic (predicted pKa ~9.7), meaning it will be protonated and positively charged at acidic to neutral pH. This charge is crucial for controlling retention and peak shape. Operating the mobile phase at a low pH (e.g., pH 2-4) ensures the piperidine is consistently in its protonated form, preventing peak tailing that can occur from mixed-mode interactions with the silica stationary phase.

  • UV Absorbance: The fluorophenyl ring provides a chromophore, allowing for straightforward detection using a UV detector, typically in the range of 220-280 nm.

The primary analytical goal is to develop a method that can resolve the main peak from all potential impurities, including starting materials, by-products, and degradants, within a reasonable runtime.

Core Methodology: A Validated RP-HPLC Protocol

Based on the molecule's properties, a robust RP-HPLC method was developed. The causality behind each parameter selection is critical for creating a self-validating system.

Experimental Protocol: Step-by-Step

1. Standard and Sample Preparation:

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v). This ensures solubility and compatibility with the initial mobile phase conditions.
  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
  • Sample Solution (0.5 mg/mL): Prepare the sample in the same manner as the standard.

2. Chromatographic System and Conditions: The method is designed to provide optimal separation based on the principles of reversed-phase chromatography.[7][8]

ParameterRecommended ConditionRationale / Expertise-Driven Insight
Instrument HPLC with Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD)A DAD is chosen over a simple UV detector to enable peak purity analysis across a spectrum, enhancing method trustworthiness.
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides the necessary hydrophobicity to retain the analyte.[9] The 250 mm length ensures high plate count for resolving closely eluting impurities.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and maintains a low pH (~2.1), ensuring the piperidine amine is protonated for sharp, symmetrical peaks.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in AcetonitrileAcetonitrile is a common organic modifier with excellent UV transparency and low viscosity.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20% to 80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient is essential for eluting potential impurities with a wide range of polarities and ensuring the column is cleaned after each injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection 235 nmWavelength selected based on the UV absorbance maximum of the analyte for optimal sensitivity.
Injection Vol. 10 µLA small volume minimizes potential peak distortion from the sample solvent.

3. System Suitability Testing (SST): Before sample analysis, the system's performance must be verified. This is a cornerstone of a self-validating protocol, as mandated by guidelines like ICH Q2(R1).[10][11][12]

  • Procedure: Make five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 1.5 (Ensures peak symmetry)

    • Theoretical Plates (N): ≥ 2000 (Measures column efficiency)

    • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision)

Workflow Visualization

The following diagram illustrates the logical flow of the purity analysis process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_processing Phase 3: Data Processing prep_mobile Prepare Mobile Phases A and B prep_diluent Prepare Diluent prep_std Prepare Standard Solution (0.5 mg/mL) prep_sample Prepare Sample Solution (0.5 mg/mL) equilibrate Equilibrate HPLC System prep_sample->equilibrate Proceed if Solutions Ready sst Perform System Suitability Test (SST) - 5 Reps equilibrate->sst inject_samples Inject Blank, Standard, and Sample Solutions sst->inject_samples acquire_data Acquire Chromatographic Data inject_samples->acquire_data check_sst Verify SST Acceptance Criteria acquire_data->check_sst Proceed with Acquired Data check_sst->inject_samples FAIL: Re-evaluate System integrate Integrate Peaks (Area % Method) check_sst->integrate calculate Calculate % Purity and Impurity Profile integrate->calculate report Generate Final Report calculate->report

Fig 1. HPLC Purity Analysis Workflow

Comparative Analysis: Evaluating the Alternatives

An effective method is not just one that works, but one that is demonstrably optimal compared to other choices.

Comparison with Alternative HPLC Conditions

The choice of mobile phase modifier and column chemistry can significantly impact separation. Here, we compare our core method with two alternatives.

ParameterMethod 1 (Core) Method 2 (Phosphate Buffer) Method 3 (C8 Column)
Column C18, 250mm, 5µmC18, 250mm, 5µmC8, 250mm, 5µm
Mobile Phase A 0.1% TFA in Water20 mM KH₂PO₄, pH 3.00.1% TFA in Water
Main Peak RT ~12.5 min~11.8 min~9.5 min
Peak Tailing 1.11.31.1
Resolution (Rs) with Critical Impurity Pair 2.21.61.8
Pros Excellent peak shape, volatile mobile phase (LC-MS compatible).Stable pH control.Faster elution of main peak.
Cons Potential for ion-suppression in LC-MS.Non-volatile buffer salts can precipitate and damage the system.Reduced retention may lead to co-elution with early-eluting polar impurities.

Analysis: Method 2, using a phosphate buffer, provides stable pH but suffers from lower resolution and the practical drawback of non-volatile salts. Method 3, with a less retentive C8 column, reduces analysis time but compromises the critical resolution needed for purity analysis. The core method using TFA provides the best balance of peak shape, resolution, and system compatibility.

Comparison with Orthogonal Analytical Techniques

To ensure comprehensive purity assessment, comparison with fundamentally different techniques is valuable. Here, we compare our core HPLC method with Ultra-High-Performance Liquid Chromatography (UHPLC).

FeatureHPLC (Core Method) UHPLC
Particle Size 5 µm< 2 µm
Operating Pressure ~150 bar (2200 psi)~600 bar (8700 psi)
Analysis Time ~35 minutes~5-7 minutes
Resolution Good (Rs = 2.2)Excellent (Rs > 3.0)
Solvent Consumption HighLow (~80% reduction)
Sensitivity StandardHigher (sharper peaks lead to better S/N)

Analysis: UHPLC offers significant advantages in speed, resolution, and sensitivity.[13][14][15][16][17] The use of sub-2 µm particles dramatically increases efficiency, allowing for much faster analysis without sacrificing, and often improving, separation quality.[13] For high-throughput labs or for analyzing complex samples with many impurities, UHPLC is the superior choice.[13][16] However, HPLC remains a robust and reliable workhorse suitable for routine quality control where extreme throughput is not the primary driver.[14]

The logical decision process for selecting an analytical technology is visualized below.

Tech_Selection cluster_criteria Key Decision Criteria cluster_tech Technology Choice start Define Analytical Need: Purity of 4-Fluoro-N- (piperidin-4-yl)benzenesulfonamide hydrochloride throughput High Sample Throughput? start->throughput complexity High Sample Complexity? throughput->complexity No uhplc Choose UHPLC throughput->uhplc Yes sensitivity Trace-Level Sensitivity Needed? complexity->sensitivity No complexity->uhplc Yes sensitivity->uhplc Yes hplc Choose HPLC sensitivity->hplc No

Fig 2. Technology Selection Logic

Conclusion and Recommendations

The validated RP-HPLC method using a C18 column with a TFA-modified mobile phase provides a robust, reliable, and highly resolving system for the purity analysis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. It is well-suited for standard quality control environments.

For laboratories focused on high-throughput screening or dealing with complex impurity profiles where maximum resolution and speed are critical, transitioning to a UHPLC-based method is strongly recommended. The significant reduction in run time and solvent consumption, coupled with an increase in sensitivity and resolving power, represents a substantial improvement in analytical efficiency.

Ultimately, the choice between HPLC and UHPLC depends on the specific laboratory context, but both techniques, when properly developed and validated according to ICH guidelines, are suitable for ensuring the quality and safety of this important pharmaceutical intermediate.[13]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration. Available from: [Link][10][11]

  • ICH Q3A(R2) Impurities in New Drug Substances . International Council for Harmonisation. Available from: [Link][2]

  • HPLC vs UHPLC: Key Differences & Applications . Phenomenex Inc. Available from: [Link][13]

  • Normal-phase vs. Reversed-phase Chromatography . Phenomenex Inc. Available from: [Link][5]

  • What Is the Difference Between UHPLC and HPLC? Chrom Tech, Inc. Available from: [Link][14]

  • ICH Quality Guidelines . International Council for Harmonisation. Available from: [Link][18]

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Comparative

A Researcher's Guide to Validating the Biological Activity of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. As a key i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. As a key intermediate in pharmaceutical research, particularly for agents targeting the central nervous system, this compound's sulfonamide-piperidine structure suggests potential as a selective receptor modulator.[1] This document outlines a systematic approach to explore its hypothesized biological activities by comparing its potential performance against established alternatives, supported by detailed experimental protocols.

Introduction: The Therapeutic Potential of Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents. These compounds are known to exhibit a diverse range of biological activities, including antibacterial, anticancer, and enzyme inhibitory effects.[2][3] 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, with its distinct chemical features, is a promising candidate for novel therapeutic applications. Its structural similarity to other biologically active sulfonamides warrants a thorough investigation into its potential efficacy.

This guide will focus on validating three primary hypothesized biological activities:

  • Carbonic Anhydrase Inhibition: Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), enzymes crucial in various physiological processes.[2]

  • Antibacterial Activity: The sulfonamide functional group is a well-known pharmacophore in antibacterial drugs.[4]

  • Anticancer Activity: Several benzenesulfonamide derivatives have demonstrated significant anticancer effects against various cancer cell lines.

Comparative Framework: Profiling Against Established Agents

To provide a clear benchmark for the biological activity of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, this guide proposes a direct comparison with the following established therapeutic agents:

Hypothesized Activity Test Compound Primary Comparator Secondary Comparator (Alternative Mechanism)
Carbonic Anhydrase Inhibition4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochlorideAcetazolamide (a classical CA inhibitor)Topiramate (a weak CA inhibitor with multiple CNS effects)
Antibacterial Activity4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochlorideSulfamethoxazole (a competitive inhibitor of dihydropteroate synthetase)Ciprofloxacin (a fluoroquinolone antibiotic targeting DNA gyrase)
Anticancer Activity4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochlorideDoxorubicin (a potent and widely used chemotherapeutic agent)Celecoxib (a COX-2 inhibitor with known anticancer properties)

Experimental Validation Plan

This section details the step-by-step methodologies for validating the hypothesized biological activities. The causality behind each experimental choice is explained to ensure a robust and self-validating system.

Carbonic Anhydrase Inhibition Assay

The inhibitory effect on carbonic anhydrase will be evaluated using a well-established colorimetric assay that measures the esterase activity of the enzyme.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep1 Prepare stock solutions of test compound and comparators prep2 Purify human carbonic anhydrase II (hCA II) prep1->prep2 prep3 Prepare assay buffer (e.g., Tris-SO4) prep2->prep3 assay1 Add hCA II to microplate wells prep3->assay1 assay2 Add varying concentrations of test compound/comparators assay1->assay2 assay3 Incubate at room temperature assay2->assay3 assay4 Add p-nitrophenyl acetate (substrate) assay3->assay4 assay5 Monitor absorbance at 400 nm over time assay4->assay5 analysis1 Calculate initial reaction rates assay5->analysis1 analysis2 Plot % inhibition vs. log(concentration) analysis1->analysis2 analysis3 Determine IC50 values analysis2->analysis3

Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, Acetazolamide, and Topiramate in DMSO.

    • Purify human carbonic anhydrase II (hCA II) from erythrocytes.

    • Prepare a 50 mM Tris-SO4 buffer (pH 7.4).

    • Prepare a 10 mM solution of p-nitrophenyl acetate in acetonitrile.

  • Assay Procedure:

    • In a 96-well microplate, add 140 µL of Tris-SO4 buffer.

    • Add 20 µL of the test compound or comparator at various concentrations (typically ranging from 0.1 nM to 100 µM).

    • Add 20 µL of a 1 µM solution of hCA II.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 20 µL of p-nitrophenyl acetate.

    • Immediately measure the absorbance at 400 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each concentration.

    • Determine the percentage of inhibition relative to a DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Antibacterial Susceptibility Testing

The antibacterial activity will be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

cluster_setup Setup cluster_incubation Incubation cluster_readout Readout & Analysis setup1 Prepare serial dilutions of test compound and comparators in a 96-well plate setup2 Prepare standardized bacterial inoculum (0.5 McFarland) setup1->setup2 setup3 Inoculate each well with the bacterial suspension setup2->setup3 incubation1 Incubate the plate at 37°C for 18-24 hours setup3->incubation1 readout1 Visually inspect for turbidity (bacterial growth) incubation1->readout1 readout2 Alternatively, measure absorbance at 600 nm incubation1->readout2 readout3 Determine the MIC (lowest concentration with no visible growth) readout1->readout3 readout2->readout3

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

  • Preparation of Materials:

    • Prepare stock solutions of the test compound, Sulfamethoxazole, and Ciprofloxacin in a suitable solvent.

    • Prepare Mueller-Hinton Broth (MHB).

    • Culture S. aureus (ATCC 29213) and E. coli (ATCC 25922) overnight.

  • Assay Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB, with final concentrations typically ranging from 0.25 to 256 µg/mL.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Add the bacterial inoculum to each well.

    • Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

In Vitro Anticancer Activity Assay

The cytotoxic effect on cancer cells will be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on a human breast cancer cell line (MCF-7).

cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_assay_readout MTT Assay & Readout cell1 Culture MCF-7 cells to ~80% confluency cell2 Seed cells into a 96-well plate and allow to adhere overnight cell1->cell2 treat1 Treat cells with varying concentrations of the test compound and comparators cell2->treat1 treat2 Incubate for 48-72 hours treat1->treat2 assay1 Add MTT reagent to each well and incubate treat2->assay1 assay2 Add solubilization solution (e.g., DMSO) to dissolve formazan crystals assay1->assay2 assay3 Measure absorbance at 570 nm assay2->assay3 assay4 Calculate cell viability and determine IC50 assay3->assay4

Caption: Workflow for the MTT cytotoxicity assay.

  • Cell Culture:

    • Maintain MCF-7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to attach overnight.

    • Replace the medium with fresh medium containing serial dilutions of the test compound, Doxorubicin, or Celecoxib (concentrations typically from 0.01 to 100 µM).

    • Incubate the cells for 48 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Data Interpretation and Comparative Analysis (Hypothetical Data)

The following tables present a hypothetical but plausible set of results to illustrate how the data would be interpreted and compared.

Table 1: Hypothetical Carbonic Anhydrase Inhibition Data
Compound IC50 (nM) against hCA II
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride75.2
Acetazolamide12.1
Topiramate8,500
  • Interpretation: In this hypothetical scenario, the test compound shows moderate inhibitory activity against hCA II, being less potent than the strong inhibitor Acetazolamide but significantly more potent than the weak inhibitor Topiramate.

Table 2: Hypothetical Antibacterial Activity Data (MIC in µg/mL)
Compound S. aureus E. coli
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride32>256
Sulfamethoxazole1664
Ciprofloxacin0.50.25
  • Interpretation: These hypothetical results suggest that the test compound has moderate activity against Gram-positive bacteria but is largely ineffective against Gram-negative bacteria, a profile not uncommon for some sulfonamide derivatives. It is less potent than both comparators.

Table 3: Hypothetical Anticancer Activity Data (IC50 in µM against MCF-7)
Compound IC50 (µM)
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride15.8
Doxorubicin0.2
Celecoxib25.5
  • Interpretation: This hypothetical data indicates that the test compound possesses moderate anticancer activity, being more potent than Celecoxib but significantly less potent than the highly cytotoxic Doxorubicin.

Conclusion and Future Directions

This guide provides a robust framework for the initial biological validation of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. The proposed experiments, when conducted, will provide a clear, comparative assessment of its potential as a carbonic anhydrase inhibitor, an antibacterial agent, or an anticancer compound.

Based on the outcomes of these validation studies, further investigations could include:

  • Mechanism of Action Studies: If significant activity is observed in any of the primary assays, subsequent experiments should be designed to elucidate the specific molecular mechanism.

  • Selectivity Profiling: For enzyme inhibitors, it is crucial to assess selectivity against other related enzymes. For anticancer compounds, testing against a panel of different cancer cell lines and a non-cancerous cell line is necessary.

  • In Vivo Efficacy Studies: Promising in vitro results would warrant further evaluation in appropriate animal models to assess in vivo efficacy, pharmacokinetics, and safety.

By following this structured and comparative approach, researchers can effectively and efficiently validate the biological activity of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride and determine its potential for further development as a novel therapeutic agent.

References

  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain - PubMed. (2020, October 27). PubMed. [Link]

  • Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed. (n.d.). PubMed. [Link]

  • Synthesis of Novel Soritin Sulfonamide Derivatives as Potential α-Glucosidase Inhibitor and Their Molecular Docking Studies - PubMed. (n.d.). PubMed. [Link]

  • Synthesis, Biological Evaluation, and Computational Studies of 6-Fluoro-3-(Piperidin-4-yl)-1,2-Benzisoxazole Sulfonamide Conjugates | Request PDF. (2023, August 21). ResearchGate. [Link]

  • Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. (2023, April 23). MDPI. [Link]

  • 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride - MySkinRecipes. (n.d.). MySkinRecipes. [Link]

  • Synthesis of novel sulfonamides under mild conditions with effective inhibitory activity against the carbonic anhydrase isoforms I and II. (n.d.). Taylor & Francis. [Link]

  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024, March 25). [Link]

  • Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity - PMC. (n.d.). PubMed Central (PMC). [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]

  • Synthesis and activity of tryptophan sulfonamide derivatives as novel non-hydroxamate TNF-alpha converting enzyme (TACE) inhibitors - PubMed. (2009, June 1). PubMed. [Link]

  • (PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2025, December 5). ResearchGate. [Link]

  • Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (n.d.). Taylor & Francis. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Sulfonamide Derivatives as Dual Inhibitors of Carbonic Anhydrase Isoenzymes I/II and Acetylcholinesterase - PubMed. (n.d.). PubMed. [Link]

  • Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed Central (PMC). (n.d.). PubMed Central (PMC). [Link]

  • Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Publishing. (n.d.). Royal Society of Chemistry. [Link]

  • Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs - Longdom Publishing. (n.d.). Longdom Publishing. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024, August 26). Preprints.org. [Link]

  • 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride - Lead Sciences. (n.d.). Lead Sciences. [Link]

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Validation

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride vs other carbonic anhydrase inhibitors

A Comprehensive Guide to the Comparative Analysis of Carbonic Anhydrase Inhibitors: A Focus on 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride Introduction: The Ubiquitous Role of Carbonic Anhydrases Carbonic...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to the Comparative Analysis of Carbonic Anhydrase Inhibitors: A Focus on 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

Introduction: The Ubiquitous Role of Carbonic Anhydrases

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to a myriad of physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple reaction is critical for pH regulation, ion transport, and fluid balance across various tissues. Consequently, the inhibition of CA activity has become a cornerstone for therapeutic intervention in a range of pathologies, including glaucoma, epilepsy, altitude sickness, and even certain types of cancer.[3][4]

Carbonic anhydrase inhibitors (CAIs) are a class of drugs that suppress the activity of these enzymes.[4] The majority of clinically established CAIs are sulfonamides, which act by coordinating to the zinc ion in the enzyme's active site.[5] This guide provides a comparative overview of established CAIs and introduces 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a compound of interest whose structural characteristics suggest potential as a novel CA inhibitor. We will delve into the established mechanisms, present a framework for experimental comparison, and provide detailed protocols for researchers aiming to evaluate novel CAIs.

The Landscape of Established Carbonic Anhydrase Inhibitors

The therapeutic landscape of CAIs is dominated by sulfonamide-based compounds, which can be broadly categorized into systemic and topical agents.

  • Systemic Inhibitors: Administered orally or intravenously, these drugs exert their effects throughout the body.[6]

    • Acetazolamide: The prototypical CAI, acetazolamide is widely used for glaucoma, altitude sickness, and as a diuretic.[7][8] Its systemic administration, however, can lead to side effects like metabolic acidosis and paresthesia.[9]

    • Methazolamide: A derivative of acetazolamide, methazolamide exhibits a longer half-life and better penetration into the cerebrospinal fluid (CSF).[5][7]

  • Topical Inhibitors: Developed to minimize systemic side effects, these are primarily used in ophthalmology for the treatment of glaucoma.[6]

    • Dorzolamide & Brinzolamide: These agents are applied directly to the eye as ophthalmic solutions, effectively reducing intraocular pressure by decreasing aqueous humor production with lower systemic exposure.[6][9]

The primary mechanism of action for these inhibitors involves the sulfonamide moiety (SO₂NH₂) binding to the Zn²⁺ ion within the CA active site, displacing a water molecule and preventing the catalytic cycle.[5]

Mechanism of Carbonic Anhydrase Inhibition

The following diagram illustrates the general mechanism by which sulfonamide-based inhibitors block the catalytic activity of carbonic anhydrase.

General Mechanism of Sulfonamide-based CA Inhibition cluster_0 Active Enzyme cluster_1 Inhibited Enzyme CA_Active Carbonic Anhydrase (CA) with Zn²⁺-bound H₂O Product HCO₃⁻ + H⁺ CA_Active->Product Catalyzes Inhibitor Sulfonamide Inhibitor (R-SO₂NH₂) Substrate CO₂ Substrate->CA_Active Binds CA_Inhibited CA with Zn²⁺-bound Sulfonamide Inhibitor No_Reaction Catalysis Blocked CA_Inhibited->No_Reaction Inhibitor->CA_Inhibited Binds

Caption: Sulfonamide inhibitors compete with the substrate (CO₂) by binding to the zinc ion in the active site, thereby blocking the enzyme's catalytic function.

Emerging Compound of Interest: 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a synthetic compound featuring the core benzenesulfonamide structure characteristic of many CAIs.[10] While comprehensive data on its specific carbonic anhydrase inhibitory activity is not yet widely published, its chemical architecture makes it a compelling candidate for investigation.

  • Structural Features:

    • Benzenesulfonamide Core: This group is the quintessential zinc-binding pharmacophore for this class of inhibitors.[11]

    • Piperidine Moiety: This functional group can influence the compound's solubility, pharmacokinetic properties, and potential for isoform-specific interactions within the CA active site.

    • Fluorine Substitution: The 4-fluoro substitution on the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[11]

  • Potential Applications: This compound has been identified as a key intermediate in the synthesis of agents targeting the central nervous system (CNS), with a noted potential to cross the blood-brain barrier.[12] This property is particularly significant, as effective inhibition of CA isoforms in the brain is relevant for treating neurological disorders like epilepsy and idiopathic intracranial hypertension.[4] A structurally related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide (4-FBS), has demonstrated carbonic anhydrase inhibitory activity in preclinical models.[13]

Comparative Data of Selected Carbonic Anhydrase Inhibitors

The table below summarizes key characteristics of established CAIs. As 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is an investigational compound, its properties are yet to be fully characterized and are presented here as areas for future research.

FeatureAcetazolamideDorzolamideBrinzolamide4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Administration Systemic (Oral, IV)[6]Topical (Ophthalmic)[6]Topical (Ophthalmic)[6]Investigational
Primary Use Glaucoma, Altitude Sickness, Epilepsy[8]Glaucoma[8]Glaucoma[6]Potential for CNS disorders[12]
Key Advantage Broad therapeutic applicationsReduced systemic side effects[9]Reduced systemic side effects, comfortable formulationPotential for blood-brain barrier penetration[12]
Key Limitation Systemic side effects (e.g., metabolic acidosis)[9]Local side effects (e.g., stinging)Local side effects (e.g., blurred vision)Efficacy and safety profile uncharacterized
Bioavailability > 90% (Oral)[7]Low systemicLow systemicTo be determined
Protein Binding 95%[7]~33%~60%To be determined

Experimental Protocols for Comparative Evaluation

For researchers aiming to characterize novel compounds like 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a standardized and robust experimental approach is crucial. Here, we provide a detailed protocol for a common in vitro assay.

Protocol: In Vitro Spectrophotometric Assay for Carbonic Anhydrase Inhibition

This assay leverages the esterase activity of carbonic anhydrase to measure inhibition. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into a yellow-colored product, p-nitrophenol (p-NP), which can be quantified by measuring absorbance.[14]

Rationale: This method is widely adopted due to its simplicity, reliability, and compatibility with standard laboratory equipment (a 96-well plate reader). The rate of p-NP formation is directly proportional to CA activity, and a decrease in this rate in the presence of a test compound indicates inhibition.[14]

Materials and Reagents:

  • Human or bovine erythrocyte Carbonic Anhydrase (e.g., Sigma-Aldrich C4396)

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Positive Control Inhibitor: Acetazolamide

  • Test Compound: 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

  • Buffer: 50 mM Tris-HCl, pH 7.5

  • Solvent: DMSO for dissolving substrate and compounds

  • Apparatus: 96-well clear, flat-bottom microplate; microplate reader capable of kinetic measurements at 400-405 nm.[14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.5.

    • CA Enzyme Stock (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

    • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired working concentration in Assay Buffer.

    • p-NPA Substrate Solution (e.g., 10 mM): Dissolve p-NPA in DMSO.

    • Inhibitor Solutions: Prepare a stock solution of the test compound and acetazolamide in DMSO. Create a serial dilution series to determine the IC₅₀ value.

  • Assay Procedure:

    • In a 96-well plate, add the following to each well:

      • Blank Wells: 180 µL Assay Buffer + 20 µL DMSO.

      • Control (Uninhibited) Wells: 160 µL Assay Buffer + 20 µL CA Working Solution + 20 µL DMSO.

      • Inhibitor Wells: 140 µL Assay Buffer + 20 µL CA Working Solution + 20 µL of each inhibitor dilution.

    • Pre-incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader and begin kinetic measurements. Record the absorbance at 400 nm every 30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the key steps in the spectrophotometric CA inhibition assay.

Workflow for Spectrophotometric CA Inhibition Assay prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) plate 2. Plate Setup (Add Enzyme and Inhibitor/Vehicle) prep->plate incubate 3. Pre-incubation (15 min at Room Temp) plate->incubate react 4. Reaction Initiation (Add p-NPA Substrate) incubate->react read 5. Kinetic Measurement (Read Absorbance at 400 nm) react->read analyze 6. Data Analysis (Calculate Reaction Rates, % Inhibition, and IC₅₀) read->analyze

Caption: A step-by-step workflow for determining the inhibitory potential of a test compound on carbonic anhydrase activity.

Conclusion and Future Directions

The field of carbonic anhydrase inhibition continues to evolve, with a persistent need for novel inhibitors that offer improved isoform selectivity and pharmacokinetic profiles to minimize side effects. While established drugs like acetazolamide and dorzolamide remain clinically vital, the exploration of new chemical scaffolds is essential.

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride represents a promising, yet uncharacterized, candidate. Its benzenesulfonamide core provides a strong rationale for its potential as a CAI, and its reported ability to access the CNS makes it particularly intriguing for neurological applications.[12] The experimental protocols outlined in this guide provide a clear and validated pathway for researchers to systematically evaluate its inhibitory potency and compare it against the existing armamentarium of carbonic anhydrase inhibitors. Future studies should focus on determining its IC₅₀ values against a panel of physiologically relevant CA isoforms (e.g., I, II, IV, IX, XII) to build a comprehensive profile of its activity and selectivity.

References

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  • SingleCare. (2022). Carbonic anhydrase inhibitors: Uses, common brands, and safety info. SingleCare. [Link]

  • Kaur, B., et al. (2023). Carbonic Anhydrase Inhibitors. In: StatPearls [Internet]. StatPearls Publishing. [Link]

  • Wikipedia. (2024). Carbonic anhydrase inhibitor. Wikipedia. [Link]

  • Drugs.com. (2023). List of Carbonic anhydrase inhibitors. Drugs.com. [Link]

  • Taylor & Francis. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Taylor & Francis Online. [Link]

  • MySkinRecipes. (n.d.). 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. MySkinRecipes. [Link]

  • Al-Balas, Q., et al. (2023). Carbonic anhydrase inhibition by antiviral drugs in vitro and in silico. PubMed. [Link]

  • Khan, J., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. PubMed. [Link]

  • Nocentini, A., et al. (2018). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC - NIH. [Link]

  • Taylor & Francis. (n.d.). Therapeutic Use of Carbonic Anhydrase Inhibitors and Their Multiple Drug Interactions. Taylor & Francis Online. [Link]

  • Mondal, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • ResearchGate. (2010). In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. ResearchGate. [Link]

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Comparative

A Head-to-Head Comparison of Benzenesulfonamide Analogs in Anticancer Assays: A Guide for Drug Discovery Professionals

Introduction: The Resurgence of a Privileged Scaffold The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, most famously recognized for its role in the advent of sulfa antibiotics. However, its therapeu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of a Privileged Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, most famously recognized for its role in the advent of sulfa antibiotics. However, its therapeutic potential extends far beyond antimicrobial activity. In recent decades, this "privileged scaffold" has been extensively explored for a wide range of biological targets, leading to a renaissance in its application for complex diseases, most notably cancer. Benzenesulfonamide-based compounds have demonstrated efficacy as inhibitors of key pathological processes, including tumor-associated enzyme activity, unregulated cell cycle progression, and resistance to apoptosis.

This guide provides an in-depth, head-to-head comparison of various benzenesulfonamide analogs, moving beyond a simple literature review. We will dissect the experimental data that underpins their anticancer claims, focusing on the causality behind their mechanisms of action, their comparative potency across different assays, and their selectivity—a critical factor in developing viable therapeutics. This document is designed for researchers, scientists, and drug development professionals seeking to navigate the landscape of benzenesulfonamide-based anticancer agents and to understand the critical experimental workflows used to validate them.

Core Anticancer Mechanisms of Action

Benzenesulfonamide analogs exert their anticancer effects through several well-defined mechanisms. While a single compound may act on multiple targets, three primary pathways have been extensively documented.

Carbonic Anhydrase Inhibition: Targeting the Tumor Microenvironment

The most prominent anticancer mechanism for this class of compounds is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] In cancer, two isoforms are particularly important:

  • Carbonic Anhydrase IX (CA IX) and XII (CA XII): These are transmembrane enzymes overexpressed in a wide variety of solid tumors, often as a response to hypoxia (low oxygen).[2] They play a crucial role in regulating pH. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, they help maintain a neutral intracellular pH (pHi) while contributing to an acidic extracellular microenvironment (pHe). This acidic pHe promotes tumor invasion, metastasis, and resistance to chemotherapy.[3]

The benzenesulfonamide core is an ideal pharmacophore for CA inhibition. The terminal sulfonamide group (-SO₂NH₂) acts as a potent zinc-binding group (ZBG), coordinating with the Zn²⁺ ion in the enzyme's active site and blocking its catalytic activity.[4] By inhibiting CA IX and XII, these drugs disrupt pH regulation, leading to intracellular acidification and subsequent induction of apoptosis, ultimately reducing tumor growth and metastasis.[1] The clinical-stage compound SLC-0111 is a prime example of a benzenesulfonamide-based CA IX inhibitor being investigated for the treatment of advanced solid tumors.[1][4]

Kinase and Tubulin Inhibition: Disrupting Cell Proliferation

Beyond CA, benzenesulfonamide derivatives have been identified as inhibitors of other key proteins that drive cell division.

  • Kinase Inhibition: Certain analogs have been shown to inhibit receptor tyrosine kinases (RTKs) such as TrkA, which are often overexpressed in cancers like glioblastoma and are involved in cell proliferation and survival signaling.[5][6] Others can interfere with cell cycle-regulating kinases, leading to cell cycle arrest.[7]

  • Tubulin Polymerization Inhibition: The microtubule network, formed by the polymerization of tubulin, is essential for cell division. Some benzenesulfonamide analogs have been found to disrupt this process, acting as tubulin-targeting agents.[8] This mechanism is shared with classic chemotherapeutics like paclitaxel.

Induction of Cell Cycle Arrest and Apoptosis

Regardless of the primary molecular target, the ultimate downstream effect of effective anticancer agents is to halt cell proliferation and induce programmed cell death (apoptosis). Benzenesulfonamide analogs have been shown to trigger these outcomes through multiple pathways:

  • Cell Cycle Arrest: Many derivatives induce a strong cell cycle arrest, frequently in the G2/M phase, preventing the cell from entering mitosis.[7][9]

  • Apoptosis Induction: Treatment with these compounds often leads to the activation of the mitochondrial (intrinsic) pathway of apoptosis, characterized by the release of cytochrome c and the activation of caspase-9 and caspase-3.[10][11] Some analogs also induce autophagy, a cellular self-degradation process that can lead to cell death in cancer.[12]

Head-to-Head Comparison: A Data-Driven Analysis

The true measure of a compound's potential lies in its quantitative performance. Here, we compare representative benzenesulfonamide analogs based on their inhibitory potency against key enzyme targets and their cytotoxic effects on cancer cell lines.

Comparative Analysis of Carbonic Anhydrase Inhibition

Selectivity is paramount when targeting CAs. An ideal inhibitor should potently target the tumor-associated isoforms (IX and XII) while sparing the ubiquitous, physiologically important isoforms (I and II) to minimize side effects. The inhibition constant (Kᵢ) is the key metric, with lower values indicating higher potency.

Compound/AnalogScaffoldKᵢ vs hCA I (nM)Kᵢ vs hCA II (nM)Kᵢ vs hCA IX (nM)Kᵢ vs hCA XII (nM)Source(s)
SLC-0111 Ureido-benzenesulfonamide25,0001,08025 4.5 [1][13]
Compound 6h Anthraquinone-benzenesulfonamide215.1148.330.06 -[4]
Compound 5c Anthraquinone-benzenesulfonamide109.889.640.58 -[4]
Compound SH7s Pyrazolyl-benzenesulfonamide Urea--15.9 55.2 [3]
Compound 7d Dual Triazole-benzenesulfonamide47.135.9170.0149.9[2]
Acetazolamide (AAZ) Reference Drug25012255.7[2][13]

Causality Insights: This table highlights critical structure-activity relationships. SLC-0111 and its analogs show excellent selectivity for the tumor-associated isoforms IX and XII over the cytosolic I and II isoforms.[1][13] The pyrazolyl urea analog SH7s demonstrates outstanding potency against CA IX.[3] In contrast, while potent, the anthraquinone-based compounds and the dual triazole analog 7d show less selectivity, inhibiting the off-target cytosolic isoforms with significant potency.[2][4] This underscores the importance of tailoring the "tail" of the benzenesulfonamide scaffold to achieve isoform-specific interactions.

Comparative Analysis of In Vitro Anticancer Activity

Ultimately, enzyme inhibition must translate into killing cancer cells. The half-maximal inhibitory concentration (IC₅₀) measures the drug concentration required to inhibit the growth of 50% of a cancer cell population. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound/AnalogScaffoldCancer Cell LineIC₅₀ (µM)Source(s)
AL106 Dimedone-hydrazinyl-benzenesulfonamideU87 (Glioblastoma)58.6 [5]
AL106 MEF (Normal Fibroblast)>100 (low toxicity)[5]
Compound 5c Anthraquinone-benzenesulfonamideMCF-7 (Breast)34.33 (normoxia)[4]
Compound 5c MCF-7 (Breast)28.12 (hypoxia)[4]
Compound 4b Indoline-carbonyl-benzenesulfonamideA549 (Lung)2.01 [14]
Compound 5g Indoline-carbonyl-benzenesulfonamideHeLa (Cervical)1.98 [14]
Compound BA-3b Benzodiazepine-benzenesulfonamideA549 (Lung)0.007 [8]
Compound BA-3b NCI/ADR-RES (Drug-Resistant)0.036 [8]
Staurosporine Reference DrugMCF-7 (Breast)7.81[4]

Causality Insights: The data reveals several key points. Firstly, some compounds, like AL106 , show promising selectivity, being more toxic to cancer cells (U87) than non-cancerous cells (MEF).[5] Secondly, the activity of CA inhibitors like Compound 5c can be enhanced under hypoxic conditions, which is logical as hypoxia upregulates the expression of their target, CA IX.[4] Thirdly, the potency can vary dramatically based on the scaffold. The indoline-carbonyl derivatives show low micromolar activity, while the tubulin-targeting BA-3b analog achieves remarkable nanomolar potency, even against drug-resistant cell lines, highlighting the power of this alternative mechanism.[8][14] It is also important to note that potent enzyme inhibition does not always correlate with high anticancer activity, suggesting that factors like cell permeability and metabolism are critical for efficacy.[4]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to generate the comparative data presented above.

Protocol 1: MTT Assay for Cell Viability/Cytotoxicity

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Materials: 96-well plates, cancer cell lines, complete culture medium, benzenesulfonamide analogs, DMSO, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a microplate reader.

  • Step-by-Step Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Prepare serial dilutions of the benzenesulfonamide analogs in culture medium. Replace the old medium with the drug-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

    • Incubation: Incubate the plates for 24-72 hours under standard conditions (37°C, 5% CO₂). For hypoxia experiments, use a hypoxic chamber (e.g., 1% O₂).

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Stopped-Flow Assay for Carbonic Anhydrase Inhibition

This technique measures enzyme kinetics on a millisecond timescale, providing precise inhibition constants (Kᵢ).

  • Materials: Stopped-flow spectrophotometer, recombinant human CA isoforms (I, II, IX, XII), CO₂-saturated water, pH indicator dye (e.g., p-nitrophenol), Tris buffer, and inhibitor compounds.

  • Step-by-Step Procedure:

    • Assay Principle: The assay follows the CA-catalyzed CO₂ hydration reaction. The production of a proton causes a pH change, which is monitored by the color change of a pH indicator.

    • Reagent Preparation: Prepare solutions of the enzyme, the buffer containing the pH indicator, and the inhibitor at various concentrations. Prepare fresh CO₂-saturated water by bubbling CO₂ gas through Milli-Q water.

    • Instrument Setup: Equilibrate the stopped-flow instrument to 25°C.

    • Measurement: The instrument rapidly mixes the enzyme/inhibitor solution with the CO₂-saturated substrate solution.

    • Data Acquisition: The spectrophotometer records the change in absorbance of the pH indicator over time, reflecting the initial rate of the enzymatic reaction.

    • Analysis: The initial reaction rates are measured at different inhibitor concentrations. The Kᵢ is then calculated by applying the Cheng-Prusoff equation to the IC₅₀ values obtained from dose-response curves.

Protocol 3: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique for analyzing individual cells. It is used here to determine how the compounds affect cell division and induce cell death.

  • Materials: Flow cytometer, cancer cells, culture plates, compounds, PBS, ethanol (for fixation), RNase A, Propidium Iodide (PI) for cell cycle, or an Annexin V-FITC/PI apoptosis detection kit.

  • Step-by-Step Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with the benzenesulfonamide analog at its IC₅₀ concentration for 24-48 hours.

    • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

    • For Cell Cycle Analysis:

      • Fix the cells in ice-cold 70% ethanol overnight at -20°C.

      • Wash the cells and resuspend in PBS containing PI stain and RNase A.

      • Incubate in the dark for 30 minutes.

    • For Apoptosis (Annexin V/PI) Analysis:

      • Resuspend live, unfixed cells in 1X Annexin V binding buffer.

      • Add Annexin V-FITC and PI to the cells.

      • Incubate in the dark for 15 minutes at room temperature.[1]

    • Data Acquisition: Analyze the stained cells using a flow cytometer. PI fluoresces when bound to DNA, indicating DNA content for cell cycle or compromised membranes in late apoptosis/necrosis. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of early apoptotic cells.

    • Analysis: Use analysis software to generate histograms (for cell cycle) or dot plots (for apoptosis) to quantify the percentage of cells in each phase (G1, S, G2/M) or quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualization of Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanistic Validation cluster_2 Phase 3: Preclinical Development Synthesis Analog Synthesis EnzymeAssay Carbonic Anhydrase Inhibition Assay (Ki) Synthesis->EnzymeAssay CellAssay In Vitro Cytotoxicity Assay (IC50) Synthesis->CellAssay CellCycle Cell Cycle Analysis (Flow Cytometry) CellAssay->CellCycle Hit Compound Apoptosis Apoptosis Assay (Annexin V/PI) CellAssay->Apoptosis Hit Compound InVivo In Vivo Xenograft Models CellCycle->InVivo Apoptosis->InVivo Tox ADMET & Toxicology InVivo->Tox

Caption: General experimental workflow for anticancer drug discovery.

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cancer Cell cluster_2 Therapeutic Outcome Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CA9 CA IX Overexpression HIF1a->CA9 Proton_in H+ CA9->Proton_in Bicarb_in HCO3- CA9->Bicarb_in Proton_out H+ CA9->Proton_out CO2 Metabolic CO2 CO2->CA9 H2O H2O H2O->CA9 pHi Maintain Neutral pHi (Survival) Proton_in->pHi pHe Acidic pHe (Invasion, Metastasis) Proton_out->pHe Inhibitor Benzenesulfonamide Inhibitor (e.g., SLC-0111) Block X Inhibitor->Block Block->CA9 pHi_drop Intracellular Acidification (pHi Drops) Block->pHi_drop Inhibition Apoptosis Apoptosis & Cell Death pHi_drop->Apoptosis Tumor_suppress Reduced Tumor Growth & Metastasis Apoptosis->Tumor_suppress

Caption: CA IX inhibition disrupts pH homeostasis in cancer cells.

Conclusion and Future Perspectives

The benzenesulfonamide scaffold is undeniably a versatile and powerful platform for the development of novel anticancer agents. Head-to-head comparisons of analogs reveal that their efficacy is deeply rooted in their specific molecular mechanism, with CA inhibitors, kinase inhibitors, and tubulin-targeting agents all showing significant promise. The data clearly indicates that while potency is important, selectivity—both at the enzyme and cellular level—is the key determinant of therapeutic potential.

Future research should focus on several key areas:

  • Dual-Target Inhibitors: Designing single molecules that can inhibit both CA IX and a key signaling kinase could provide a synergistic antitumor effect.

  • Combination Therapies: Exploring the use of benzenesulfonamide CA inhibitors to sensitize hypoxic tumors to traditional chemotherapy or radiation could overcome drug resistance.[3]

  • Targeted Delivery: Conjugating potent benzenesulfonamide inhibitors to tumor-targeting moieties could further enhance efficacy and reduce off-target toxicity.

By leveraging the experimental frameworks described in this guide, researchers can continue to refine and optimize this remarkable class of molecules, paving the way for new and effective cancer therapies.

References

  • Karim, M. R., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. MDPI. Available at: [Link]

  • Gao, C., et al. (2024). Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. MDPI. Available at: [Link]

  • Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Cancers. Available at: [Link]

  • Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. Available at: [Link]

  • Karim, M. R., et al. (2022). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available at: [Link]

  • Olsson, A., et al. (2002). Mechanism of action for N-substituted benzamide-induced apoptosis. British Journal of Cancer. Available at: [Link]

  • Wang, Y., et al. (2016). Synthesis, anti-cancer evaluation of benzenesulfonamide derivatives as potent tubulin-targeting agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Asati, V., & Yadav, P. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. ACS Omega. Available at: [Link]

  • De Luca, L., et al. (2025). An ureido-substituted benzenesulfonamide carbonic anhydrase inhibitor exerts a potent antitumor effect in vitro and in vivo. Experimental Hematology & Oncology. Available at: [Link]

  • Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health. Available at: [Link]

  • Nuralifah, S., et al. (2020). Apoptosis‐mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound. Semantic Scholar. Available at: [Link]

  • Al-Duais, M. A., et al. (2024). 4-(Pyrazolyl)benzenesulfonamide Ureas as Carbonic Anhydrases Inhibitors and Hypoxia-Mediated Chemo-Sensitizing Agents in Colorectal Cancer Cells. Journal of Medicinal Chemistry. Available at: [Link]

  • Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. National Institutes of Health. Available at: [Link]

  • Gielara, A., et al. (2024). Novel benzenesulfonamide-aroylhydrazone conjugates as carbonic anhydrase inhibitors that induce MAPK/ERK-mediated cell cycle arrest and mitochondrial-associated apoptosis in MCF-7 breast cancer cells. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Bua, S., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Molnar, J., et al. (2005). Induction of apoptosis and necrosis by resistance modifiers benzazoles and benzoxazines on tumour cell line mouse lymphoma L5718 Mdr+cells. ResearchGate. Available at: [Link]

  • Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Al-Khafaji, Z. S. (2023). Eco-Friendly Formulated Zinc Oxide Nanoparticles: Induction of Cell Cycle Arrest and Apoptosis in the MCF-7 Cancer Cell Line. MDPI. Available at: [Link]

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Validation

Kinase Selectivity Profiling of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride: A Comparative Guide

This guide provides a comprehensive technical overview of the kinase selectivity profiling of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. Designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the kinase selectivity profiling of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. Designed for researchers, scientists, and drug development professionals, this document outlines a systematic approach to characterizing the interaction of this compound with the human kinome. We will delve into the rationale behind experimental design, present detailed methodologies for both biochemical and cellular assays, and offer a framework for data analysis and interpretation, including a comparative analysis with hypothetical alternative compounds.

Introduction: The Significance of Kinase Selectivity

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms in oncology and beyond. However, a significant challenge in kinase inhibitor drug discovery is achieving selectivity.[2][3] Due to the conserved nature of the ATP-binding site across the kinome, many inhibitors exhibit off-target activities, which can lead to unforeseen side effects and toxicities.[2][4] Therefore, comprehensive selectivity profiling is a cornerstone of preclinical drug development, enabling a thorough understanding of a compound's mechanism of action and potential liabilities.[2]

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a synthetic compound featuring a sulfonamide-piperidine scaffold.[5] While its primary therapeutic applications are still under investigation, its structural motifs are present in a variety of bioactive molecules, including some kinase inhibitors.[6][7][8][9][10] This guide will outline a hypothetical study to rigorously define its kinase selectivity profile.

Compound at a Glance:

PropertyValue
IUPAC Name 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
Molecular Formula C₁₁H₁₆ClFN₂O₂S[5][11]
Molecular Weight 294.77 g/mol [5][11]
CAS Number 913634-50-1[5][11]

Strategic Approach to Kinase Selectivity Profiling

A multi-tiered approach is essential for a thorough assessment of kinase inhibitor selectivity. This typically begins with broad, high-throughput biochemical screens to identify initial hits, followed by more focused dose-response studies and confirmatory cellular assays to validate on-target and off-target effects in a more physiologically relevant context.

G cluster_0 Phase 1: Broad Kinome Screening cluster_1 Phase 2: Potency and Selectivity Determination cluster_2 Phase 3: Cellular Target Engagement and Functional Response Biochemical Assay Biochemical Assay Large Kinase Panel Large Kinase Panel Biochemical Assay->Large Kinase Panel Single Concentration Single Concentration Large Kinase Panel->Single Concentration Biochemical IC50 Biochemical IC50 Single Concentration->Biochemical IC50 Identifies initial hits Focused Panel of Hits Focused Panel of Hits Biochemical IC50->Focused Panel of Hits Dose-Response Dose-Response Focused Panel of Hits->Dose-Response Cellular Assay Cellular Assay Dose-Response->Cellular Assay Confirms potency and selectivity Target Engagement Target Engagement Cellular Assay->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling

Caption: A tiered workflow for kinase inhibitor selectivity profiling.

Methodologies for Kinase Inhibition Assays

The choice of assay technology is critical for generating high-quality, reproducible data. A variety of platforms are available, each with its own advantages and limitations.

Biochemical Assays

Biochemical assays utilize purified recombinant kinases and substrates to directly measure the enzymatic activity of the kinase in the presence of an inhibitor.[1]

Recommended Platform: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that quantifies the amount of ADP produced during the kinase reaction. This is a robust and widely used platform for high-throughput screening.[12]

Experimental Protocol: Broad Kinome Screen (Hypothetical)

  • Compound Preparation: 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride and two hypothetical competitor compounds (Comp-A and Comp-B) are prepared as 10 mM stock solutions in 100% DMSO.

  • Assay Plate Preparation: A diverse panel of 300 recombinant human kinases is selected. For the initial screen, the test compounds are added to the assay plate at a final concentration of 1 µM. A DMSO control (vehicle) is included for each kinase.

  • Kinase Reaction: The kinase, its specific substrate, and ATP are added to the wells containing the compounds. The reaction is incubated at room temperature for 1 hour.

  • ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. The luminescence is measured using a plate reader.

  • Data Analysis: The percentage of inhibition for each compound against each kinase is calculated relative to the DMSO control.

Cellular Assays

Cellular assays are crucial for confirming that a compound can engage its target within a living cell and elicit a functional response. These assays can measure direct target binding or the inhibition of downstream signaling events.

Recommended Platform: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that can quantitatively measure compound binding to a specific kinase in living cells.

Experimental Protocol: Cellular Target Engagement (Hypothetical)

  • Cell Line Preparation: A suitable human cell line is chosen that endogenously expresses the kinase of interest (identified from the biochemical screen). The cells are engineered to express a NanoLuc® luciferase-kinase fusion protein.

  • Compound Treatment: The engineered cells are treated with a range of concentrations of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

  • NanoBRET™ Measurement: A fluorescent energy transfer probe that binds to the kinase is added to the cells, followed by the NanoBRET™ substrate. The bioluminescence resonance energy transfer (BRET) signal is measured.

  • Data Analysis: A decrease in the BRET signal with increasing compound concentration indicates displacement of the fluorescent probe and therefore, target engagement. An IC50 value for target engagement is calculated.

Data Interpretation and Comparative Analysis

The data generated from the kinase profiling assays must be carefully analyzed to assess the potency and selectivity of the compound.

Biochemical Profiling Results (Hypothetical Data)

The initial single-point screen at 1 µM would identify the kinases that are significantly inhibited by each compound. For this hypothetical study, let's assume the following results:

Table 1: Hypothetical Single-Point Inhibition Data at 1 µM

Kinase Target4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl (% Inhibition)Comp-A (% Inhibition)Comp-B (% Inhibition)
Kinase A 85 9215
Kinase B 78 588
Kinase C 1289
Kinase D 59510
... (296 other kinases) < 20< 20< 20

From this initial screen, Kinases A and B are identified as potential targets for our lead compound. Comp-A appears to be a potent inhibitor of Kinases A and D, while Comp-B is selective for Kinase B.

Dose-Response Analysis and Selectivity Score

Follow-up dose-response experiments are then performed on the initial hits to determine their IC50 values.

Table 2: Hypothetical IC50 Values for Primary Hits

Kinase Target4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl IC50 (nM)Comp-A IC50 (nM)Comp-B IC50 (nM)
Kinase A 15050>10,000
Kinase B 300>10,00080
Kinase D >10,00075>10,000

To quantify selectivity, a Selectivity Score (S-score) can be calculated.[13] A common metric is the S(10), which is the number of kinases inhibited by more than 90% at a given concentration (e.g., 1 µM) divided by the total number of kinases tested.[13] A lower S-score indicates higher selectivity.

Table 3: Hypothetical Selectivity Scores (S(10) at 1 µM)

CompoundNumber of Hits (>90% Inhibition)Total Kinases TestedS(10) Score
4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl23000.0067
Comp-A23000.0067
Comp-B13000.0033

Based on this hypothetical data, Comp-B is the most selective inhibitor, followed by our lead compound and Comp-A.

G cluster_0 Kinase Selectivity Comparison Compound Compound Lead 4-Fluoro-N-(piperidin-4-yl) benzenesulfonamide HCl Compound->Lead Primary_Targets Primary Target(s) Lead_Targets Kinase A, Kinase B Primary_Targets->Lead_Targets Selectivity Selectivity Profile Lead_Selectivity Moderately Selective Selectivity->Lead_Selectivity CompA Comp-A Lead->CompA CompB Comp-B CompA->CompB CompA_Targets Kinase A, Kinase D Lead_Targets->CompA_Targets CompB_Targets Kinase B CompA_Targets->CompB_Targets CompA_Selectivity Moderately Selective Lead_Selectivity->CompA_Selectivity CompB_Selectivity Highly Selective CompA_Selectivity->CompB_Selectivity

Caption: A comparative summary of hypothetical kinase inhibitor profiles.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the kinase selectivity profile of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. By employing a tiered strategy of biochemical screening followed by cellular validation, a clear picture of the compound's potency and selectivity can be established. The hypothetical data presented herein illustrates how such a study would enable a direct comparison with other inhibitors, facilitating informed decisions in a drug discovery pipeline.

The sulfonamide-piperidine scaffold represents a versatile starting point for the design of novel kinase inhibitors.[5] Should the hypothetical results indicate a promising profile for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, further studies would be warranted. These would include mechanism of action studies to determine the mode of inhibition (e.g., ATP-competitive), in vivo efficacy studies in relevant disease models, and a full preclinical safety evaluation.

References

  • 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. MySkinRecipes. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride. Lead Sciences. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI. [Link]

  • 4-(Piperidyldiazenyl)benzenesulfonamide. PubChem. [Link]

  • Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. [Link]

  • 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. KISHIDA CHEMICAL CO., LTD. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. ACS Publications. [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%)). ResearchGate. [Link]

  • Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. AB Science. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PubMed. [Link]

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Comparative

A Senior Application Scientist's Guide: NMR vs. HPLC for Purity Determination of Piperidine-Containing Compounds

Introduction: The Critical Role of Purity in Piperidine-Based Pharmaceuticals The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery.[1] It...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Piperidine-Based Pharmaceuticals

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery.[1] Its presence in numerous blockbuster drugs, from antipsychotics like Risperidone to ADHD medications such as Methylphenidate, underscores its importance. The basic nitrogen of the piperidine moiety often plays a crucial role in the molecule's binding to its biological target. However, this same feature presents unique analytical challenges, particularly in accurately determining the purity of an Active Pharmaceutical Ingredient (API).

Impurities, whether arising from synthesis, degradation, or storage, can significantly impact the safety, efficacy, and stability of the final drug product.[2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) guidelines Q3A and Q3B, mandate stringent control and characterization of these impurities.[4][5]

This guide provides an in-depth comparison of two cornerstone analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my goal is not merely to list protocols but to delve into the causality behind methodological choices, empowering you, the researcher, to select and implement the most appropriate technique for your piperidine-containing compounds.

Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Workhorse of Purity Analysis

HPLC is a powerful separation technique that has become the default method for routine purity analysis in the pharmaceutical industry.[6] It excels at separating a target compound from its impurities, allowing for their quantification based on the area of their chromatographic peaks.

The Principle: Separation and Detection

In a typical Reversed-Phase HPLC (RP-HPLC) setup, the sample is injected into a high-pressure stream of a liquid mobile phase. This mixture flows through a column packed with a nonpolar stationary phase (commonly C18). Compounds in the mixture partition between the mobile and stationary phases based on their polarity. Less polar compounds interact more strongly with the C18 stationary phase and thus elute later, while more polar compounds are swept through the column more quickly by the polar mobile phase. A detector, most often a UV-Vis detector, measures the absorbance of the eluting compounds, generating a chromatogram where peak area is proportional to concentration.

Causality in Method Development for Piperidine Compounds: The basic nature of the piperidine nitrogen (pKa ≈ 11) is the single most important factor in HPLC method development.

  • pH Control is Non-Negotiable: At neutral pH, the piperidine nitrogen will be protonated, but slight pH fluctuations can alter its ionization state, leading to poor peak shape and retention time variability. To ensure consistent protonation and sharp, symmetrical peaks, the mobile phase is typically buffered to a low pH (e.g., 2-3) using an acid like phosphoric or formic acid.[7][8]

  • Mitigating Peak Tailing: The positively charged piperidine can interact ionically with residual, negatively charged silanol groups on the silica-based stationary phase, causing peak tailing. Modern end-capped C18 columns are designed to minimize these interactions, but using a mobile phase with a sufficient buffer concentration is key to saturating these sites and achieving good peak symmetry.

Strengths and Limitations of HPLC

Strengths:

  • High Sensitivity: HPLC with UV detection can routinely achieve Limits of Detection (LOD) and Quantitation (LOQ) in the microgram-per-milliliter (µg/mL) range or lower, making it ideal for detecting trace-level impurities.[9][10]

  • High Throughput: With typical run times of 15-35 minutes, HPLC is well-suited for analyzing a large number of samples in a quality control (QC) environment.[8]

  • Robustness and Reliability: Validated HPLC methods are known for their excellent precision and accuracy, providing reliable results day after day.[11]

Limitations:

  • Dependence on Reference Standards: Accurate quantification by HPLC requires a well-characterized reference standard for the main component and, ideally, for each impurity. This can be a significant bottleneck if impurity standards are not available.

  • Chromophore Requirement: Compounds must possess a UV-absorbing chromophore to be detected by the most common HPLC detectors. While many piperidine-containing APIs do, some impurities may not, rendering them invisible to UV detection. Alternative detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometry (MS) can overcome this but add complexity and cost.[12]

  • Destructive Technique: The sample is consumed during the analysis.[13]

Pillar 2: Quantitative NMR (qNMR) — The Absolute and Structural Arbiter

While HPLC is a comparative method, qNMR is a primary ratio analytical method.[14] This means it can determine the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity, without needing a reference standard of the analyte itself.[15]

The Principle: Molar Proportionality

The fundamental principle of qNMR is that the area of a resonance signal in an NMR spectrum is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal.[10] By dissolving a precisely weighed amount of the sample with a precisely weighed amount of an internal standard in a deuterated solvent, one can calculate the purity of the analyte using the following relationship:

Purity_Analyte = (I_Analyte / I_Std) * (N_Std / N_Analyte) * (MW_Analyte / MW_Std) * (m_Std / m_Analyte) * Purity_Std

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular Weight

  • m = mass

  • Purity = Purity of the standard

Causality in Experimental Design for qNMR: A successful qNMR experiment hinges on meticulous setup and parameter selection to ensure the fundamental proportionality holds true.

  • Choice of Internal Standard: The ideal standard has a simple spectrum with sharp peaks that do not overlap with any analyte or impurity signals. For piperidine compounds, common standards include maleic acid, dimethyl sulfone, or 1,4-bis(trimethylsilyl)benzene. The standard must be stable, non-volatile, and accurately weighable.

  • Ensuring Full Relaxation: To ensure signal integrals are truly quantitative, the nuclei must be allowed to fully return to their equilibrium state between successive scans. This requires setting the relaxation delay (d1) to at least 5 times the longest spin-lattice relaxation time (T1) of any proton being quantified. This is the most critical parameter in a qNMR experiment.

  • Signal Selection: For both the analyte and the standard, choose well-resolved signals in a clean region of the spectrum that are unique to that molecule.

Strengths and Limitations of qNMR

Strengths:

  • Primary Method: As a primary method, it provides direct traceability to the International System of Units (SI) via mass, making it highly authoritative.[10]

  • Structural Confirmation: The NMR spectrum simultaneously provides a purity value and confirms the identity of the main component. Furthermore, the signals from impurities can be used for their structural elucidation, often with the aid of 2D NMR techniques.[16][17]

  • Universal Detection: Any soluble molecule containing NMR-active nuclei (like ¹H) can be detected and quantified, regardless of whether it has a chromophore.

  • Non-Destructive: The sample can be fully recovered after the analysis by simply evaporating the solvent.[13]

Limitations:

  • Lower Sensitivity: Compared to HPLC, qNMR is less sensitive, typically requiring milligram quantities of the sample. Its LOQ is generally in the range of 0.1-0.5% (w/w).[18]

  • Potential for Spectral Overlap: In complex mixtures, signals from the analyte, standard, and impurities may overlap, complicating integration and quantification. Higher field strength magnets (e.g., 500 MHz or greater) can mitigate this issue.

  • Lower Throughput: The need for long relaxation delays can make qNMR experiments time-consuming (30 minutes to several hours per sample).[13]

Head-to-Head Comparison: NMR vs. HPLC for Piperidine Compound Purity

The choice between HPLC and qNMR is not about which is "better," but which is the right tool for the job at hand. The following table summarizes key performance characteristics based on typical experimental data.[7][10][13][19]

FeatureHPLC (with UV Detection)¹H-qNMR (400-500 MHz)Rationale & Causality
Principle Comparative (vs. Reference Std.)Primary Ratio (vs. Internal Std.)HPLC relies on the response factor of a known standard, while qNMR relies on the direct molar relationship of signal integrals.
Selectivity High (Chromatographic Separation)High (Chemical Shift Resolution)HPLC physically separates components in time. NMR separates them by frequency (chemical environment).
Limit of Quantitation (LOQ) Very High (0.005 - 0.05%)Moderate (0.1 - 0.5%)The response of UV detectors is inherently more sensitive than the NMR signal detection process.
Accuracy & Precision Excellent (%RSD < 2%)[9]Excellent (%RSD < 1-2%)[20]Both techniques, when properly validated, provide highly accurate and precise results.
Reference Standard Required for Analyte & ImpuritiesRequired for Internal Standard onlyThis is a major advantage for qNMR, especially when dealing with novel or uncharacterized impurities.
Structural Information None (Retention time only)Yes (Full structure confirmation)NMR provides a unique fingerprint of the molecule, allowing for unambiguous identification and impurity characterization.
Sample Throughput High (15-35 min/sample)Lower (30-120 min/sample)The requirement for long relaxation delays in qNMR significantly increases analysis time.
Sample Integrity DestructiveNon-destructiveThe ability to recover the sample makes qNMR valuable when material is scarce.
Cost (Instrument) Moderate ($50k - $100k)High ($400k - $1M+)The high cost of NMR instrumentation is a significant barrier to its widespread adoption in QC labs.

Visualization of Analytical Workflows

A clear understanding of the experimental process is crucial for successful implementation. The following diagrams illustrate the typical workflows for purity determination by HPLC and qNMR.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing p1 Accurately weigh Reference Standard p2 Prepare Stock Solutions (Analyte & Standard) p1->p2 p3 Create Calibration Curve from Standard Dilutions p2->p3 a2 Inject Calibration Standards p3->a2 p4 Accurately weigh Test Sample & Dissolve a3 Inject Test Sample(s) p4->a3 a1 Equilibrate HPLC System a1->a2 a2->a3 d1 Integrate Peak Areas a3->d1 d2 Generate Calibration Curve (Area vs. Concentration) d1->d2 d3 Calculate Sample Purity based on Curve d2->d3

Caption: High-level workflow for HPLC purity determination.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation p1 Accurately weigh Internal Standard (e.g., Maleic Acid) p3 Combine & Dissolve in Deuterated Solvent (e.g., DMSO-d6) p1->p3 p2 Accurately weigh Test Sample p2->p3 a1 Tune & Shim Spectrometer p3->a1 a2 Determine T1 Relaxation Times a1->a2 a3 Acquire Spectrum with Long Relaxation Delay (d1 > 5*T1) a2->a3 d1 Phase & Baseline Correction a3->d1 d2 Integrate Analyte & Standard Signals d1->d2 d3 Calculate Purity using the qNMR Equation d2->d3

Caption: High-level workflow for qNMR purity determination.

Decision Framework: Choosing the Right Tool

The selection of the appropriate analytical technique is driven by the specific requirements of the analysis at each stage of drug development.

Decision_Tree q1 What is the primary goal? q2 Need to identify unknown impurities? q1->q2 Characterize a reference standard q4 Is high throughput required (QC lab)? q1->q4 Routine QC testing q3 Is sample amount very limited (<1mg)? q2->q3 No ans_qnmr Use qNMR q2->ans_qnmr Yes ans_hplc Use HPLC q3->ans_hplc Yes ans_both Use Both (Orthogonal) q3->ans_both No q4->ans_hplc Yes q4->ans_qnmr No

Caption: Decision tree for selecting an analytical method.

Detailed Experimental Protocols

To provide a practical context, here are self-validating protocols for a hypothetical piperidine-containing API, "Piperidiphen."

Protocol 1: RP-HPLC Purity Method for Piperidiphen

This method is designed as a stability-indicating purity and impurities assay.

  • Materials and Reagents:

    • Piperidiphen Reference Standard (≥99.5% purity)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, filtered and degassed)

    • Phosphoric Acid (85%, analytical grade)

  • Instrumentation and Conditions:

    • HPLC System: Standard system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 10
      25 90
      30 90
      31 10

      | 35 | 10 |

  • Procedure (Self-Validating System):

    • Standard Preparation: Prepare a stock solution of Piperidiphen Reference Standard at 1.0 mg/mL in Mobile Phase A. Prepare a working standard at 0.1 mg/mL.

    • Sample Preparation: Prepare the test sample of Piperidiphen at 1.0 mg/mL in Mobile Phase A.

    • System Suitability Test (SST): Before analysis, perform five replicate injections of the working standard. The %RSD for the peak area and retention time of the main peak must be ≤ 2.0%. The theoretical plates must be ≥ 2000, and the tailing factor must be ≤ 2.0.

    • Analysis: Inject a blank (Mobile Phase A), followed by the working standard, and then the test sample.

    • Calculation (Area %): Purity = (Area_Analyte / Sum of All Peak Areas) * 100. For accurate quantification of impurities, a relative response factor (RRF) determined from impurity standards should be used.

Protocol 2: ¹H-qNMR Purity Method for Piperidiphen

This protocol establishes the absolute purity of a Piperidiphen batch.

  • Materials and Reagents:

    • Piperidiphen Sample

    • Maleic Acid (Certified Reference Material, ≥99.9% purity)

    • DMSO-d₆ (≥99.9% D) in an ampule.

  • Instrumentation and Conditions:

    • Spectrometer: ≥400 MHz NMR spectrometer.

    • Key Acquisition Parameters:

      • Pulse Program: Standard 1D pulse sequence (e.g., zg30).

      • Number of Scans (ns): 16-64 (to achieve S/N > 250:1 for signals of interest).

      • Relaxation Delay (d1): 30 seconds (must be determined experimentally to be > 5*T₁ of the slowest relaxing proton).

      • Acquisition Time (aq): ~3-4 seconds.

      • Spectral Width (sw): ~20 ppm.

  • Procedure (Self-Validating System):

    • Sample Preparation: Accurately weigh (~20 mg) of the Piperidiphen sample and (~10 mg) of the Maleic Acid internal standard into a vial. Record weights to 4 decimal places. Dissolve the mixture in ~0.7 mL of DMSO-d₆. Transfer to a 5 mm NMR tube.

    • Instrument Qualification: Ensure the spectrometer has passed routine performance checks (e.g., lineshape, S/N).

    • T₁ Determination: Perform an inversion-recovery experiment on the sample to determine the T₁ values for the selected analyte and standard protons. The chosen d1 must be at least 5 times the longest T₁.

    • Data Acquisition: Acquire the ¹H NMR spectrum using the quantitative parameters defined above.

    • Data Processing: Apply Fourier transform, phase correction, and baseline correction.

    • Integration and Calculation:

      • Integrate a well-resolved signal for Piperidiphen (e.g., an aromatic proton, N=1).

      • Integrate the olefinic signal for Maleic Acid (δ ~6.3 ppm, N=2).

      • Calculate the purity using the full qNMR equation provided earlier. The experiment should be performed in triplicate to ensure precision.

Conclusion: The Power of an Orthogonal Approach

Neither HPLC nor qNMR is a panacea for purity determination. HPLC offers unparalleled sensitivity for routine QC, while qNMR provides absolute quantification and invaluable structural insight, making it ideal for reference standard characterization and impurity identification.[13]

For comprehensive and robust purity validation of piperidine-containing compounds, an orthogonal approach is the gold standard.[13] Using HPLC to profile and quantify trace impurities and qNMR to establish the absolute purity of the bulk material provides the highest level of analytical confidence. This dual strategy ensures that the material moving forward in the drug development pipeline is safe, effective, and compliant with the most stringent global regulatory standards.

References

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., Friesen, J. B., McAlpine, J. B., & Napolitano, J. G. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]

  • Jalalpure, S., Mandavkar, Y., Admane, N., & Gude, R. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s469-s477. [Link]

  • Bona, C. S., et al. (2014). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Química Nova, 37(1), 136-141. [Link]

  • Goren, A. C., et al. (2016). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. Records of Natural Products, 10(6), 715-723. [Link]

  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]

  • ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]

  • European Medicines Agency. (2006). ICH Q3B(R2) Impurities in New Drug Products. EMA. [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). USP. [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Protein Purity Analysis. [Link]

  • AZoOptics. (2023). Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 754. [Link]

  • International Council for Harmonisation. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • ResearchGate. (2014). Purity comparison by NMR and HPLC. [Link]

  • YouTube. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. [Link]

  • Dong, M. W. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. LCGC North America, 31(8), 612-621. [Link]

  • Liu, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 754. [Link]

  • ResearchGate. (2015). Structure elucidation and complete assignment of H and C NMR data of Piperine. [Link]

  • AMSbio. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • MtoZ Biolabs. (n.d.). Advantages and Disadvantages of HPLC in Peptide Purity Analysis. [Link]

  • Journal of Medicinal Chemistry. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9219. [Link]

  • ResearchGate. (2013). The Essence of Modern HPLC: Advantages, Limitations, Fundamentals, and Opportunities. [Link]

Sources

Validation

A Comparative Guide to the Anti-Influenza Potency of Benzenesulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals The relentless evolution of influenza viruses necessitates a continuous search for novel antiviral agents that can overcome the limitations of current thera...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of influenza viruses necessitates a continuous search for novel antiviral agents that can overcome the limitations of current therapies. Benzenesulfonamide derivatives have emerged as a promising class of small molecules with significant anti-influenza activity. This guide provides an in-depth comparison of their potency, mechanisms of action, and the experimental frameworks used for their evaluation, offering a critical resource for researchers in the field of antiviral drug discovery.

Introduction to Benzenesulfonamide Derivatives as Anti-Influenza Agents

The benzenesulfonamide scaffold has proven to be a versatile platform for the development of inhibitors targeting various viral proteins. In the context of influenza, these derivatives have demonstrated efficacy against different strains of the virus, primarily by targeting two key viral components: the surface glycoprotein hemagglutinin (HA) and the M2 proton channel. This guide will dissect the anti-influenza potency of these derivatives based on their specific molecular targets, supported by experimental data and detailed protocols.

Mechanisms of Action: A Tale of Two Targets

Benzenesulfonamide derivatives exert their anti-influenza effects through distinct mechanisms, primarily by inhibiting viral entry and uncoating.

Hemagglutinin (HA) Inhibition: Blocking the Gateway

A significant number of benzenesulfonamide derivatives function by targeting the influenza virus hemagglutinin (HA), a glycoprotein essential for viral entry into host cells.[1][2] These compounds bind to the HA protein, stabilizing its pre-fusion conformation and thereby preventing the conformational changes necessary for the fusion of the viral and endosomal membranes.[3][4] This mechanism effectively halts the viral life cycle at an early stage, preventing the release of the viral genome into the host cell cytoplasm.[5]

Signaling Pathway of HA-Mediated Viral Entry and its Inhibition

HA_Inhibition cluster_virus Influenza Virus cluster_host Host Cell Virus Influenza Virus (with Hemagglutinin) Receptor Sialic Acid Receptor Virus->Receptor Attachment Fusion Membrane Fusion Virus->Fusion Endosome Endosome Receptor->Endosome Endocytosis Endosome->Fusion Acidification (Low pH) Cytoplasm Cytoplasm Benzenesulfonamide Benzenesulfonamide Derivative (HA Inhibitor) Benzenesulfonamide->Virus Binds to HA & Stabilizes Pre-fusion State Benzenesulfonamide->Fusion Inhibits Release Viral Genome Release Fusion->Release Pore Formation Release->Cytoplasm Infection

Caption: Inhibition of HA-mediated membrane fusion by benzenesulfonamide derivatives.

M2 Proton Channel Blockade: Trapping the Virus

Another class of benzenesulfonamide derivatives targets the influenza A M2 proton channel, a crucial protein for viral uncoating.[6] The M2 channel facilitates the acidification of the viral interior within the endosome, a necessary step for the release of viral ribonucleoproteins (vRNPs) into the cytoplasm. By blocking this channel, these benzenesulfonamide compounds prevent the uncoating process, effectively trapping the virus within the endosome and halting its replication.[6]

Mechanism of M2 Proton Channel Inhibition

M2_Inhibition cluster_endosome Endosome (Low pH) cluster_virion Virion Interior H_ions_out H+ Ions M2_Channel M2 Proton Channel H_ions_out->M2_Channel Influx H_ions_in H+ Ions M2_Channel->H_ions_in vRNP vRNPs Uncoating Viral Uncoating H_ions_in->Uncoating Triggers Uncoating->vRNP Release to Cytoplasm Benzenesulfonamide_M2 Benzenesulfonamide Derivative (M2 Inhibitor) Benzenesulfonamide_M2->M2_Channel Blocks

Caption: Benzenesulfonamide derivatives blocking the M2 proton channel, preventing viral uncoating.

Comparative Potency of Benzenesulfonamide Derivatives

The anti-influenza potency of benzenesulfonamide derivatives is typically quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cell-based assays. The following tables summarize the reported potencies of representative compounds against various influenza virus strains.

HA Inhibitors
CompoundVirus StrainAssay TypeEC50 (nM)Cytotoxicity (CC50 in MDCK cells)Selectivity Index (SI = CC50/EC50)Reference
28 A/Weiss/43 (H1N1)CPE210> 100 µM> 476[2]
40 A/Weiss/43 (H1N1)CPE86> 100 µM> 1162[2]
RO5464466 A/H1N1CPE---[4]
RO5487624 A/H1N1CPE---[4]

Note: Specific EC50 values for RO5464466 and RO5487624 were not provided in the abstract, but the studies confirm their potent activity.

M2 Channel Inhibitors
CompoundVirus StrainAssay TypeEC50 (µM)Cytotoxicity (CC50 in MDCK cells, µM)Selectivity Index (SI = CC50/EC50)Reference
11k H5N1CPE0.4756.39119.9[6]
Amantadine H5N1CPE---[6]

Note: The study on compound 11k highlights its potency comparable to the reference drug amantadine.[6]

In Vivo Efficacy

Preclinical studies in animal models are crucial for evaluating the therapeutic potential of antiviral compounds. For instance, RO5487624, a benzenesulfonamide-based HA inhibitor, has demonstrated a protective effect in mice lethally challenged with an influenza H1N1 virus.[4] Similarly, certain benzenesulfonamide derivatives targeting the M2 channel have shown promising in vivo activity.

Experimental Protocols for Potency Evaluation

The reliable assessment of anti-influenza potency hinges on robust and well-validated experimental protocols. Here, we detail the methodologies for key assays.

Cytopathic Effect (CPE) Reduction Assay

This assay is a cornerstone for evaluating the ability of a compound to protect cells from virus-induced death.

Principle: Influenza virus infection leads to observable morphological changes in susceptible cells, known as the cytopathic effect (CPE), ultimately leading to cell death. An effective antiviral agent will inhibit viral replication and thus reduce or eliminate CPE.[7][8]

Step-by-Step Protocol:

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells into 96-well plates at a density that will result in a confluent monolayer the following day. Incubate at 37°C with 5% CO2.[9]

  • Compound Preparation: Prepare a serial dilution of the benzenesulfonamide derivatives in serum-free medium containing an appropriate concentration of trypsin (e.g., 1 µg/mL).

  • Virus Infection: When the MDCK cells are confluent, wash the monolayer with phosphate-buffered saline (PBS). Add the diluted compounds to the wells, followed by the addition of a predetermined titer of influenza virus (e.g., a multiplicity of infection of 0.01). Include virus-only (no compound) and cell-only (no virus, no compound) controls.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for a period that allows for the development of significant CPE in the virus-only control wells (typically 48-72 hours).[10]

  • CPE Evaluation: Observe the cell monolayers under a microscope and score the level of CPE. Alternatively, quantify cell viability using a colorimetric assay such as the MTT or MTS assay.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that inhibits CPE by 50% compared to the virus-only control.

Workflow for CPE Reduction Assay

CPE_Assay Seed_Cells 1. Seed MDCK Cells in 96-well plate Prepare_Compounds 2. Prepare Serial Dilutions of Benzenesulfonamide Derivatives Seed_Cells->Prepare_Compounds Infect_Cells 3. Infect Cells with Influenza Virus + Compounds Prepare_Compounds->Infect_Cells Incubate 4. Incubate for 48-72h at 37°C, 5% CO2 Infect_Cells->Incubate Evaluate_CPE 5. Evaluate Cytopathic Effect (Microscopy or Viability Assay) Incubate->Evaluate_CPE Calculate_EC50 6. Calculate EC50 Value Evaluate_CPE->Calculate_EC50

Caption: A streamlined workflow for determining antiviral activity using a CPE reduction assay.

Plaque Reduction Assay

This assay provides a more quantitative measure of the inhibition of infectious virus particle production.

Principle: A viral plaque is a localized area of cell death and lysis on a confluent monolayer of cells, initiated by a single infectious virus particle. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds will reduce the number and/or size of these plaques.[3][11]

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the virus and pre-incubate with various concentrations of the benzenesulfonamide derivative for a set period (e.g., 1 hour).

  • Infection: Wash the cell monolayers and inoculate with the virus-compound mixture. Allow for viral adsorption for 1 hour at 37°C.[12]

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing Avicel or agarose) mixed with the corresponding concentration of the test compound. This restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize the plaques as clear zones against a background of stained, viable cells.[13]

  • Data Analysis: Count the number of plaques in each well and calculate the IC50 value, which is the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

M2 Proton Channel Activity Assay

Specialized assays are required to confirm the inhibition of the M2 proton channel.

Principle: The activity of the M2 proton channel can be measured by monitoring the pH changes in reconstituted liposomes or by using electrophysiological techniques to measure ion currents in Xenopus oocytes expressing the M2 protein.[14][15]

Liposome-Based Assay (Simplified):

  • Reconstitution: Purified M2 protein is reconstituted into artificial lipid vesicles (liposomes) containing a pH-sensitive fluorescent dye.

  • pH Gradient: A pH gradient is established across the liposome membrane (e.g., acidic exterior, neutral interior).

  • Proton Influx Measurement: The influx of protons through the M2 channel is measured by the change in fluorescence of the entrapped dye.

  • Inhibition Assay: The assay is performed in the presence and absence of the benzenesulfonamide derivatives to determine their ability to block proton influx.

Structure-Activity Relationship (SAR)

The anti-influenza potency of benzenesulfonamide derivatives is highly dependent on their chemical structure. SAR studies have revealed key features that contribute to their activity:

  • For HA Inhibitors: The nature and position of substituents on the benzenesulfonamide ring and the linked moieties play a crucial role in binding to the hydrophobic pocket in the stalk region of HA.[1]

  • For M2 Inhibitors: The heteroaromatic core and the sulfonamide moiety are critical for blocking the M2 proton channel. For instance, a 2,5-dimethyl-substituted thiophene core has been shown to be important for potent anti-H5N1 activity.[6]

Comparison with Other Anti-Influenza Agents

Benzenesulfonamide derivatives offer a distinct advantage over some existing anti-influenza drugs. For example, M2 inhibitors of this class have the potential to be effective against amantadine-resistant strains.[6] When compared to neuraminidase inhibitors like oseltamivir and zanamivir, which act on a later stage of the viral life cycle (viral release), benzenesulfonamide-based HA and M2 inhibitors act earlier, preventing viral entry and uncoating.[16][17][18] This difference in the mechanism of action could be beneficial in combination therapies.

Conclusion and Future Directions

Benzenesulfonamide derivatives represent a promising and versatile class of anti-influenza agents with potent activity against various influenza strains. Their ability to target distinct viral proteins, namely hemagglutinin and the M2 proton channel, provides multiple avenues for therapeutic intervention. The data presented in this guide underscore the potential of this chemical scaffold in the development of novel influenza treatments.

Future research should focus on:

  • Broad-Spectrum Activity: Expanding the evaluation of these derivatives against a wider range of influenza A and B strains, including newly emerging and drug-resistant variants.

  • Pharmacokinetics and Safety: Conducting comprehensive preclinical studies to assess the pharmacokinetic profiles and safety of lead compounds.

  • Combination Therapy: Investigating the synergistic effects of benzenesulfonamide derivatives with other classes of anti-influenza drugs to enhance efficacy and combat resistance.

By leveraging the insights from comparative potency studies and detailed mechanistic investigations, the scientific community can continue to advance the development of benzenesulfonamide derivatives as a valuable addition to the anti-influenza arsenal.

References

  • Tang, G., Lin, X., Qiu, Z., Li, W., Zhu, L., Wang, L., Li, S., Li, H., Lin, W., Yang, M., Guo, T., Chen, L., Lee, D., Wu, J. Z., & Yang, W. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. ACS Medicinal Chemistry Letters, 2(8), 603–607. [Link]

  • Tang, G., Lin, X., Qiu, Z., Li, W., Zhu, L., Wang, L., Li, S., Li, H., Lin, W., Yang, M., Guo, T., Chen, L., Lee, D., Wu, J. Z., & Yang, W. (2011). Design and synthesis of benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors. ACS Medicinal Chemistry Letters, 2(8), 603-607. [Link]

  • Zhu, L., Li, Y., Li, S., Li, H., Qiu, Z., Lee, C., Lu, H., Lin, X., Zhao, R., Chen, L., Wu, J. Z., Tang, G., & Yang, W. (2011). Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin. PloS one, 6(12), e29120. [Link]

  • Tang, G., Lin, X., Qiu, Z., Li, W., Zhu, L., Wang, L., Li, S., Li, H., Lin, W., Yang, M., Guo, T., Chen, L., Lee, D., Wu, J. Z., & Yang, W. (2011). Design and synthesis of benzenesulfonamide derivatives as potent anti-influenza hemagglutinin inhibitors. ACS medicinal chemistry letters, 2(8), 603-607. [Link]

  • Huang, K. C., Chen, J. Y., & Chen, T. H. (2020). Differentiation of Cytopathic Effects (CPE) induced by influenza virus infection using deep Convolutional Neural Networks (CNN). PLoS computational biology, 16(5), e1007810. [Link]

  • Le, T. M., & MacKinnon, R. (2017). Proton and cation transport activity of the M2 proton channel from influenza A virus. Proceedings of the National Academy of Sciences of the United States of America, 114(49), 12956–12961. [Link]

  • Zhu, L., Li, Y., Li, S., Li, H., Qiu, Z., Lee, C., Lu, H., Lin, X., Zhao, R., Chen, L., Wu, J. Z., Tang, G., & Yang, W. (2011). Inhibition of Influenza A Virus (H1N1) Fusion by Benzenesulfonamide Derivatives Targeting Viral Hemagglutinin. PLOS ONE, 6(12), e29120. [Link]

  • Wang, Y., Liu, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, J., ... & Liu, Z. (2020). Design and synthesis of heteroaromatic-based benzenesulfonamide derivatives as potent inhibitors of H5N1 influenza A virus. European Journal of Medicinal Chemistry, 199, 112390. [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Leland, D. S., & Ginocchio, C. C. (2007). Cytopathic Effects of Viruses Protocols. In Manual of Clinical Microbiology (9th ed., pp. 124-131). American Society for Microbiology. [Link]

  • Hong, M. (2009). Structure and Function of the Influenza A M2 Proton Channel. Protein science : a publication of the Protein Society, 18(11), 2258–2267. [Link]

  • El-Sayed, I., & El-Kafrawy, S. (2015). Comparison of oseltamivir, zanamivir, laninamivir and peramivir energy binding to different influenza viruses based on the docking scores. ResearchGate. [Link]

  • Furuta, Y., Takahashi, K., Fukuda, Y., Kuno-Maekawa, M., Jou, W. M., De Clercq, E., & Shiraki, K. (2002). In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705. Antimicrobial Agents and Chemotherapy, 46(4), 977–981. [Link]

  • Shie, J.-J., & Fang, J.-M. (2019). Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. Molecules (Basel, Switzerland), 24(18), 3382. [Link]

  • Zhu, L., Li, Y., Li, S., Li, H., Qiu, Z., Lee, C., ... & Yang, W. (2011). Inhibition of influenza A virus (H1N1) fusion by benzenesulfonamide derivatives targeting viral hemagglutinin. PloS one, 6(12), e29120. [Link]

  • Hsu, C. N., Lin, Y. P., & Chang, H. C. (2021). Detection of Cytopathic Effects Induced by Influenza, Parainfluenza, and Enterovirus Using Deep Convolution Neural Network. Applied Sciences, 12(1), 373. [Link]

  • Moscona, A. (2005). Neuraminidase Inhibitors for Influenza. New England Journal of Medicine, 353(13), 1363–1373. [Link]

  • A question on ResearchGate. (2015). How can I develop good influenza virus plaques using plaque assay? Retrieved from [Link]

  • D.5 Oseltamivir and zanamivir (SL) [Video]. (2017, March 31). YouTube. [Link]

  • Wu, Y., & Voth, G. A. (2015). Acid activation mechanism of the influenza A M2 proton channel. Proceedings of the National Academy of Sciences of the United States of America, 112(41), 12693–12698. [Link]

  • Batool, M., & Ilyas, A. (2023). Popular Influenza Antiviral Drugs: Mechanisms, Efficacy, and Resistance. UMT Journals. [Link]

  • Watson, S. J., Watson, R. J., & Inglis, S. C. (1982). Influenza NA (neuraminidase) is an antiviral target of high pharmaceutical interest because of its essential role in cleaving sialic acid residues from cell surface glycoproteins and facilitating release of virions from infected cells. Biochemical Society transactions, 10(5), 373–374. [Link]

  • Schnell, J. R., & Chou, J. J. (2008). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. Nature, 451(7178), 591–595. [Link]

  • Cell Biolabs, Inc. (n.d.). Influenza A Immunoplaque Assay Kit. [Link] PK-111-A%20Influenza%20A%20Immunoplaque%20Assay%20Kit.pdf

  • DeGrado, W. F., & Wang, J. (2015). From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus. Frontiers in pharmacology, 6, 280. [Link]

  • A question on ResearchGate. (2024). Influenza-induced cytopathic effects (CPEs) at different time points... Retrieved from [Link]

  • A figure on ResearchGate. (n.d.). Structures of four neuraminidase inhibitors used in clinical for the treatment of flu. Retrieved from [Link]

  • Kashiwagi, S., Kashiwagi, K., & Hirakata, Y. (2008). A comparison of the effectiveness of Zanamivir and Oseltamivir for the treatment of influenza A and B. ResearchGate. [Link]

  • Ozkurt, Z., Ozden, M., & Aban, I. (2012). Comparison of efficacy and safety of oseltamivir and zanamivir in pandemic influenza treatment. Indian journal of pharmacology, 44(2), 220–223. [Link]

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Comparative

A Cross-Validated Guide to 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide Hydrochloride: Synthesis, Characterization, and Comparative In Vitro Analysis

This guide provides a comprehensive technical overview of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a key intermediate in the development of novel therapeutics targeting the central nervous system (CNS...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a key intermediate in the development of novel therapeutics targeting the central nervous system (CNS). We will delve into a detailed, validated synthesis protocol, thorough characterization methodologies, and a comparative cross-validation of its potential biological activity against a structurally related analogue, 4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA). This document is intended for researchers, chemists, and pharmacologists in the field of drug discovery and development.

Introduction: The Therapeutic Potential of Substituted Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1] The incorporation of a piperidine moiety can enhance druggability by improving pharmacokinetic properties and facilitating passage across the blood-brain barrier (BBB), a critical attribute for CNS-acting agents. 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, with its fluorine substitution, presents an intriguing candidate for CNS drug development, as fluorine can modulate metabolic stability and binding affinity. This guide aims to provide a robust experimental framework for the evaluation of this compound and its analogues.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of a compound is crucial for predicting its behavior in biological systems. Below is a comparison of the key properties of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride and its comparator, 4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA).

Property4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride4-Methyl-N-(piperidin-1-ylmethylene)benzenesulfonamide (PMSA)
Molecular Formula C₁₁H₁₆ClFN₂O₂SC₁₃H₁₈N₂O₂S
Molecular Weight 294.77 g/mol 266.36 g/mol [2]
Appearance White to off-white solidYellow solid[2]
Solubility Soluble in water and polar organic solventsSoluble in organic solvents
Predicted LogP 1.82.5

Synthesis and Characterization: Establishing a Validated Protocol

A reliable and reproducible synthesis protocol is the bedrock of any chemical research. Here, we present a detailed, two-step synthesis for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, followed by a comprehensive characterization workflow.

Diagram of the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Sulfonylation cluster_step2 Step 2: Deprotection and Salt Formation A 4-Fluorobenzenesulfonyl chloride C N-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorobenzenesulfonamide A->C B tert-Butyl 4-aminopiperidine-1-carboxylate B->C D N-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorobenzenesulfonamide F 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride D->F E HCl in Dioxane E->F

Caption: Synthetic route for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

Experimental Protocol: Synthesis

Step 1: Synthesis of N-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-fluorobenzenesulfonamide

  • To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in DCM (5 mL/mmol) dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 10 mL/mmol) and brine (1 x 10 mL/mmol).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Step 2: Synthesis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

  • Dissolve the product from Step 1 (1.0 eq) in a minimal amount of DCM.

  • Add a 4 M solution of HCl in 1,4-dioxane (5.0 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 4 hours, during which a precipitate will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.

Characterization

The identity and purity of the synthesized compound should be confirmed by a suite of analytical techniques.

TechniqueExpected Results for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
¹H NMR Peaks corresponding to the aromatic protons of the fluorophenyl group, and the aliphatic protons of the piperidine ring. The integration of these peaks should be consistent with the number of protons in the molecule.
¹³C NMR Signals for the carbon atoms of the fluorophenyl ring and the piperidine ring. The chemical shifts will be indicative of their electronic environment.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the free base [M+H]⁺.
HPLC A single major peak indicating high purity (e.g., >95%).

Comparative In Vitro Experimental Cross-Validation

To contextualize the potential biological activity of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, we propose a series of in vitro assays and compare the expected outcomes with the known anti-tumor activity of PMSA.[2]

Diagram of the In Vitro Testing Workflow

InVitro_Workflow A Synthesized Compounds (Target & Comparator) B Cell Viability Assay (e.g., MTT on CNS cancer cell lines) A->B C Receptor Binding Assays (Dopamine D2 & Serotonin 5-HT2A) A->C D In Vitro Blood-Brain Barrier Permeability Assay A->D E Data Analysis & Comparison B->E C->E D->E

Caption: Workflow for the in vitro evaluation of the target and comparator compounds.

Anti-Proliferative Activity in CNS Cancer Cell Lines

Rationale: Given the potential of the target compound to cross the BBB, evaluating its effect on CNS-derived cancer cell lines is a logical first step to assess its therapeutic potential in oncology.

Experimental Protocol (MTT Assay):

  • Seed human glioblastoma cells (e.g., U-87 MG) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride and PMSA (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound.

Comparative Analysis: PMSA has demonstrated anti-tumor activity by inducing ferroptosis in tumor cells.[2] The IC₅₀ values obtained for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride will be compared to those of PMSA to determine its relative potency and potential as an anti-cancer agent.

CNS Receptor Binding Affinity

Rationale: The piperidine moiety is a common scaffold in ligands for various CNS receptors. Assessing the binding affinity of the target compound to key dopamine and serotonin receptors can provide insights into its potential neurological effects.

Experimental Protocol (Radioligand Binding Assay):

  • Dopamine D2 Receptor:

    • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

    • Incubate the membranes with a radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone) in the presence of increasing concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Calculate the inhibition constant (Ki) from the IC₅₀ value.

  • Serotonin 5-HT2A Receptor:

    • Follow a similar protocol as for the D2 receptor, using cell membranes expressing the human 5-HT2A receptor and a suitable radioligand (e.g., [³H]-Ketanserin).

    • Calculate the Ki value for the test compound.

Comparative Analysis: By comparing the Ki values of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride at these two key CNS receptors, we can assess its selectivity and potential for on-target and off-target effects. This data will be crucial in guiding further development towards specific neurological indications.

In Vitro Blood-Brain Barrier (BBB) Permeability

Rationale: The ability to cross the BBB is a prerequisite for any CNS-targeted therapeutic. An in vitro BBB model provides a valuable tool for predicting this property.

Experimental Protocol (Transwell Assay):

  • Culture a co-culture of brain endothelial cells, pericytes, and astrocytes on a Transwell insert to form a tight barrier.

  • Add the test compound to the apical (blood-side) chamber.

  • At various time points, collect samples from the basolateral (brain-side) chamber.

  • Quantify the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

Comparative Analysis: The Papp value of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride will be compared to that of known CNS-penetrant and non-penetrant drugs to predict its ability to reach its target in the brain.

Conclusion and Future Directions

This guide provides a foundational experimental framework for the synthesis, characterization, and in vitro evaluation of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. The proposed comparative analysis with PMSA will offer valuable insights into its potential as a CNS-acting agent, particularly in the context of neuro-oncology or other neurological disorders. The experimental data generated from these protocols will be critical for establishing a structure-activity relationship (SAR) and guiding the design of future analogues with improved potency, selectivity, and pharmacokinetic profiles. Further in vivo studies will be necessary to validate the in vitro findings and to fully assess the therapeutic potential of this promising compound.

References

  • Gul, H. I., et al. (2018). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1085-1095.
  • Hassan, A. S., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Pharmaceutical Chemistry, 7(4), 1-10.
  • MySkinRecipes. (n.d.). 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. Retrieved from [Link]

  • Patel, M., & Patel, V. (2014). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 23(7), 3049-3066.
  • Stoilova, D. D., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6529.
  • Tuğrak, M., et al. (2022). Sulfonamide derivatives of substituted (piperidin-4-yl)-1H-benzo[d]imidazoles: design, synthesis, antimicrobial and anti-inflammatory activities, and docking studies evaluation and ADME properties. Journal of Molecular Structure, 1269, 133804.
  • Wang, Y., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. OncoTargets and Therapy, 15, 2813-2824.
  • Zhang, L., et al. (2022). 4-Methyl-N-(Piperidin-1-Ylmethylene) Benzenesulfonamide (PMSA) Promotes Ferroptosis of Tumor Cells by Targeting the KEAP1-NRF2-GPX4 Axis. OncoTargets and Therapy, 15, 2813-2824. [Link]

  • GenScript. (2020). Human Recombinant D2 Dopamine Receptor Stable Cell Line. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Neuromics. (n.d.). Blood Brain Barrier Permeability Assay Background. Retrieved from [Link]

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Validation

A Comparative Analysis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride and Its Analogs for Drug Discovery Applications

A Senior Application Scientist's Guide to Purity, Stability, and Analytical Characterization In the landscape of modern drug discovery, the meticulous evaluation of pharmaceutical intermediates is paramount to the succes...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Purity, Stability, and Analytical Characterization

In the landscape of modern drug discovery, the meticulous evaluation of pharmaceutical intermediates is paramount to the successful development of novel therapeutics. This guide provides a comprehensive comparative analysis of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, a key building block in medicinal chemistry, against two structurally significant alternatives: its 4-chloro and unsubstituted parent analogs. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and supporting experimental data to inform critical decisions in the selection and quality control of these vital compounds.

Introduction: The Significance of Substituted N-(piperidin-4-yl)benzenesulfonamides

The N-(piperidin-4-yl)benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a diverse range of biological entities, including central nervous system (CNS) receptors.[1] The piperidine moiety offers a versatile anchor for further chemical modification, while the sulfonamide linkage provides a stable and synthetically accessible connection to various aromatic systems. The nature of the substitution on the phenyl ring can profoundly influence the physicochemical properties and biological activity of the resulting compounds.

This guide focuses on the 4-fluoro derivative (Compound A), a compound of interest due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability and binding affinity.[1] To provide a robust comparative framework, we will evaluate it alongside its 4-chloro (Compound B) and unsubstituted (Compound C) counterparts.

Comparative Physicochemical and Quality Attributes

A thorough understanding of the physicochemical properties and purity profile of a pharmaceutical intermediate is the foundation of its reliable application. The following table summarizes typical Certificate of Analysis (CoA) data for the three compounds, providing a basis for their comparison.

ParameterCompound A (4-Fluoro)Compound B (4-Chloro)Compound C (Unsubstituted)
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite to off-white crystalline powder
Molecular Formula C₁₁H₁₆ClFN₂O₂SC₁₁H₁₅Cl₂N₂O₂SC₁₁H₁₆ClN₂O₂S
Molecular Weight 294.77 g/mol [1]311.22 g/mol 276.78 g/mol
Melting Point 245 - 250 °C248 - 254 °C240 - 245 °C
Purity (HPLC) ≥ 99.0%≥ 99.0%≥ 99.0%
Water Content (Karl Fischer) ≤ 0.5%≤ 0.5%≤ 0.5%
Residue on Ignition ≤ 0.1%≤ 0.1%≤ 0.1%
Heavy Metals ≤ 10 ppm≤ 10 ppm≤ 10 ppm
Solubility Soluble in DMSO and MethanolSoluble in DMSO and MethanolSoluble in DMSO and Methanol

Expert Insights: The introduction of a halogen at the 4-position of the phenyl ring generally leads to an increase in melting point compared to the unsubstituted analog, suggesting alterations in the crystal lattice energy. While both fluoro and chloro substituents enhance lipophilicity, the effect of chlorine is typically more pronounced. This can have significant implications for a compound's solubility, membrane permeability, and metabolic profile.

Analytical Methodologies for Quality Control

Robust analytical methods are essential for ensuring the identity, purity, and quality of pharmaceutical intermediates. The following sections detail the key analytical techniques and provide exemplary protocols for the characterization of these N-(piperidin-4-yl)benzenesulfonamide hydrochlorides.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the cornerstone of purity analysis in the pharmaceutical industry. A well-developed reversed-phase HPLC method can effectively separate the main compound from process-related impurities and degradation products.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-31 min: 90-10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Causality in Method Design: The choice of a C18 column provides a versatile stationary phase for the separation of these moderately polar compounds. The gradient elution is crucial for resolving both early-eluting polar impurities and late-eluting non-polar byproducts. Trifluoroacetic acid is employed as an ion-pairing agent to improve peak shape and resolution of the basic piperidine moiety.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Dissolution Dissolve in Diluent Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Inject Column C18 Column Autosampler->Column Pump Pump Pump->Autosampler Detector UV Detector (254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation

Figure 1: HPLC-UV Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of a compound and identifying any structural isomers or impurities.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: Approximately 10 mg/mL.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

Expert Insights: DMSO-d₆ is a suitable solvent due to its ability to dissolve the hydrochloride salts and its characteristic solvent peak that does not interfere with the analyte signals. The ¹H NMR spectrum will provide information on the aromatic substitution pattern and the protons of the piperidine ring. The ¹³C NMR spectrum will confirm the number of unique carbon atoms and their chemical environments. For the halogenated analogs, the characteristic splitting patterns in the aromatic region of the ¹⁹F NMR (for Compound A) and the chemical shifts in the ¹³C NMR will confirm the position of the halogen.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the mass detection of MS. This allows for the confirmation of the molecular weight of the main compound and the identification of unknown impurities.

Experimental Protocol: LC-MS Analysis

  • LC System: As described in the HPLC-UV protocol.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Self-Validating System: The combination of retention time from the HPLC and the mass-to-charge ratio from the MS provides a highly specific and self-validating system for compound identification. The expected [M+H]⁺ ions for the free bases of Compounds A, B, and C are m/z 259.1, 275.1, and 241.1, respectively. Any other observed masses can be investigated as potential impurities.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data_analysis Data Analysis Sample_Injection Sample Injection LC_Column HPLC Column Sample_Injection->LC_Column ESI_Source ESI Source LC_Column->ESI_Source Eluent Mass_Analyzer Mass Analyzer ESI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Ion Signal Data_Processing Data Processing Mass_Spectrum->Data_Processing Identification Compound Identification Data_Processing->Identification

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as 4-Fluoro-N-(piperid...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents, such as 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride, are paramount to protecting personnel and the environment. This guide provides a detailed, step-by-step framework for the safe disposal of this compound, grounded in established safety protocols and regulatory guidelines.

Understanding the Compound and Associated Hazards

Key Hazard Considerations:

  • Irritation: May cause skin and eye irritation upon contact.[1]

  • Environmental Toxicity: Sulfonamides, as a class of compounds, can have ecotoxicological effects, particularly on aquatic life.[2][3] Therefore, direct disposal into the sanitary sewer system is strongly discouraged.

Regulatory Framework for Disposal

Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is not a listed hazardous waste.[4] Based on available data for similar compounds, it is not expected to exhibit the characteristics of a hazardous waste. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) department for guidance on local and state regulations, which may be more stringent than federal guidelines.

All pharmaceutical waste disposal must comply with the Environmental Protection Agency's (EPA) regulations, which strictly prohibit the sewering of hazardous pharmaceutical waste.[5]

Personal Protective Equipment (PPE)

Prior to handling 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride for disposal, the following PPE must be worn:

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant glovesTo prevent skin contact and potential irritation.
Eye Protection Safety glasses with side shields or chemical gogglesTo protect eyes from dust particles or splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Not generally required for small quantitiesUse a dust mask if handling large quantities or if dust is generated.

Step-by-Step Disposal Procedures

The appropriate disposal method for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride depends on the quantity and the form of the waste.

Disposal of Small Quantities (Residual amounts)

For trace amounts of the compound, such as residue in an empty container:

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).

  • Collect Rinsate: The rinsate should be collected and treated as chemical waste. Do not discharge the rinsate down the drain.

  • Container Disposal: The triple-rinsed container can typically be disposed of as non-hazardous laboratory glass or plastic waste. Consult your institutional guidelines.

Disposal of Unused or Expired Compound

For larger quantities of the solid compound, the primary method of disposal is through a licensed hazardous waste disposal company.

  • Packaging:

    • Ensure the compound is in a well-sealed, clearly labeled container. The label should include the full chemical name: "4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride" and the approximate quantity.

    • Place the primary container in a secondary container for added security.

  • Storage:

    • Store the waste container in a designated satellite accumulation area for chemical waste.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Waste Pickup:

    • Arrange for pickup by your institution's EHS department or a contracted hazardous waste disposal service.

Laboratory-Scale Chemical Treatment (for advanced users)

For experienced laboratory personnel, chemical treatment to degrade the compound prior to disposal can be an option. Acid hydrolysis has been shown to be effective for the degradation of benzenesulfonamides.[6]

Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate PPE.

Protocol for Acid Hydrolysis:

  • Preparation: In a fume hood, prepare a solution of 25% hydrochloric acid (HCl).

  • Reaction:

    • Carefully add the 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride to the HCl solution in a suitable reaction vessel equipped with a stirrer.

    • Gently heat the mixture to reflux. The reaction time will vary depending on the quantity of the compound.

  • Neutralization:

    • After the reaction is complete (as determined by an appropriate analytical method, such as TLC or LC-MS), allow the solution to cool to room temperature.

    • Slowly and carefully neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide, while monitoring the pH.

  • Disposal of Treated Waste:

    • The neutralized solution may be suitable for drain disposal, depending on local regulations. Consult your EHS department before proceeding.

Spill and Emergency Procedures

In the event of a spill:

  • Evacuate: Immediately evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment:

    • For small spills, use an absorbent material, such as vermiculite or sand, to cover the spill.

    • Sweep up the absorbed material and place it in a sealed container for disposal as chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water.

  • Report: Report the spill to your supervisor and EHS department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

DisposalWorkflow start Waste Generated: 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is_small Small Quantity (e.g., container residue)? start->is_small triple_rinse Triple rinse container with a suitable solvent. is_small->triple_rinse Yes large_quantity Large Quantity (unused/expired product) is_small->large_quantity No collect_rinsate Collect rinsate as chemical waste. triple_rinse->collect_rinsate dispose_container Dispose of empty container as non-hazardous waste. collect_rinsate->dispose_container end Disposal Complete dispose_container->end package_waste Package and label for disposal. large_quantity->package_waste store_waste Store in designated waste accumulation area. package_waste->store_waste waste_pickup Arrange for pickup by licensed waste vendor. store_waste->waste_pickup waste_pickup->end

Caption: Disposal decision workflow for 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

References

  • Environmental Concentrations of Sulfonamides Can Alter Bacterial Structure and Induce Diatom Deformities in Freshwater Biofilm Communities. (2021). Frontiers in Microbiology. Retrieved from [Link]

  • SAFETY DATA SHEET: 4-Hydrazinobenzene-1-sulfonamide hydrochloride. (2023). Fisher Scientific.
  • 4-Fluoro-N-piperidin-4-yl-benzenesulfonamide hydrochloride. (n.d.). MySkinRecipes. Retrieved from [Link]

  • 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride. (n.d.). Lead Sciences. Retrieved from [Link]

  • N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide hydrochloride. (n.d.). MOLBASE. Retrieved from [Link]

  • A review on the ecotoxicological effect of sulphonamides on aquatic organisms. (2022). Science of The Total Environment. Retrieved from [Link]

  • What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it. (2022). INGENIUM. Retrieved from [Link]

  • RCRA Pharmaceutical Hazardous Wastes. (n.d.). West Virginia Department of Environmental Protection. Retrieved from [Link]

  • Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. (2024). Science of The Total Environment. Retrieved from [Link]

  • Benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

  • Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. (2008). ResearchGate. Retrieved from [Link]

  • SAFETY DATA SHEET: Benzenesulfonamide. (2010). Fisher Scientific.
  • Non-hazardous Pharmaceutical Waste Disposal. (2023). TriHaz Solutions. Retrieved from [Link]

  • A review on the ecotoxicological effect of sulphonamides on aquatic organisms. (2022). Science of The Total Environment.
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2024).
  • Disposition and metabolism of N-butylbenzenesulfonamide in Sprague Dawley rats and B6C3F1/N mice and in vitro in hepatocytes from rats, mice, and humans. (n.d.).
  • Types of Pharmaceutical Waste and How to Dispose of Them. (n.d.). VLS Environmental Solutions.
  • Degradation pathways of 1-Piperidinepentanoic acid and prevention. (n.d.). Benchchem.
  • Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (n.d.).
  • 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride. (n.d.). BLDpharm.
  • Safe disposal of non-household pharmaceutical waste. (n.d.). Wisconsin Department of Natural Resources. Retrieved from [Link]

  • The Hydrolysis of Substituted Benzenesulfonanilides. III. Acid Hydrolysis. (n.d.). Journal of the American Chemical Society.
  • Fate of Linear Alkylbenzene Sulfonate in the Environment. (n.d.).
  • The Effect of Piperidine Nitroxides on the Properties of Metalloproteins in Human Red Blood Cells. (n.d.). MDPI.
  • Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review. (2022). PubMed.
  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. (2020). Dovepress.
  • Medication & Pharmaceutical Waste Disposal Explained. (n.d.). Stericycle.
  • Hydrolysis of sulphonamides in aqueous solutions. (n.d.).
  • Reactions of Benzenesulfonohydrazides and Benzenesulfonamides With Hydrogen Chloride or Hydrogen Bromide in Acetic Acid. (1977). Journal of Pharmaceutical Sciences.
  • R-56109 hydrochloride. (n.d.). PubChem.
  • Organic Chemistry – Specific Name Reactions. (n.d.). Toppr.

Sources

Handling

A Researcher's Guide to the Safe Handling of 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No. 1353966-85...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS No. 1353966-85-4).[1][2] The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and regulatory guidelines.

Understanding the Hazard Profile

4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride is a solid chemical that requires careful handling due to its potential health effects. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

  • H302: Harmful if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H319: Causes serious eye irritation. [1]

  • H335: May cause respiratory irritation. [1][3][4][5]

These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols to minimize exposure.

Hazard Summary Table
Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedExclamation Mark
H315Causes skin irritationExclamation Mark
H319Causes serious eye irritationExclamation Mark
H335May cause respiratory irritationExclamation Mark

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride. The following PPE is mandatory for all procedures involving this compound.

  • Eye and Face Protection: Chemical safety goggles are required to protect against dust particles and potential splashes.[3][6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Wear nitrile or neoprene gloves that are powder-free.[7] It is recommended to double-glove when handling the solid compound.[8] Gloves should be inspected before use and changed every 30 minutes or immediately if contaminated or damaged.[6][8]

    • Lab Coat/Gown: A long-sleeved lab coat is required. For procedures with a higher risk of contamination, a disposable gown that closes in the back is recommended.[8] Gowns worn while handling this compound should not be worn in other areas.[8]

  • Respiratory Protection: Due to the risk of respiratory irritation, work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][6] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved N95 or higher-level respirator is required.[7][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring the integrity of your research.

Preparation and Weighing
  • Designated Area: All work with 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride should be performed in a designated area within a chemical fume hood.[3]

  • Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.

  • Weighing: To prevent the generation of dust, weigh the compound carefully. Avoid pouring the solid from a height. Use a spatula to transfer the material.

  • Labeling: All containers holding the compound must be clearly labeled with its name, concentration, and appropriate hazard warnings.

Dissolution and Use
  • Solvent Addition: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Handling Solutions: Treat all solutions containing this compound with the same precautions as the solid form.

  • Spill Management: In the event of a spill, immediately alert others in the area. For small spills of the solid, carefully sweep it up and place it in a sealed container for disposal.[4] For liquid spills, absorb the material with an inert absorbent and place it in a sealed container. All spill cleanup materials must be disposed of as hazardous waste.

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Gather Materials Gather Materials Prepare Fume Hood->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Segregate Waste Segregate Waste Conduct Experiment->Segregate Waste Decontaminate Surfaces Decontaminate Surfaces Segregate Waste->Decontaminate Surfaces Doff PPE Doff PPE Decontaminate Surfaces->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for handling 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

Disposal Plan: Ensuring Environmental and Personal Safety

Improper disposal of chemical waste is a serious offense with significant consequences.[10] All waste generated from handling 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride must be treated as hazardous waste.

  • Solid Waste:

    • Place excess solid compound, contaminated weigh boats, and other disposable labware into a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste:

    • Collect all solutions containing the compound in a designated, labeled hazardous waste container.

  • Contaminated PPE:

    • Disposable gloves, gowns, and other contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.

  • Empty Containers:

    • The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[10] After triple-rinsing, the empty container can be disposed of in the regular solid waste trash.[11]

All waste must be disposed of through your institution's environmental health and safety office.[4] Never dispose of this compound down the drain or in the regular trash.

Emergency Procedures

  • Inhalation: If inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, get medical advice.[4]

  • Eye Contact: If the compound gets in the eyes, rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4]

  • Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[12]

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues while working with 4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride.

References

  • State of Michigan. Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare. Available at: [Link]

  • GERPAC. Personal protective equipment for preparing toxic drugs. Available at: [Link]

  • Provista. 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022-10-06). Available at: [Link]

  • Northwestern University. Hazardous Waste Disposal Guide. (2023-02-27). Available at: [Link]

  • Lakeland Industries. PPE Protection Types. Available at: [Link]

  • HAZARDOUS.
  • Ontario Pesticide Education Program. 11 Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. (2020-11-02). Available at: [Link]

  • Merced County. PLANNING AND COMMUNITY. Available at: [Link]

  • Alberta College of Pharmacy. Personal protective equipment in your pharmacy. (2019-10-30). Available at: [Link]

  • Lead Sciences. 4-Fluoro-N-(piperidin-4-ylmethyl)benzenesulfonamide hydrochloride. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
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4-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride
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